molecular formula C5H5N3O3 B1291709 2-Amino-4-hydroxypyrimidine-5-carboxylic acid CAS No. 40769-70-8

2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Cat. No.: B1291709
CAS No.: 40769-70-8
M. Wt: 155.11 g/mol
InChI Key: GBADBFAXAWZGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C5H5N3O3 and its molecular weight is 155.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-7-1-2(4(10)11)3(9)8-5/h1H,(H,10,11)(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBADBFAXAWZGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-70-8
Record name 2-amino-4-hydroxypyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-4-hydroxypyrimidine-5-carboxylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the high-yield synthesis of the intermediate, ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, followed by its efficient hydrolysis to the target carboxylic acid. This document delves into the causality behind experimental choices, offering insights into reaction mechanisms, optimization strategies, and purification techniques. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with clarity for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

Pyrimidine derivatives are a cornerstone in heterocyclic chemistry, primarily due to their prevalence in biologically active molecules, including the nucleobases of DNA and RNA.[1] The title compound, this compound, incorporates key functional groups—an amino group, a hydroxyl group (existing in tautomeric equilibrium with its keto form, a pyrimidone), and a carboxylic acid—that make it a versatile synthon for constructing more complex pharmaceutical agents.[1][2]

The synthetic strategy detailed in this guide is a logical and widely utilized two-step approach:

  • Cyclocondensation Reaction: Formation of the pyrimidine core by reacting guanidine with diethyl ethoxymethylenemalonate (DEEM) to produce ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. This reaction is known for its reliability and high yields.[3][4]

  • Saponification: Basic hydrolysis of the resulting ethyl ester to yield the final this compound.[5]

This approach is favored for its operational simplicity, scalability, and the high purity of the final product.

Synthesis Pathway and Mechanism

The overall synthesis proceeds as illustrated in the workflow below. The core of this process is the initial condensation, a classic example of heterocyclic ring formation that leverages the nucleophilicity of guanidine and the electrophilic nature of the malonate derivative.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis A Guanidine Carbonate process1 Cyclocondensation (20-35°C) A->process1 B Diethyl Ethoxymethylenemalonate B->process1 C KOH (Base) C->process1 D Fe3O4@SiO2 (Optional Catalyst) D->process1 Yield Enhancement E Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate process1->E Intermediate Product process2 Saponification E->process2 F NaOH (aq) F->process2 G Heat G->process2 H Acidification (e.g., HCl) process2->H I Final Product: This compound H->I caption Overall Synthesis Workflow

Caption: Overall Synthesis Workflow

Mechanistic Insights: The Cyclocondensation Step

The formation of the pyrimidine ring is a well-established reaction pathway. The process, catalyzed by a strong base like potassium hydroxide, can be understood through the following logical steps:

  • Activation of Guanidine: The base (KOH) deprotonates guanidine, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated guanidine attacks one of the electrophilic carbonyl carbons of the diethyl ethoxymethylenemalonate.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by a second amino group of the guanidine moiety onto the other carbonyl group closes the ring.

  • Elimination: The reaction proceeds with the elimination of ethanol and water to form the stable, aromatic pyrimidine ring system.

The use of silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) has been shown to significantly enhance reaction yields, reportedly by stabilizing heteroatoms on the acidic silica surface, thereby promoting the rate-determining cyclization step.[3][4]

G start Guanidine + DEEM step1 Base-catalyzed activation of Guanidine start->step1 step2 Initial Nucleophilic Attack on Malonate Carbonyl step1->step2 step3 Formation of Open-Chain Intermediate step2->step3 step4 Intramolecular Nucleophilic Attack (Ring Closure) step3->step4 step5 Formation of Dihydropyrimidine Intermediate step4->step5 step6 Elimination of Ethanol & Water step5->step6 end Aromatization to form Pyrimidine Ring step6->end caption Mechanism of Pyrimidine Ring Formation

Caption: Mechanism of Pyrimidine Ring Formation

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Potassium hydroxide and sodium hydroxide are corrosive and should be handled with care.

Part 1: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This protocol is adapted from established high-yield methods and incorporates an optional catalytic step for yield optimization.[3][4][6][7]

Materials & Reagents:

ReagentMW ( g/mol )Amount (Large Scale)MolesRole
Potassium Hydroxide (KOH)56.111.070 kg19.07Base
Guanidine Carbonate180.162.0 kg11.10N-C-N Synthon
Diethyl ethoxymethylenemalonate216.232.4 kg11.10C3 Synthon
Fe3O4@SiO2 (40 nm)N/A5 g (optional)N/ACatalyst
Distilled Water18.0210 LN/ASolvent
Ethanol, AcetoneN/AAs neededN/ARecrystallization/Washing

Step-by-Step Procedure:

  • Base & Catalyst Preparation: In a suitable reaction vessel equipped with mechanical stirring, dissolve 1.070 kg of potassium hydroxide in 10 L of distilled water. Stir until a clear, homogeneous solution is formed. If using the catalyst, add 5 g of silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) to the solution at this stage.[3][6]

  • Guanidine Addition: While stirring continuously, add 2.0 kg of guanidine carbonate to the mixture. Continue stirring until it is completely dissolved. Maintain the temperature of the reaction system at approximately 20°C.

  • Substrate Addition: Over a period of approximately 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate to the reaction mixture.[7] The slow addition is critical to control the exothermic nature of the reaction. During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C.[7]

  • Precipitation and Reaction Completion: A yellow solid will precipitate as the reaction proceeds. Continue stirring for an additional hour after the addition is complete to ensure maximum conversion.

  • Workup and Isolation:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • If a catalyst was used, separate the Fe3O4@SiO2 nanoparticles using a strong external magnet. Wash the collected nanoparticles with acetone and dry them for reuse.[6]

    • Filter the cold reaction mixture to collect the light-yellow crude product.

    • Wash the filter cake thoroughly with ice-cold water to remove residual salts and base.

  • Purification (Recrystallization):

    • Transfer the crude product to a suitable vessel and dissolve it in a minimal amount of a hot ethanol/water solvent mixture (e.g., 40-60% ethanol).[7]

    • If the solution is turbid, it can be clarified by heating. Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

    • Cool the mixture further to 0-5°C to maximize crystal precipitation.

    • Filter the purified crystals and wash with a small amount of cold ethanol.

    • Dry the final product in a vacuum oven at 40°C. A typical yield for this reaction is >90%, especially when catalyzed.[4][7]

Part 2: Hydrolysis to this compound

This protocol employs standard saponification conditions to convert the ethyl ester into the desired carboxylic acid.[5]

Materials & Reagents:

ReagentMW ( g/mol )Molar Ratio (to Ester)Role
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate183.161.0Starting Material
Sodium Hydroxide (NaOH)40.00~3.0Hydrolysis Reagent
Hydrochloric Acid (HCl)36.46As neededAcidification
Water18.02N/ASolvent

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1.0 eq) in water.

  • Base Addition: Add a solution of sodium hydroxide (approx. 3.0 eq) in water to the flask.

  • Hydrolysis: Heat the mixture to reflux (approximately 100°C) and maintain for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester. The suspension should become a clear solution as the reaction proceeds.

  • Cooling and Acidification: Cool the reaction mixture to room temperature, and then further in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2.[5]

  • Precipitation and Isolation: The target carboxylic acid will precipitate as a solid upon acidification. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake with a generous amount of cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield this compound. The expected yield is typically high (often >65%).[5]

Conclusion

The synthetic route presented in this guide offers a reliable, scalable, and high-yield pathway to this compound. The initial cyclocondensation of guanidine and diethyl ethoxymethylenemalonate is a robust method for constructing the pyrimidine core, with yields that can be further enhanced through catalysis. The subsequent saponification is a straightforward and efficient transformation. By understanding the underlying mechanisms and adhering to the detailed experimental protocols, researchers can confidently produce this valuable heterocyclic building block for applications in drug discovery and development.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
  • PrepChem. (n.d.). Synthesis of (b) 2-Allylamino-4-hydroxypyrimidine-5-carboxylic acid. Retrieved from PrepChem.com. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from NIH National Library of Medicine. [Link]

  • SciSpace. (n.d.). Asian Journal of Chemistry - Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Retrieved from SciSpace. [Link]

  • National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from NIH National Library of Medicine. [Link]

  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Retrieved from Asian Journal of Chemistry. [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from MDPI. [Link]

  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Retrieved from PubMed. [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from ARKIVOC. [Link]

  • National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from NIH National Library of Medicine. [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from Organic Syntheses. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derivatives of the pyrimidine core are of significant interest to the fields of medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including nucleic acids and various therapeutics.[1] 2-Amino-4-hydroxypyrimidine-5-carboxylic acid, in particular, serves as a crucial scaffold in the design of novel therapeutic agents, including potential antibacterial compounds and STAT6 inhibitors.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation, and analytical development.

Chemical Identity and General Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 5-position. This trifunctional substitution pattern imparts a rich chemical character to the molecule, influencing its solubility, acidity, basicity, and potential for intermolecular interactions.

The presence of both an acidic carboxylic acid group and a basic amino group suggests that the molecule can exist as a zwitterion, which can significantly impact its physical properties such as melting point and solubility.

Table 1: Chemical Identifiers and General Properties

PropertyValueSource(s)
IUPAC Name This compound-
Molecular Formula C₅H₅N₃O₃-
Molecular Weight 155.11 g/mol -
CAS Number 40769-70-8[4]
Appearance Expected to be a crystalline solid-

Physicochemical Data

A quantitative understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key known and predicted values. It is important to note that some data is derived from its ethyl ester derivative, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 15400-53-0), due to a greater availability of information for this analog.

Table 2: Summary of Physicochemical Properties

PropertyValueComments and Source(s)
Melting Point >300 °C (decomposes)This value is for the ethyl ester derivative.[5] The carboxylic acid is expected to have a similarly high melting point, likely with decomposition, characteristic of compounds with strong intermolecular hydrogen bonding and potential zwitterionic character.
Solubility Soluble in DMSO. Limited solubility in water and ethanol.Qualitative data for related pyrimidine-4-carboxylic acid indicates solubility of ~20 mg/mL in DMSO, 1 mg/mL in PBS (pH 7.2), and 0.25 mg/mL in ethanol.[6] The title compound is expected to exhibit similar solubility trends.
pKa Predicted: ~2-3 (carboxylic acid), ~4-5 (amino group)No experimental data is available. Predicted values are based on typical pKa ranges for aromatic carboxylic acids and protonated anilinic-type amino groups. The electronic nature of the pyrimidine ring will influence these values.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. Below are the expected spectral characteristics based on its functional groups and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amino Group): Two distinct sharp peaks in the region of 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1550-1650 cm⁻¹ region.

  • N-H Bend (Amino Group): A band around 1600-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show:

  • -COOH Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

  • -NH₂ Protons: A broad singlet, the chemical shift of which can be concentration and temperature-dependent.

  • Pyrimidine Ring Proton: A singlet for the proton at the 6-position.

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework. Expected chemical shifts include:

  • Carboxylic Carbonyl Carbon: In the range of 160-170 ppm.

  • Pyrimidine Ring Carbons: Multiple signals in the aromatic region, with carbons attached to heteroatoms appearing at more downfield shifts.

UV-Vis Spectroscopy

Pyrimidine derivatives typically exhibit strong UV absorption. For pyrimidine-4-carboxylic acid, absorption maxima have been reported at 205 and 256 nm.[6] It is anticipated that this compound will have a similar UV absorption profile, likely with some shifts due to the electronic effects of the amino and hydroxyl substituents.

Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis and Purification

The synthesis of the title compound is typically achieved through the hydrolysis of its corresponding ethyl ester.

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate cluster_1 Hydrolysis to Carboxylic Acid cluster_2 Purification start Guanidine Carbonate + Diethyl Ethoxymethylenemalonate step1 Reaction in presence of base (e.g., KOH) start->step1 product1 Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate step1->product1 step2 Base-catalyzed hydrolysis (e.g., NaOH) product1->step2 step3 Acidification (e.g., HCl) step2->step3 product2 This compound step3->product2 step4 Recrystallization product2->step4 final_product Purified Product step4->final_product G cluster_0 Purity and Identity cluster_1 Structural Confirmation cluster_2 Property Determination sample Purified Sample hplc HPLC-UV sample->hplc lcms LC-MS sample->lcms nmr ¹H and ¹³C NMR sample->nmr ir FT-IR sample->ir uvvis UV-Vis sample->uvvis titration Potentiometric Titration (pKa) sample->titration sol Solubility Assay sample->sol mp Melting Point Apparatus sample->mp

Sources

An In-Depth Technical Guide to 2-Amino-4-hydroxypyrimidine-5-carboxylic acid (CAS No: 40769-70-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a multifaceted pyrimidine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structural framework, featuring amino, hydroxyl, and carboxylic acid functional groups, provides a versatile scaffold for the synthesis of a wide array of complex molecules with diverse biological activities.[1] The pyrimidine core is a fundamental component of nucleobases, rendering its derivatives prime candidates for investigation in drug discovery programs targeting enzymes and receptors involved in cellular signaling and replication.[2][3] This guide offers a comprehensive overview of its chemical identity, synthesis, key applications, and safety protocols, providing a critical resource for researchers engaged in its use.

Section 1: Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are paramount for its effective use in research and development.

CAS Number: 40769-70-8[4][5]

Molecular Formula: C₅H₅N₃O₃[5]

Synonyms: 2-amino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid

It is crucial to distinguish this compound from its commonly used precursor, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, which has the CAS number 15400-53-0.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 155.11 g/mol [5]
Appearance Light brown to white crystalline powder
Melting Point 220-224 °C
Solubility Good solubility in polar solvents such as water and methanol.
Storage Conditions Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Recommended storage at 0-8°C.[5][7]
Stability Stable under normal conditions. The substance is hygroscopic.

Section 2: Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the initial synthesis of its ethyl ester precursor followed by hydrolysis.

Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 15400-53-0)

The most common and scalable method for synthesizing the ethyl ester precursor is through the condensation of guanidine with diethyl ethoxymethylenemalonate.[8]

Reaction Scheme:

Synthesis_Ester cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Guanidine Guanidine Carbonate Ester Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Guanidine->Ester DEEM Diethyl Ethoxymethylenemalonate DEEM->Ester Base Potassium Hydroxide (KOH) Base->Ester Base Solvent Distilled Water Solvent->Ester Solvent Catalyst Fe3O4@SiO2 (optional) Catalyst->Ester Catalyst Temp ~20°C Temp->Ester Temperature

Caption: Synthesis of the ethyl ester precursor.

Detailed Protocol for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Synthesis:

This protocol is based on a large-scale synthesis method and can be scaled down for laboratory use.[8]

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve potassium hydroxide (1.070 kg) in distilled water (10 L) with stirring until a clear solution is formed.

  • Catalyst Addition (Optional but Recommended): To enhance the reaction yield, add silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) (5 g) to the solution.[8][9]

  • Addition of Guanidine: While stirring continuously, add guanidine carbonate (2 kg) to the mixture and stir until it is completely dissolved. Maintain the temperature of the reaction system at approximately 20°C.

  • Addition of Diethyl Ethoxymethylenemalonate: Gradually add diethyl ethoxymethylenemalonate to the reaction mixture. A yellow solid will precipitate during the reaction.

  • Reaction Completion and Work-up: Once the reaction is complete (monitored by a suitable technique like TLC), cool the mixture to 0-5°C.

  • Product Isolation and Purification:

    • If a catalyst was used, separate and remove the nanoparticles using an external magnet.

    • Filter the cooled reaction mixture to collect the light yellow crude product.

    • Wash the crude product thoroughly with ice-cold water.

    • Recrystallize the crude product from an ethanol/water solvent mixture (e.g., 40% ethanol).

    • Dry the final product in an oven at 40°C.

Causality Behind Experimental Choices:

  • Use of a Base (KOH): The basic medium is essential to deprotonate the guanidine, making it a more potent nucleophile to attack the diethyl ethoxymethylenemalonate.

  • Temperature Control: Maintaining the temperature around 20°C is crucial for controlling the reaction rate and minimizing the formation of byproducts.

  • Catalyst: The silica-functionalized magnetic nanoparticles act as a "near-homogeneous" catalyst, enhancing the cyclization step and significantly improving the yield.[9]

  • Recrystallization: The ethanol/water mixture is an effective solvent system for purifying the product, as the solubility of the ester is significantly different in the hot and cold solvent, allowing for the removal of impurities.

Hydrolysis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate to this compound (CAS: 40769-70-8)

The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester.

Reaction Scheme:

Hydrolysis cluster_reactants Reactant cluster_reagents Reagents & Conditions cluster_product Product Ester Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Acid_prod This compound Ester->Acid_prod Base Sodium Hydroxide (NaOH) Base->Acid_prod 1. Base Acid Hydrochloric Acid (HCl) Acid->Acid_prod 2. Acidification Solvent Water Solvent->Acid_prod Solvent

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Detailed Protocol for Hydrolysis:

While a specific, detailed protocol for this exact hydrolysis was not found in the immediate search results, a general and reliable procedure for ester hydrolysis under basic conditions is as follows:

  • Dissolution: Dissolve Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (typically 1-2 M).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.

  • Precipitation: Slowly add hydrochloric acid (e.g., 1 M) with stirring to acidify the solution to a pH of approximately 3-4. The carboxylic acid product will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum to obtain the final product.

Self-Validating System: The success of the hydrolysis can be validated by the complete consumption of the starting ester (monitored by TLC) and the formation of a precipitate upon acidification. Further characterization of the product by melting point analysis and spectroscopic methods (NMR, IR) will confirm its identity and purity.

Section 3: Applications in Research and Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3]

Anticancer and Kinase Inhibitor Scaffolds

The pyrimidine ring is a core component of many anticancer drugs.[1] Derivatives of 2-aminopyrimidine have been investigated as potent inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. While specific studies on the title compound are emerging, related structures have shown significant cytotoxic effects against human leukemia cell lines.[10] Modifications at the 2-amino position with substituted phenyl carboxamides or sulfonamides have been identified as a promising strategy for developing potent anticancer agents.[10]

STAT6 Inhibitors for Allergic and Inflammatory Diseases

The STAT6 (Signal Transducer and Activator of Transcription 6) protein is a key player in the signaling pathway of interleukins IL-4 and IL-13, which are central to T-helper cell 2 (Th2) differentiation and allergic inflammation.[11] Derivatives of 2-aminopyrimidine-5-carboxamide have been synthesized and evaluated as potent and selective STAT6 inhibitors, suggesting that the this compound scaffold is a valuable starting point for the development of novel therapeutics for allergic conditions like asthma and atopic diseases.[11]

Antibacterial Drug Discovery

The methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis is essential for many bacteria but absent in humans, making its enzymes attractive targets for new antibacterial agents.[12] The 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold has been used in the de novo design of inhibitors for 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a key enzyme in this pathway.[12] The 4-hydroxyl and 5-carboxylate groups are anticipated to form a bidentate binding interaction with the zinc ion in the active site of the enzyme.[12]

Other Applications

The versatile nature of this compound also lends itself to applications in other areas:

  • Antiviral Agents: It serves as a key intermediate in the synthesis of nucleoside analogs with potential antiviral activity.

  • Agrochemicals: The compound can be used as a building block for preparing herbicides.

  • Materials Science: Its ability to coordinate with metals has been explored in the development of luminescent sensors and metal-organic frameworks (MOFs) for gas storage applications.

Section 4: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Keep in a tightly closed container in a dry and well-ventilated place.[5][7]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and materials science. Its well-defined synthesis, coupled with the diverse biological activities of its derivatives, makes it a compound of high interest for researchers. By understanding its properties, synthesis, and safe handling procedures as outlined in this guide, scientists can effectively harness its potential for the development of novel therapeutics and advanced materials.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 993-1003. Retrieved from [Link]

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Retrieved from [Link]

  • Dow, G. S., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry, 27(20), 115055. Retrieved from [Link]

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(9), 2119-2122. Retrieved from [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(2), 258. Retrieved from [Link]

  • Mohamed, M. S., et al. (2015). PHARMACOLOGICAL ACTIVITIES OF PYRIMIDINE AND AMINO ACIDS COMPLEXES: A COMPARATIVE STUDY. Journal of Pharmaceutical Negative Results, 3(3), 23-28. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Ferreira, R. J., et al. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 25(19), 4536. Retrieved from [Link]

  • Nikolova, S., et al. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 26(21), 6431. Retrieved from [Link]

  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. Retrieved from [Link]

  • Guckler, L., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(6), 398-406. Retrieved from [Link]

  • Google Patents. (n.d.). CN107602482A - A kind of 2 methyl 4 amino 5 (formyl aminomethyl) pyrimidine hydrolysis process.
  • Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

Sources

tautomeric forms of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical exploration of the tautomeric landscape of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, relative stabilities, and characterization methodologies essential for understanding and harnessing the properties of this versatile heterocyclic compound.

Introduction: The Dynamic Nature of Heterocyclic Scaffolds

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for molecular recognition, reactivity, and biological activity.[1] Tautomers are distinct chemical species, not to be confused with resonance structures, differing in the placement of a proton and the location of double bonds.[1][2] For molecules in a biological context, the predominant tautomeric form dictates the hydrogen bonding patterns and overall shape, which are critical for interactions with protein targets.

This compound is a prime candidate for tautomerism due to its constituent functional groups: a hydroxyl group at the 4-position, an amino group at the 2-position, and the pyrimidine core itself.[2] Understanding the tautomeric equilibrium of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design, enabling the prediction of binding modes and the optimization of pharmacokinetic properties.

The Tautomeric Landscape: Potential Isomeric Forms

The structure of this compound allows for two primary types of prototropic tautomerism: keto-enol and amino-imino tautomerism.[2] This gives rise to several potential tautomers, with four principal forms being the most significant for consideration in aqueous and biological systems.

  • Amino-Hydroxy Form (A): The canonical aromatic structure.

  • Amino-Keto Form (B): Results from keto-enol tautomerism at the C4 position. This is often the most stable form for 4-hydroxypyrimidines.[3][4]

  • Imino-Hydroxy Form (C): Results from amino-imino tautomerism at the C2 position.

  • Imino-Keto Form (D): Exhibits both keto-enol and amino-imino tautomerism.

The interplay between these forms constitutes a complex equilibrium that is highly sensitive to the surrounding environment, particularly solvent polarity and pH.[5][6]

G cluster_0 Tautomeric Equilibrium A Amino-Hydroxy (A) (4-enol, 2-amino) B Amino-Keto (B) (4-keto, 2-amino) A->B Keto-Enol Tautomerism C Imino-Hydroxy (C) (4-enol, 2-imino) A->C Amino-Imino Tautomerism D Imino-Keto (D) (4-keto, 2-imino) B->D Amino-Imino Tautomerism C->D Keto-Enol Tautomerism

Caption: The primary tautomeric equilibria for the target molecule.

Probing the Equilibrium: Experimental Characterization

Elucidating the dominant tautomeric form in a given environment requires a multi-faceted analytical approach. No single technique provides a complete picture; instead, converging evidence from several spectroscopic methods is the gold standard. The choice of technique is dictated by the specific question, the sample phase (solution or solid-state), and the required level of structural detail.[7]

Summary of Analytical Techniques
TechniquePhaseInformation ProvidedCausality/Rationale
NMR Spectroscopy SolutionUnambiguous structural data, proton locations, and relative populations.Chemical shifts are exquisitely sensitive to the local electronic environment of nuclei (¹H, ¹³C, ¹⁵N), which differs significantly between tautomers.[7][8]
UV-Vis Spectroscopy SolutionInformation on the conjugated π-system.Keto-enol and amino-imino tautomers possess different chromophores, leading to distinct wavelengths of maximum absorbance (λmax).[8][9]
FTIR Spectroscopy Solid/SolutionIdentification of key functional groups (C=O, N-H, O-H).The vibrational frequencies of bonds are characteristic. A strong C=O stretch (1650–1750 cm⁻¹) indicates a keto form, while a broad O-H stretch suggests an enol form.[10]
X-ray Crystallography SolidDefinitive structure in the solid state.Provides a static snapshot of the molecule's conformation and tautomeric state within the crystal lattice.[7]
Experimental Workflow: A Self-Validating System

A robust investigation follows a logical progression, using complementary data to build a conclusive structural assignment.

G cluster_workflow Experimental Characterization Workflow start Sample Preparation (Varying Solvents/pH) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis ftir FTIR Spectroscopy start->ftir xray X-ray Crystallography (If solid) start->xray analysis Data Integration & Analysis nmr->analysis uv_vis->analysis ftir->analysis xray->analysis conclusion Tautomer Assignment & Population analysis->conclusion

Caption: A validated workflow for tautomer characterization.

Protocol: ¹H NMR Spectroscopy for Tautomer Identification
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD). The choice of solvent is critical as it can shift the tautomeric equilibrium.

  • Spectrometer Setup:

    • Frequency: Utilize a high-field spectrometer (400 MHz or greater) for optimal resolution.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.[7]

    • Acquisition Parameters:

      • Spectral Width: -2 to 14 ppm.

      • Number of Scans: 16-64, depending on concentration.

      • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons, especially exchangeable ones.

  • Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Spectral Analysis:

    • Key Regions: Pay close attention to the downfield region (>8 ppm).

    • Keto vs. Enol: Look for a broad signal corresponding to the N-H proton of the keto form or a sharper signal for the O-H proton of the enol form. In D₂O, these protons will exchange with deuterium and the signals will disappear, confirming their identity.

    • Amino vs. Imino: The amino (-NH₂) protons will typically appear as a single, often broad, signal. The imino (=NH) proton will have a distinct chemical shift.

    • Integration: The relative integrals of signals unique to each tautomer can be used to estimate their relative populations in the chosen solvent.

Computational Chemistry: Predicting Tautomer Stability

Quantum chemical calculations provide invaluable predictive insights into the intrinsic stability of tautomers and the energetic barriers separating them.[11] Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for these systems.[12]

Protocol: DFT-Based Tautomer Energy Calculation
  • Structure Generation: Build the 3D structures of all plausible tautomers (A, B, C, D) in a molecular editor.

  • Geometry Optimization:

    • Method: Perform full geometry optimization using a DFT functional, such as B3LYP or M06-2X.[12][13] The choice of functional is crucial; M06-2X is often reliable for non-covalent interactions, while B3LYP is a robust general-purpose functional.

    • Basis Set: Employ a Pople-style basis set with polarization and diffuse functions, such as 6-31+G(d,p), which is essential for accurately describing molecules with heteroatoms and potential hydrogen bonds.[12]

    • Solvation Model: To simulate solution-phase conditions, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) or the SM8 model, specifying the solvent of interest (e.g., water).[12]

  • Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure at the same level of theory.

    • Verification: Confirm that each structure is a true energy minimum by ensuring there are no imaginary frequencies.

    • Thermodynamic Data: The frequency calculation yields the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy).

  • Relative Energy Calculation: Compare the Gibbs free energies (G) of all optimized tautomers. The tautomer with the lowest free energy is predicted to be the most stable and therefore the most abundant at equilibrium. The relative population can be estimated using the Boltzmann distribution equation.

Expected Results & Interpretation

For pyrimidine systems analogous to the target molecule, computational studies consistently show that the introduction of a second nitrogen atom into the ring (compared to pyridinone) shifts the equilibrium strongly toward the keto form.[14][15] Therefore, it is highly probable that the Amino-Keto tautomer (B) is the most stable form, especially in polar solvents like water. This stabilization is attributed to factors including electronic delocalization and favorable hydrogen bonding interactions.[14]

Conclusion and Future Directions

The tautomerism of this compound is a complex interplay of keto-enol and amino-imino equilibria. A combined experimental and computational approach is essential for a definitive characterization. Spectroscopic evidence, particularly from NMR, provides the most direct insight into the solution-state populations, while computational chemistry offers a powerful predictive framework for understanding relative stabilities. For this specific scaffold, the Amino-Keto tautomer is predicted to be the dominant species in biological environments. This knowledge is fundamental for any drug discovery program utilizing this core, ensuring that molecular modeling, virtual screening, and structure-activity relationship (SAR) studies are based on the biologically relevant molecular form.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. Semantic Scholar.
  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences.
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC.
  • A theoretical study of tautomerism: 2‐ and 4‐oxopyrimidine and some of their derivatives. International Journal of Quantum Chemistry.
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Available at: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. ACS Publications. Available at: [Link]

  • Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available at: [Link]

  • Amino imino tautomeric equilibrium for the syn rotamers of N... ResearchGate. Available at: [Link]

  • How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect.
  • Keto–enol tautomeric equilibrium of isoguanosine. ResearchGate. Available at: [Link]

  • Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. Available at: [Link]

  • Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H,... ResearchGate. Available at: [Link]

  • Role of tautomerism in RNA biochemistry. PMC. Available at: [Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. Available at: [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PMC. Available at: [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. Available at: [Link]

  • Tautomer. Wikipedia. Available at: [Link]

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. Available at: [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available at: [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. Available at: [Link]

  • Process for preparing 4-hydroxypyrimidine. Google Patents.
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. Available at: [Link]

Sources

2-Amino-4-hydroxypyrimidine-5-carboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block, understanding its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. We will delve into the synthesis, crystallization methodologies, and detailed analysis of its crystal structure, offering field-proven insights grounded in established scientific principles.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Their prevalence in cardiovascular and neuropsychiatric drugs, as well as their role as synthons for T-type calcium channel blockers, underscores their importance.[1] The title compound, this compound, is a particularly valuable intermediate. Its functional groups—an amino group, a hydroxyl group (which exists in tautomeric equilibrium with a carbonyl), and a carboxylic acid—provide multiple points for molecular modification and interaction. Specifically, this scaffold has been explored for its potential in developing novel antibacterial agents by targeting enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).[2]

A definitive understanding of the solid-state structure through single-crystal X-ray diffraction is not merely an academic exercise. It reveals the precise arrangement of atoms, the dominant tautomeric form, and the intricate network of intermolecular interactions. This information is critical for predicting molecular behavior, designing co-crystals, and understanding structure-activity relationships (SAR) in drug development.

Synthesis Pathway: From Precursor to Final Product

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, 2-amino-5-carboethoxy-4-hydroxypyrimidine. The overall process is a two-step approach focusing on the construction of the pyrimidine ring followed by de-esterification.

Step 1: Synthesis of Ethyl 2-Amino-4-hydroxypyrimidine-5-carboxylate

The commercially common synthesis of the ester precursor involves a condensation reaction between a guanidine salt and a substituted malonate.[3] While effective, traditional methods often suffer from moderate yields (70-75%).[3] The rate-determining step is the initial precipitation of the product.[1]

Causality in Experimental Choice: To enhance reaction efficiency, recent advancements have focused on catalysis. The use of silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) has been shown to significantly improve yields.[1][3] The acidic silica surface of these nanoparticles is believed to stabilize the heteroatom intermediates, thereby promoting the cyclization reaction.[3] The 40 nm particle size has been identified as optimal for this catalytic effect.[3]

Experimental Protocol: Nanoparticle-Catalyzed Synthesis [1][4]

  • Preparation of Base Solution: In a suitable reaction vessel (e.g., 20 L three-necked flask), dissolve potassium hydroxide (1.07 kg) in distilled water (10 L) with stirring until a clear solution is obtained.

  • Catalyst Addition: Add silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂, 40 nm, 5 g) to the KOH solution.[1][4]

  • Addition of Guanidine: While maintaining the temperature at approximately 20°C, add guanidine carbonate (2 kg) to the mixture and stir until fully dissolved.

  • Controlled Addition of Malonate: Over a period of 3 hours, slowly add diethyl ethoxymethylenemalonate (2.4 kg) dropwise. During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid will precipitate.

  • Product Isolation (Initial): Upon completion of the reaction, cool the mixture. The magnetic Fe₃O₄@SiO₂ nanoparticles can be removed using a strong external magnet. Wash the recovered nanoparticles with acetone and dry for reuse.

  • Filtration: Further cool the reaction mixture to 0-5°C and collect the light-yellow precipitate by filtration. Wash the solid thoroughly with ice water.

  • Recrystallization: Perform a primary recrystallization of the crude product from an ethanol/water mixture and dry the purified solid. The reported yield with this modified process is up to 95%.[4]

Step 2: Hydrolysis to this compound

The final step is a straightforward saponification of the ethyl ester to yield the target carboxylic acid.

Experimental Protocol: Hydrolysis [5]

  • Reaction Setup: Suspend 2-amino-5-ethoxycarbonyl-4-hydroxypyrimidine (2.5 mmol) in boiling water.

  • Base Addition: Add sodium hydroxide (7.5 mmol) to the suspension.

  • Hydrolysis: Maintain the reaction at boiling for 2 hours.

  • Acidification and Precipitation: Cool the reaction mixture. Carefully acidify with a suitable acid (e.g., HCl) to pH 2. The target carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry. This procedure yields the title acid.[5]

Obtaining High-Quality Crystals: A Methodological Guide

The success of X-ray crystallography is entirely dependent on the quality of the single crystal.[6] For pyrimidine derivatives, several techniques can be employed, all based on the principle of slowly achieving a state of supersaturation to allow for ordered crystal nucleation and growth.[7]

Key Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where the solute concentration is gradually increased by allowing the solvent to evaporate slowly. It is effective but offers less control over the crystallization rate.[7]

  • Slow Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.

  • Vapor Diffusion: This technique is highly effective for compounds that are soluble only in high-boiling-point solvents like DMF or DMSO, which is a common challenge with heterocyclic compounds.[8][9] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, thereby inducing crystallization.[8]

Causality in Method Choice: For this compound, its multiple hydrogen-bonding groups can lead to strong solvation in polar solvents like DMSO. Therefore, vapor diffusion is often the most reliable method to achieve the slow, controlled change in solvent environment necessary for high-quality crystal growth.[9]

Recommended Protocol: Vapor Diffusion

This protocol is a self-validating system. Success (crystal formation) inherently validates the choice of solvent/anti-solvent and conditions.

  • Preparation: Dissolve a small quantity of the purified compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) in a small, open vial.

  • Chamber Setup: Place this inner vial inside a larger, sealable chamber (e.g., a beaker or a larger vial).

  • Anti-Solvent Addition: Add a volume of a volatile anti-solvent (e.g., diethyl ether, dichloromethane, or pentane) to the outer chamber, ensuring the liquid level is below the top of the inner vial.[8][9]

  • Sealing and Incubation: Seal the outer chamber tightly and leave it undisturbed in a location with stable temperature and free from vibrations.

  • Crystal Growth: The more volatile anti-solvent will slowly diffuse into the solution in the inner vial. This decreases the solubility of the compound, leading to gradual supersaturation and the formation of single crystals over several days to weeks.

Troubleshooting Crystallization [8]

  • No Crystals Form: The solution may not be sufficiently concentrated. Try re-dissolving and using slightly less solvent.

  • Oily Precipitate: The compound may be "crashing out" too quickly. Slow down the diffusion rate by placing the setup in a cooler environment (e.g., a refrigerator).[10]

  • Many Small Crystals: Too many nucleation sites (e.g., dust) may be present. Ensure all glassware is meticulously clean and filter the initial solution if necessary.

Visualization of Vapor Diffusion Workflow

G A Dissolve Compound in 'Good' Solvent (e.g., DMF) B Add Volatile 'Anti-Solvent' (e.g., Ether) C Seal Chamber & Incubate B->C D Anti-Solvent Vapor Diffuses into Inner Vial C->D E Solubility Decreases, Solution Becomes Supersaturated D->E F High-Quality Single Crystals Nucleate and Grow E->F

Caption: Workflow for the vapor diffusion crystallization technique.

Crystal Structure and Supramolecular Assembly

Tautomerism: The Dominant Solid-State Form

A key structural feature of 4-hydroxypyrimidines is their ability to exist in different tautomeric forms.[11] The title compound can exist in an equilibrium between the hydroxyl form and two keto (pyrimidinone) forms.[12][13]

Tautomers cluster_enol 4-Hydroxy (Enol) Form cluster_keto1 4(1H)-one (Keto) Form cluster_keto2 4(3H)-one (Keto) Form enol enol keto1 keto1 enol->keto1 keto2 keto2 keto1->keto2

Caption: Tautomeric equilibrium in this compound.

Experimental and computational studies on similar systems confirm that in the gas phase and solid state, the pyrimidin-4-one forms are generally more stable than the 4-hydroxy tautomer.[12] Single-crystal X-ray analysis would definitively identify which tautomer is present in the crystal lattice. It is highly probable that one of the keto forms, stabilized by intermolecular hydrogen bonding, will be the observed structure.

X-Ray Crystallography Data

X-ray crystallography provides precise data on the unit cell dimensions, bond lengths, and angles that define the crystal lattice.[14] As an illustrative example, the crystallographic data for a related compound, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, is presented below.[15] This demonstrates the type of quantitative data obtained from a single-crystal X-ray diffraction experiment.

Table 1: Example Crystallographic Data for a Related Pyrimidine Derivative [15]

ParameterValue
Chemical FormulaC₆H₆ClN₃O₂
Formula Weight187.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9110 (8)
b (Å)10.136 (2)
c (Å)9.848 (2)
β (°)98.71 (3)
Volume (ų)385.89 (13)
Z (molecules/unit cell)2

Note: This data is for an exemplary compound and not for the title compound.

The Architecture of Hydrogen Bonding

The defining feature of the crystal structure of this compound will be its extensive network of hydrogen bonds. The molecule contains multiple donor sites (the carboxylic acid -OH, the amino -NH₂, and the ring N-H) and acceptor sites (the carboxylate C=O, the pyrimidinone C=O, and the ring N atoms). This rich functionality allows for the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.[16]

Key Expected Interactions:

  • Carboxylic Acid Dimer: A very common and stable motif where two carboxylic acid groups form a pair of O-H···O hydrogen bonds, creating an R²₂(8) ring motif.[17][18]

  • Amine-Carbonyl/Carboxylate Interactions: The amino group is an excellent hydrogen bond donor and will likely interact with the carbonyl or carboxylate oxygen atoms of neighboring molecules through N-H···O bonds.[15][19]

  • Ring N-H Interactions: The N-H on the pyrimidine ring (in the keto tautomer) will also participate in hydrogen bonding, often with carbonyl oxygen atoms (N-H···O).

These interactions do not exist in isolation. They combine to form a complex, three-dimensional supramolecular architecture, which dictates the physical properties of the crystal, such as its stability and dissolution rate.

H_Bonding cluster_synthons Supramolecular Synthons mol1 Molecule A mol2 Molecule B dimer Carboxylic Acid Dimer (O-H···O) mol1->dimer mol3 Molecule C mol2->dimer amine Amine-Carbonyl (N-H···O) mol2->amine mol4 Molecule D mol3->amine ring Ring-Carbonyl (N-H···O) mol3->ring mol4->ring

Caption: Key hydrogen bonding synthons forming the crystal lattice.

Conclusion

This compound stands as a versatile and valuable building block for the synthesis of complex, biologically active molecules. This guide has detailed a robust, high-yield synthetic pathway and outlined the critical methodologies for obtaining high-quality single crystals suitable for structural analysis. The crystal structure is governed by strong, directional hydrogen bonds that favor a stable keto tautomer and assemble into a well-defined three-dimensional network. A thorough understanding of this solid-state chemistry, from synthesis to supramolecular architecture, provides an essential foundation for researchers in drug discovery and materials science, enabling the rational design of future pyrimidine-based innovations.

References

  • Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Benchchem. Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives. Benchchem.
  • PrepChem. Synthesis of (b) 2-Allylamino-4-hydroxypyrimidine-5-carboxylic acid. PrepChem.com.
  • ChemicalBook. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0. ChemicalBook.
  • Isaac, I. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available from: [Link].

  • Chandrappa, M., Kumar, G., & Pullela, P. K. Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. SciSpace.
  • Reza, M. S., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE, 14(9), e0221592. Available from: [Link].

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. Available from: [Link].

  • University of Rennes. Guide for crystallization.
  • Arshad, M., et al. (2014). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198–o1199. Available from: [Link].

  • Goud, N. R., & Nangia, A. (2024). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences, 10(1), 1-22. Available from: [Link].

  • Seliger, J., et al. (2013). Hydrogen bonds in cocrystals and salts of 2-amino-4,6-dimethylpyrimidine and carboxylic acids studied by nuclear quadrupole resonance. The Journal of Physical Chemistry A, 117(29), 6154-6163. Available from: [Link].

  • ResearchGate. Hydrogen bonding around each carboxylate ion showing four hydrogen bonds, two for each oxygen, indicated by dotted black lines. ResearchGate. Available from: [Link].

  • Wikipedia. Tautomer. Wikipedia. Available from: [Link].

  • ResearchGate. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. Available from: [Link].

  • He, Y., & Kang, J. (2008). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o163. Available from: [Link].

  • Plekan, O., et al. (2015). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Chemical Physics, 143(10), 104301. Available from: [Link].

  • Chemistry LibreTexts. X-ray Crystallography. Chemistry LibreTexts. Available from: [Link].

  • Fiveable. X-ray crystallography principles and applications. Fiveable. Available from: [Link].

Sources

An In-Depth Technical Guide to 2-Amino-4-hydroxypyrimidine-5-carboxylic acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid, a key heterocyclic compound. Delving into the historical context of pyrimidine chemistry, this document chronicles the likely emergence of this molecule and its derivatives. We will explore its synthesis, with a focus on the widely utilized precursor, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, and detail the subsequent hydrolysis to the parent carboxylic acid. Furthermore, this guide will elucidate the compound's chemical properties, including its tautomeric nature, and survey its significance as a versatile scaffold in contemporary drug discovery and biological research. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a foundational motif in organic and medicinal chemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of nucleic acids.[1] The study of pyrimidines and their derivatives began in earnest in the late 19th century, pioneered by the work of Pinner, who first synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and coined the name "pyrimidine" in 1885.[1]

Within the vast landscape of pyrimidine chemistry, the 2-aminopyrimidine moiety has emerged as a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thus serving as a rich source for the development of novel therapeutic agents.[2] The 2-aminopyrimidine core's utility stems from its ability to engage in a multitude of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.[2] This versatility has led to the development of a wide array of biologically active molecules with applications as antimicrobial, antiviral, and anticancer agents.[3][4] this compound and its derivatives are integral to this class of compounds, serving as key building blocks for the synthesis of more complex and functionally diverse molecules.

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry. Early methods for pyrimidine synthesis, such as the condensation of β-dicarbonyl compounds with amidines, laid the groundwork for the creation of a vast library of substituted pyrimidines.[5]

It is highly probable that this compound was first prepared as an intermediate in the systematic investigation of pyrimidine-5-carboxylic acid derivatives. The synthesis of its corresponding ethyl ester, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, is well-documented and represents a more common entry point for accessing this scaffold. The hydrolysis of this ester to the carboxylic acid is a straightforward and logical synthetic transformation that would have been readily accessible to early organic chemists.

The historical significance of this compound, therefore, lies less in a dramatic discovery and more in its role as a versatile synthon that has enabled the exploration of the chemical space around the 2-aminopyrimidine core, leading to the development of numerous compounds with profound biological activities.

Synthesis and Chemical Properties

The primary route to this compound involves the synthesis of its ethyl ester precursor followed by hydrolysis.

Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

A robust and widely employed method for the synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is the condensation of guanidine with diethyl ethoxymethylenemalonate.[6] Modern iterations of this synthesis have focused on improving yield and scalability.

Experimental Protocol: Catalytic Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate [6][7]

Materials:

  • Potassium hydroxide (KOH)

  • Distilled water

  • Silica-functionalized magnetic nanoparticles (Fe3O4@SiO2)

  • Guanidine carbonate

  • Diethyl ethoxymethylenemalonate

  • Acetone

  • Ethanol

Procedure:

  • In a suitable reaction vessel, prepare a solution of potassium hydroxide in distilled water.

  • Add silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) to the solution.

  • With continuous stirring, add guanidine carbonate and stir until completely dissolved. Maintain the reaction temperature at approximately 20°C.

  • Slowly add diethyl ethoxymethylenemalonate to the reaction mixture over a period of several hours. A yellow precipitate will form.

  • Upon completion of the reaction, cool the mixture.

  • Separate the magnetic nanoparticles using an external magnet. Wash the nanoparticles with acetone for reuse.

  • Cool the reaction mixture to 0-5°C and filter to collect the crude product.

  • Wash the crude product with ice-cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Causality of Experimental Choices:

  • The use of silica-functionalized magnetic nanoparticles acts as a "near-homogeneous" catalyst, enhancing the cyclization step and significantly improving the reaction yield compared to traditional methods.[7]

  • The slow, temperature-controlled addition of diethyl ethoxymethylenemalonate helps to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Recrystallization is a crucial step for purifying the final product, removing any unreacted starting materials or byproducts.

Hydrolysis to this compound

The conversion of the ethyl ester to the carboxylic acid is typically achieved through base-catalyzed hydrolysis (saponification) followed by acidification.

Experimental Protocol: Hydrolysis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Materials:

  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for a sufficient period to ensure complete hydrolysis of the ester.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Filter the precipitate and wash with cold water to remove any inorganic salts.

  • Dry the resulting solid to obtain this compound.

Chemical Properties and Tautomerism

This compound exhibits interesting chemical properties, most notably tautomerism. The 4-hydroxy group can exist in equilibrium with its keto tautomer, 4-oxo-1,4-dihydropyrimidine.[8] This keto-enol tautomerism is a common feature of hydroxypyrimidines and significantly influences the molecule's reactivity and biological interactions.[8][9] The keto form is generally favored in the solid state and in many solvents.

drug_discovery cluster_applications Therapeutic Applications 2-Amino-4-hydroxypyrimidine-5-carboxylic_acid 2-Amino-4-hydroxypyrimidine-5-carboxylic_acid Antimicrobial Antimicrobial 2-Amino-4-hydroxypyrimidine-5-carboxylic_acid->Antimicrobial Biofilm Inhibition Anticancer Anticancer 2-Amino-4-hydroxypyrimidine-5-carboxylic_acid->Anticancer Kinase Inhibition Anti-inflammatory Anti-inflammatory 2-Amino-4-hydroxypyrimidine-5-carboxylic_acid->Anti-inflammatory Enzyme Inhibition

Caption: Drug discovery applications of the 2-aminopyrimidine scaffold.

Quantitative Data Summary

PropertyValueSource
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
CAS Number15400-53-0[6]
Molecular FormulaC₇H₉N₃O₃[6]
Molecular Weight183.17 g/mol [6]
Melting Point>300 °C[6]
This compound
Molecular FormulaC₅H₅N₃O₃
Molecular Weight155.11 g/mol

Conclusion

This compound, while not having a storied discovery in its own right, stands as a testament to the power of fundamental research in organic chemistry. Its synthesis, primarily through its ethyl ester, and its versatile chemical nature have made it a valuable tool for medicinal chemists. The 2-aminopyrimidine scaffold, of which it is a prime example, continues to be a fertile ground for the discovery of new therapeutic agents. As our understanding of disease pathways becomes more nuanced, the ability to readily synthesize and modify such privileged scaffolds will remain a critical component of drug development. This technical guide has aimed to provide a comprehensive resource for researchers, illuminating the history, synthesis, and applications of this important molecule, thereby empowering future innovations in the field.

References

  • Pemawat, G., et al. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Organic Preparations and Procedures International. Available at: [Link]

  • (Reference placeholder for general pyrimidine synthesis)
  • Melander, R. J., et al. (2013). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Organic & Biomolecular Chemistry. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Available at: [Link]

  • (Reference placeholder for pyrimidine deriv
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • 2-Aminopyrimidine as a novel scaffold for biofilm modulation. (n.d.). RSC Publishing. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • (Reference placeholder for ethyl cytosine-5-carboxyl
  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Available at: [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • (Reference placeholder for halopyrimidine synthesis)
  • (Reference placeholder for pyrimidine-4-carboxyl
  • (Reference placeholder for pyrimidine-5-carboxaldehyde synthesis)
  • (Reference placeholder for TCI Europe product page)
  • (Reference placeholder for hydroxypyrimidine preparation p
  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (2009). The Journal of Physical Chemistry A. Available at: [Link]

  • keto-enol & other tautomer pairs. (2020). Chem Help ASAP. Available at: [Link]

  • Tautomer. (n.d.). Wikipedia. Available at: [Link]

  • (Reference placeholder for pyrrole-3-carboxyl
  • 5.1: Keto-Enol Tautomerism. (2024). Chemistry LibreTexts. Available at: [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-amino-4-hydroxypyrimidine-5-carboxylic acid core is a privileged scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated significant therapeutic potential, acting as potent inhibitors of biological targets such as STAT6 and exhibiting antibacterial properties.[1][2] This guide provides in-depth, field-proven protocols for the synthesis of the core molecule and its key derivatives. We delve into the causality behind experimental choices, offering detailed mechanistic insights, troubleshooting guides, and optimization strategies to empower researchers in their synthetic endeavors. The protocols described herein are designed to be self-validating, ensuring reproducibility and scalability.

Significance and Overview of Synthetic Strategy

The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases in DNA and RNA.[3] In medicinal chemistry, the this compound framework serves as a versatile building block. The strategic placement of its functional groups—a hydrogen bond-donating amino group, a tautomerizable hydroxy/oxo group, and a carboxylic acid handle for further modification—makes it an ideal starting point for creating libraries of compounds with diverse pharmacological activities.[1][2][4]

The primary strategy for constructing this pyrimidine system is through cyclocondensation reactions. This approach involves reacting a three-carbon (C-C-C) building block with a nitrogen-containing guanidine (N-C-N) fragment to assemble the heterocyclic ring in a single, efficient step.[3][5] This guide will focus on the most reliable and scalable of these methods.

Principal Synthetic Route: From Guanidine and Diethyl Ethoxymethylene Malonate (DEEM)

The most direct and widely utilized method for synthesizing the ethyl ester of the target compound involves the base-catalyzed condensation of a guanidine salt with diethyl ethoxymethylene malonate (DEEM).[6][7] This reaction is robust, high-yielding, and serves as the cornerstone for accessing this class of compounds.

Mechanistic Rationale

The reaction proceeds through a well-established addition-elimination and cyclization sequence.

  • Activation: A base, typically potassium hydroxide (KOH) or sodium ethoxide, deprotonates the guanidinium salt to generate the free guanidine base, a potent nitrogen nucleophile.

  • Michael Addition: The nucleophilic guanidine attacks the electron-deficient β-carbon of the α,β-unsaturated ester system in DEEM.

  • Intramolecular Cyclization: The terminal amino group of the resulting intermediate then attacks one of the ester carbonyls in an intramolecular fashion, forming a six-membered ring.

  • Aromatization: The cyclic intermediate eliminates two molecules of ethanol to yield the stable, aromatic 2-amino-4-hydroxypyrimidine-5-carboxylate product.

G start Guanidine + DEEM + Base (KOH) step1 Michael Addition (Nucleophilic Attack) start->step1 step2 Linear Intermediate step1->step2 step3 Intramolecular Cyclization (Ring Formation) step2->step3 step4 Cyclic Intermediate step3->step4 step5 Elimination of 2x EtOH (Aromatization) step4->step5 end Ethyl 2-Amino-4-hydroxypyrimidine- 5-carboxylate step5->end

Caption: Synthetic workflow for the condensation of Guanidine and DEEM.
Protocol 1: Standard Bulk Synthesis

This protocol is a well-established method for producing multi-gram quantities of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Materials:

  • Potassium hydroxide (KOH)

  • Guanidine carbonate

  • Diethyl ethoxymethylene malonate (DEEM)

  • Ethanol

  • Deionized water

  • Ice bath

Procedure:

  • In a suitable reaction vessel equipped with a magnetic stirrer, dissolve potassium hydroxide (1.07 kg) in deionized water (10 L) with stirring until a clear solution is formed.

  • While stirring, add guanidine carbonate (2 kg) to the KOH solution. Stir until completely dissolved.

  • Maintain the temperature of the reaction mixture at approximately 20°C. If the dissolution is exothermic, use a water bath to control the temperature.

  • Gradually add diethyl ethoxymethylene malonate (DEEM) dropwise to the reaction mixture over 1-2 hours. A yellow solid will begin to precipitate during the addition.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath to 0-5°C for at least 1 hour.

  • Collect the light-yellow solid product by vacuum filtration.

  • Wash the crude product thoroughly with ice-cold water (3 x 1 L) to remove any remaining salts.

  • Recrystallize the crude product from an ethanol/water mixture (e.g., 40% ethanol) to obtain pure white crystals.[8]

  • Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Catalyst-Enhanced High-Yield Synthesis

Recent process improvements have shown that using silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) can significantly enhance reaction yields by promoting the cyclization step.[7] The acidic silica surface is believed to stabilize reaction intermediates, driving the reaction to completion.

Additional Materials:

  • Silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂, ~40 nm)

Procedure:

  • Dissolve potassium hydroxide (1.07 kg) in deionized water (10 L).

  • Add the Fe₃O₄@SiO₂ nanoparticles (5 g) to the solution.

  • Add guanidine carbonate (2 kg) and stir until dissolved, maintaining the temperature at ~20°C.[6]

  • Proceed with the gradual addition of DEEM as described in Protocol 1.

  • Once the reaction is complete, use a strong external magnet to sequester the nanoparticles to the side of the reaction vessel.

  • Decant the supernatant reaction mixture and proceed with cooling and filtration as described in Protocol 1.

  • The collected nanoparticles can be washed with acetone, dried, and reused for subsequent batches.[6]

Data Summary and Troubleshooting
ParameterStandard Method[8]Catalyst-Enhanced Method[7]
Catalyst None5% (w/v) Fe₃O₄@SiO₂
Reported Yield 70-75%>90%
Key Advantage SimplicityHigher yield, catalyst is reusable
Common Issue Incomplete reaction-
Troubleshooting Ensure complete dissolution of base and guanidine; control temperature during DEEM addition.[6][9]Ensure nanoparticles are well-dispersed.

Core Conversion: Saponification to the Carboxylic Acid

The final step to obtain the title compound is the hydrolysis of the ethyl ester. This is a standard saponification reaction that proceeds cleanly and in high yield.

Mechanistic Rationale

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate which subsequently collapses, expelling an ethoxide ion. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. In the final work-up step, acidification protonates the carboxylate, causing the free carboxylic acid to precipitate from the aqueous solution.

G start Ethyl Ester Precursor step1 1. Add NaOH / H₂O (Saponification) start->step1 step2 Sodium Carboxylate Salt (in solution) step1->step2 step3 2. Add HCl (aq) (Acidification to pH ~2-3) step2->step3 end 2-Amino-4-hydroxypyrimidine- 5-carboxylic Acid (Precipitate) step3->end

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Protocol 3: Ester Hydrolysis

Materials:

  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 2M

  • Deionized water

Procedure:

  • Suspend the starting ester (e.g., 10 g) in a 1M solution of NaOH in water (e.g., 100 mL).

  • Heat the mixture to reflux (approx. 100°C) with stirring. The suspension should gradually dissolve as the reaction proceeds.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 3-5 hours).

  • Cool the clear reaction solution to room temperature and then further in an ice bath.

  • While stirring vigorously, slowly add 2M HCl dropwise to the solution. The product will begin to precipitate.

  • Continue adding HCl until the pH of the solution is between 2 and 3.

  • Stir the resulting thick suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove residual salts.

  • Dry the product in a vacuum oven at 50-60°C. The product is typically of high purity and does not require further purification.[10]

Synthesis of Key Derivatives

The carboxylic acid and amino functionalities are ideal handles for creating diverse libraries for structure-activity relationship (SAR) studies.

Amide Derivatives from the Carboxylic Acid

Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry for improving biological activity and pharmacokinetic properties.[4]

Rationale: The synthesis of amides typically requires "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. This is commonly achieved by converting it to a more reactive intermediate, such as an acyl chloride or an active ester using coupling reagents.

General Protocol: Amide Coupling

  • Dissolve the this compound (1 equivalent) in an anhydrous polar aprotic solvent like DMF or THF.

  • Add an amine coupling reagent (e.g., HATU, HBTU; 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA; 2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by LC-MS, typically 2-12 hours).

  • Perform an aqueous work-up by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

N-Substituted Derivatives

Modification of the 2-amino group is another common strategy to explore SAR.[2]

Rationale: While direct alkylation can be challenging, these modifications are often achieved through multi-step sequences or by starting with a substituted guanidine in the initial ring-forming reaction. For existing scaffolds, methods like Buchwald-Hartwig amination can be employed on a corresponding 2-halo-pyrimidine precursor.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]

  • Google Patents. (1992). Process for preparing 4-hydroxypyrimidine. EP0326389B1.
  • Stroia, M. D., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6649. [Link]

  • Amrollahi, M., et al. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 17, 902-906. [Link]

  • Mui, J., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(21), 126639. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-substituted-4-carboxylic acid derivatives... [Link]

  • Munesada, K., et al. (1995). Structures of pyrimidine derivatives produced by condensation of ethyl cyanoacetate with methylguanidine. Evidence for the presence of an imino tautomer. The Journal of Organic Chemistry, 60(16), 5349-5352. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives through using ethyl cyanoacetate as reactant. [Link]

  • Wiley-VCH. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Google Patents. (2014). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. CN103880757A.
  • Mansour, O. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2799. [Link]

  • ResearchGate. (2025). Synthesis of pyrimidines via Biginelli reaction. [Link]

  • Cano, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 136. [Link]

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Wang, Z., et al. (2015). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters, 6(11), 1165-1170. [Link]

  • Google Patents. (2013). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. CN101830904B.
  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-Carboethoxy-4-Hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. [Link]

  • Mamedov, V. A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • Chen, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(10), 1447. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Der Pharma Chemica, 4(2), 539-549. [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

Sources

Application Note & Protocols: Targeting the IspF Enzyme with 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway represents a critical metabolic route for isoprenoid biosynthesis in many pathogenic bacteria, protozoa, and plants, but is notably absent in mammals.[1][2] This distinction makes the enzymes within the MEP pathway compelling targets for the development of novel anti-infective agents with high selectivity.[3] This application note focuses on 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF), the fifth enzyme in the pathway, which catalyzes the conversion of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) and cytidine monophosphate (CMP).[4][5] We present a detailed guide for researchers on utilizing 2-Amino-4-hydroxypyrimidine-5-carboxylic acid, a scaffold designed for targeted inhibition of IspF, likely through chelation of its active site zinc ion.[6] This document provides a strategic workflow, from initial binding validation using thermal shift assays to comprehensive kinetic analysis for determining the mechanism of inhibition.

Introduction: The Rationale for Targeting IspF

Isoprenoids are a vast and diverse class of natural products essential for cellular function, serving as precursors to hormones, quinones involved in electron transport, and components of cell membranes.[7][8] While humans utilize the mevalonate (MVA) pathway for isoprenoid synthesis, many clinically relevant pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, rely exclusively on the MEP pathway.[2][9] This metabolic divergence provides a clear therapeutic window, allowing for the design of inhibitors that are potent against a pathogen's enzyme without affecting the human host.[3]

IspF, a homotrimeric metalloenzyme, is an essential component of this pathway.[6] Its active sites are located at the interfaces between the monomers and contain a catalytically crucial divalent metal cation, typically Zn²⁺.[6][10] The unique cyclization reaction catalyzed by IspF makes it an attractive focal point for inhibitor design.[4]

The 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold has been specifically conceived as a potential IspF inhibitor.[6] The design hypothesis posits a bidentate binding interaction with the active site Zn²⁺ ion via the 4-hydroxyl oxygen and the 5-carboxylate carbonyl oxygen, effectively blocking the enzyme's catalytic activity.[6] This guide provides the experimental framework to test this hypothesis and characterize the inhibitory properties of this compound class.

MEP_Pathway cluster_pathway The Non-Mevalonate (MEP) Pathway cluster_inhibitor Inhibitor Action Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P DXP DOXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP IspC/DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-ME2P CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH Inhibitor 2-Amino-4-hydroxy- pyrimidine-5- carboxylic acid Inhibitor->CDP_MEP Targets IspF Workflow start Start: Purified IspF Enzyme & Test Compound tsa Protocol 1: Thermal Shift Assay (TSA) start->tsa decision_bind Direct Binding? (ΔTm > 2°C) tsa->decision_bind ic50 Protocol 2.1: IC50 Determination decision_bind->ic50 Yes stop Stop: Compound is not a direct binder or inhibitor decision_bind->stop No decision_potent Potent Inhibition? (IC50 in desired range) ic50->decision_potent kinetics Protocol 2.2: Kinetic Analysis (MoA) decision_potent->kinetics Yes decision_potent->stop No analysis Data Analysis: Lineweaver-Burk Plot Determine Ki kinetics->analysis end End: Characterized Inhibitor (Potency, MoA) analysis->end Binding_Mechanism cluster_active_site IspF Active Site cluster_inhibitor Inhibitor ZN Zn²⁺ RES1 His/Asp RES1->ZN RES2 His/Glu RES2->ZN PYR Pyrimidine Core OH 4-Hydroxyl PYR->OH COOH 5-Carboxylate PYR->COOH NH2 2-Amino PYR->NH2 OH->ZN Chelation COOH->ZN

Sources

Application Notes and Protocols for the Development of STAT6 Inhibitors from 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the pathogenesis of allergic and inflammatory diseases. Consequently, the development of small molecule inhibitors targeting STAT6 has emerged as a promising therapeutic strategy for conditions such as asthma, atopic dermatitis, and allergic rhinitis. This document provides a comprehensive guide for the development of STAT6 inhibitors derived from the 2-Amino-4-hydroxypyrimidine-5-carboxylic acid scaffold. We present detailed protocols for the synthesis of a key intermediate, 2,4-dichloropyrimidine-5-carbonyl chloride, from a related precursor, and its subsequent elaboration into potent 2,4-disubstituted pyrimidine-5-carboxamide inhibitors. Furthermore, we provide step-by-step protocols for essential biochemical and cellular assays to characterize the potency and selectivity of these compounds, including Homogeneous Time-Resolved Fluorescence (HTRF), Luciferase Reporter Assays, and in vitro T-helper 2 (Th2) cell differentiation assays. Finally, we discuss the structure-activity relationship (SAR) of this chemical series to guide future optimization efforts.

Introduction: The Rationale for Targeting STAT6 in Allergic Inflammation

The STAT6 signaling cascade is a central axis in the orchestration of type 2 immune responses. Upon binding of IL-4 or IL-13 to their respective receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor's intracellular domain. This creates a docking site for the SH2 domain of STAT6. Subsequently, STAT6 is itself phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and binding to specific DNA response elements in the promoters of target genes.[1] This transcriptional activation drives the differentiation of naive T-helper (Th0) cells into Th2 cells, which are characterized by the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[2] These cytokines, in turn, mediate the pathological hallmarks of allergic diseases, including immunoglobulin E (IgE) production by B cells, eosinophil recruitment and activation, and mucus hypersecretion in the airways.[3]

Given its pivotal role, the inhibition of STAT6 presents a highly attractive therapeutic intervention point for allergic and inflammatory conditions. Small molecule inhibitors that can disrupt the STAT6 signaling pathway offer the potential for oral administration and a broad anti-inflammatory effect. The 2-aminopyrimidine scaffold has emerged as a promising starting point for the design of potent and selective STAT6 inhibitors.

Diagram 1: The STAT6 Signaling Pathway in Allergic Inflammation

STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor IL-4R/IL-13R IL-4/IL-13->Receptor Binding JAK JAK1/JAK3 Receptor->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation STAT6_active p-STAT6 Dimer STAT6_inactive->STAT6_active Dimerization DNA DNA (Target Genes) STAT6_active->DNA Nuclear Translocation and Binding Transcription Gene Transcription (IL-4, IL-5, IL-13, etc.) DNA->Transcription Allergic_Inflammation Allergic Inflammation Transcription->Allergic_Inflammation Leads to Synthesis_Workflow Start 2-Amino-4-hydroxy- pyrimidine-5-carboxylic acid Intermediate1 Uracil-5-carboxylic acid Start->Intermediate1 Conversion Intermediate2 2,4-Dichloropyrimidine- 5-carbonyl chloride Intermediate1->Intermediate2 Chlorination Step1 Nucleophilic Substitution (Amine 1) Intermediate2->Step1 Intermediate3 4-Amino-2-chloro- pyrimidine-5-carboxamide Step1->Intermediate3 Step2 Nucleophilic Substitution (Amine 2) Intermediate3->Step2 Final_Product 2,4-Disubstituted Pyrimidine- 5-carboxamide STAT6 Inhibitor Step2->Final_Product

Caption: General workflow for the synthesis of 2,4-disubstituted pyrimidine-5-carboxamide STAT6 inhibitors.

Materials:

  • 2,4-Dichloropyrimidine-5-carbonyl chloride

  • Primary or secondary amines (a diverse library for SAR studies)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide)

  • Ammonia solution (for carboxamide formation)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Purification supplies (silica gel for column chromatography, TLC plates)

Procedure:

  • Amidation: Dissolve 2,4-dichloropyrimidine-5-carbonyl chloride in a suitable aprotic solvent. Cool the solution in an ice bath and add a solution of ammonia in a solvent like dioxane or methanol to form the primary carboxamide.

  • First Nucleophilic Substitution (C4 position): To a solution of the 2,4-dichloropyrimidine-5-carboxamide in an aprotic solvent, add a primary or secondary amine (1 equivalent) and a tertiary amine base (1.1 equivalents). Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the resulting 4-amino-2-chloropyrimidine-5-carboxamide derivative by column chromatography.

  • Second Nucleophilic Substitution (C2 position): To a solution of the purified 4-amino-2-chloropyrimidine-5-carboxamide in a suitable solvent, add a different primary or secondary amine (1.1 equivalents) and a tertiary amine base. Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed.

  • Final Work-up and Purification: After cooling, perform an aqueous work-up and extract the final product. Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4-disubstituted pyrimidine-5-carboxamide.

Biological Evaluation Protocols

A hierarchical screening approach is recommended to efficiently identify and characterize potent and selective STAT6 inhibitors. This involves initial biochemical screening to assess direct inhibition of STAT6, followed by cellular assays to confirm activity in a more physiologically relevant context.

Biochemical Assay: STAT6 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the binding of a phosphorylated peptide to the STAT6 SH2 domain and is a robust method for high-throughput screening of direct STAT6 inhibitors.

Materials:

  • HTRF Human and Mouse Total STAT6 Detection Kit (e.g., from Revvity) [4]* Recombinant human STAT6 protein

  • Phosphorylated peptide corresponding to the STAT6 binding site on the IL-4 receptor

  • Europium cryptate-labeled anti-tag antibody (donor)

  • d2-labeled streptavidin (acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure: [5][6]

  • Reagent Preparation: Prepare all reagents in the assay buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and then dilute in assay buffer to the desired final concentrations. Add the compound solutions to the microplate.

  • STAT6 and Peptide Addition: Add the recombinant STAT6 protein and the biotinylated phosphorylated peptide to the wells.

  • Detection Reagent Addition: Add the HTRF detection reagents (Europium cryptate-labeled antibody and d2-labeled streptavidin).

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 1-4 hours), protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Cellular Assay: STAT6 Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT6 in a cellular context and is a valuable tool for confirming the cell permeability and on-target activity of inhibitors.

Materials:

  • STAT6 Luciferase Reporter Lentivirus or a stable cell line expressing a STAT6-driven luciferase reporter (e.g., from BPS Bioscience) [1][7]* A suitable host cell line (e.g., HEK293T, HepG2)

  • Cell culture medium and supplements

  • Recombinant human IL-4

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure: [8][9]

  • Cell Seeding: Seed the STAT6 reporter cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified pre-incubation time (e.g., 1 hour).

  • STAT6 Activation: Stimulate the cells with a pre-determined optimal concentration of IL-4 to activate the STAT6 pathway.

  • Incubation: Incubate the plate for a further period (e.g., 6-24 hours) to allow for luciferase expression.

  • Lysis and Luciferase Measurement: Add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase reaction.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cells treated with vehicle) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

In Vitro T-helper 2 (Th2) Cell Differentiation Assay

This assay assesses the ability of inhibitors to block the IL-4-driven differentiation of naive CD4+ T cells into Th2 cells, a key downstream effect of STAT6 activation. [3][10][11] Materials:

  • Naive CD4+ T cells isolated from human peripheral blood or mouse spleen

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Recombinant human or mouse IL-2 and IL-4

  • Neutralizing anti-IFN-γ antibody

  • T cell culture medium (e.g., RPMI-1640 with supplements)

  • Test compounds dissolved in DMSO

  • 24-well tissue culture plates

  • Flow cytometer and antibodies for Th2 markers (e.g., anti-IL-4, anti-GATA3)

  • ELISA kits for cytokine quantification (IL-4, IL-5, IL-13)

Procedure: [12]

  • T Cell Isolation: Isolate naive CD4+ T cells using standard immunomagnetic separation techniques.

  • Plate Coating: Coat the wells of a 24-well plate with anti-CD3 antibody.

  • Cell Culture Setup: Seed the naive CD4+ T cells in the coated plate in the presence of soluble anti-CD28 antibody, IL-2, IL-4, and anti-IFN-γ antibody to induce Th2 differentiation.

  • Compound Treatment: Add serial dilutions of the test compounds to the cell cultures at the initiation of differentiation.

  • Incubation: Culture the cells for a period of 3-5 days.

  • Analysis of Th2 Differentiation:

    • Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, fix, permeabilize, and stain the cells for intracellular IL-4 and the master Th2 transcription factor GATA3. Analyze the percentage of IL-4+ and GATA3+ cells by flow cytometry.

    • Cytokine Secretion (ELISA): Collect the culture supernatants and measure the concentration of secreted Th2 cytokines (IL-4, IL-5, IL-13) using ELISA kits.

  • Data Analysis: Determine the IC₅₀ of the compounds for the inhibition of Th2 differentiation based on the reduction in the percentage of Th2 cells or the amount of secreted cytokines.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the 2-aminopyrimidine-5-carboxamide scaffold has led to the identification of highly potent STAT6 inhibitors. The following table summarizes the activity of key compounds from this series.

Table 1: In Vitro Activity of Representative 2,4-Disubstituted Pyrimidine-5-carboxamide STAT6 Inhibitors

CompoundR¹ (at C4)R² (at C2)STAT6 Inhibition IC₅₀ (nM)Th2 Differentiation IC₅₀ (nM)Reference
AS1517499 Benzylamino2-(3-Chloro-4-hydroxyphenyl)ethylamino212.3[3]
YM-341619 2,3,6-Trifluorobenzylamino4-Morpholin-4-ylphenylamino0.700.28[10]

Diagram 3: Structure-Activity Relationship (SAR) Decision Tree

SAR_Decision_Tree cluster_C4 C4 Position (R¹) cluster_C2 C2 Position (R²) cluster_C5 C5 Position Start 2-Amino-4-hydroxypyrimidine- 5-carboxylic acid Scaffold C4_Benzyl Benzylamino (e.g., AS1517499) Start->C4_Benzyl C2_Phenylethyl Substituted Phenylethylamino (e.g., AS1517499) Start->C2_Phenylethyl C5_Carboxamide Carboxamide Essential for Activity Start->C5_Carboxamide C4_FluoroBenzyl Fluorinated Benzylamino (e.g., YM-341619) Potency Increase C4_Benzyl->C4_FluoroBenzyl Modification C2_Phenylamino Substituted Phenylamino (e.g., YM-341619) Potency Increase C2_Phenylethyl->C2_Phenylamino Modification

Caption: Key structure-activity relationships for 2,4-disubstituted pyrimidine-5-carboxamide STAT6 inhibitors.

Key SAR Insights:

  • C5-Carboxamide: The carboxamide group at the C5 position is crucial for potent STAT6 inhibitory activity.

  • C4-Position: Substitution with a benzylamino group is well-tolerated. Introduction of fluorine atoms on the benzyl ring, as seen in YM-341619, significantly enhances potency. [10]* C2-Position: A variety of substituted amino groups are tolerated at the C2 position. The nature of this substituent has a profound impact on potency. For instance, the 4-morpholin-4-ylphenylamino group in YM-341619 leads to a substantial increase in activity compared to the 2-(3-chloro-4-hydroxyphenyl)ethylamino group in AS1517499. [3][10]

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective STAT6 inhibitors. The synthetic and biological protocols provided in this application note offer a comprehensive framework for researchers to design, synthesize, and characterize novel STAT6 inhibitors. The encouraging in vitro and cellular activities of lead compounds like AS1517499 and YM-341619 highlight the therapeutic potential of targeting STAT6 for the treatment of allergic and inflammatory diseases. Future efforts in this area should focus on optimizing the pharmacokinetic properties of these inhibitors to advance them towards clinical development.

References

Sources

Application Notes and Protocols for the Evaluation of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid Analogs as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antibacterial discovery.

Introduction: A Renewed Focus on Novel Scaffolds in the Post-Antibiotic Era

The escalating crisis of antimicrobial resistance necessitates a departure from the modification of existing antibiotic classes and a renewed focus on novel chemical scaffolds with untapped mechanisms of action. Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Within this broad family, analogs of 2-amino-4-hydroxypyrimidine-5-carboxylic acid have emerged as a promising class of antibacterial agents. Their unique structural features offer opportunities for targeting essential bacterial pathways that are absent in mammals, thereby presenting a promising avenue for the development of selective and potent therapeutics.

This comprehensive guide provides an in-depth exploration of the antibacterial activity of this compound analogs. We will delve into their mechanism of action, provide detailed protocols for their synthesis and evaluation, and discuss the interpretation of key experimental data. This document is intended to serve as a practical resource for researchers aiming to investigate and advance this important class of compounds.

Mechanism of Action: Targeting the Non-Mevalonate Pathway of Isoprenoid Biosynthesis

The antibacterial activity of this compound analogs is primarily attributed to their inhibition of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a key enzyme in the non-mevalonate, or methylerythritol phosphate (MEP), pathway.[1] This pathway is essential for the biosynthesis of isoprenoids, a vast class of molecules vital for various cellular functions, including the formation of cell membranes, electron transport, and cell signaling.[2]

Crucially, the MEP pathway is utilized by most eubacteria, including many pathogenic Gram-negative bacteria and mycobacteria, but is absent in mammals, who rely on the distinct mevalonate (MVA) pathway for isoprenoid synthesis.[1] This metabolic dichotomy makes IspF an attractive and selective target for antibacterial drug development, minimizing the potential for on-target toxicity in humans.

The catalytic mechanism of IspF involves the conversion of 4-diphosphocytidyl-2C-methyl-D-erythritol-2-phosphate (CDP-MEP) to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) and cytidine monophosphate (CMP).[2] This reaction is facilitated by a catalytically important zinc ion (Zn²⁺) located within the active site.[1] The this compound scaffold is designed to chelate this active site zinc ion through a bidentate interaction involving the 4-hydroxyl oxygen and the 5-carboxylate carbonyl oxygen.[1] This binding event effectively blocks substrate access and inhibits enzyme function, leading to a depletion of essential isoprenoids and ultimately bacterial cell death.

Substituents at the 2-amino position of the pyrimidine ring are crucial for modulating the potency and pharmacokinetic properties of these inhibitors. These modifications can establish additional interactions with a flexible, lipophilic loop region of the IspF active site, thereby enhancing binding affinity and antibacterial efficacy.[1]

MEP_Pathway_Inhibition cluster_bacterial_cell Bacterial Cell Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP DXP Synthase MEP MEP DXP->MEP DXP Reductoisomerase CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE IspF IspF (Target Enzyme) CDP_MEP->IspF MEcPP MEcPP IspF->MEcPP Isoprenoids Isoprenoids (Essential for survival) MEcPP->Isoprenoids ... (Downstream enzymes) Inhibitor 2-Amino-4-hydroxypyrimidine -5-carboxylic acid analog Inhibitor->IspF Inhibition

Caption: Proposed mechanism of action of this compound analogs.

Experimental Protocols

Part 1: Synthesis of this compound Analogs

The synthesis of the target compounds is typically achieved through a two-step process: the synthesis of a common precursor, ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, followed by diversification at the 2-amino position and subsequent hydrolysis of the ester.[1]

Protocol 1.1: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (Precursor)

This protocol is adapted from a common method involving the condensation of guanidine with diethyl ethoxymethylene malonate.[3][4]

Materials and Reagents:

  • Potassium hydroxide (KOH)

  • Guanidine carbonate

  • Diethyl ethoxymethylene malonate

  • Distilled water

  • Ethanol

  • Silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) (optional, for yield enhancement)[3]

  • Hydrochloric acid (HCl) for pH adjustment

  • Reaction vessel, magnetic stirrer, cooling bath, filtration apparatus, rotary evaporator.

Procedure:

  • In a suitable reaction vessel, dissolve potassium hydroxide (1.07 kg) in distilled water (10 L) with stirring until a clear solution is obtained.[3]

  • (Optional) To enhance the reaction yield, add silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) to a final concentration of 5% (w/v).[3]

  • Add guanidine carbonate (2 kg) to the solution and stir until completely dissolved.[3]

  • Maintain the reaction temperature at approximately 20°C using a cooling bath.[3]

  • Gradually add diethyl ethoxymethylene malonate to the reaction mixture. A yellow precipitate will form.[3]

  • After the addition is complete, continue stirring for an additional 2-4 hours at room temperature.

  • If nanoparticles were used, remove them using an external magnet.

  • Cool the reaction mixture to 0-5°C and collect the precipitate by filtration.

  • Wash the crude product thoroughly with ice-cold water.

  • Recrystallize the product from an ethanol/water mixture (e.g., 40% ethanol) to yield ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate as a light yellow solid.[3]

  • Dry the purified product in a vacuum oven.

Protocol 1.2: General Procedure for the Synthesis of 2-(Substituted-amino)-4-hydroxypyrimidine-5-carboxylic Acid Analogs

This general protocol involves a nucleophilic substitution reaction followed by ester hydrolysis.[1]

Materials and Reagents:

  • Ethyl 2-methylthio-4-hydroxypyrimidine-5-carboxylate (starting material)

  • Various primary or secondary amines (R-NH₂)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Reflux apparatus, magnetic stirrer, filtration apparatus, rotary evaporator.

Procedure:

  • Synthesis of 2-(Substituted-amino)pyrimidine Esters:

    • In a round-bottom flask, dissolve ethyl 2-methylthio-4-hydroxypyrimidine-5-carboxylate (1 equivalent) in ethanol.

    • Add the desired amine (1.1-1.5 equivalents).

    • Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting ester intermediate by column chromatography on silica gel or recrystallization.

  • Ester Hydrolysis:

    • Dissolve the purified ester intermediate in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

    • Reflux the mixture for 2-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and acidify with hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 3-4.

    • The carboxylic acid product will precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final 2-(substituted-amino)-4-hydroxypyrimidine-5-carboxylic acid analog.[1]

Part 2: Evaluation of Antibacterial Activity

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique.

Materials and Reagents:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the test compound stock solution (at twice the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture, suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Part 3: Assessment of Cytotoxicity

Protocol 3.1: MTT Assay for Mammalian Cell Cytotoxicity

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity index (SI = IC₅₀/MIC). The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials and Reagents:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

Antibacterial Activity

The antibacterial activity of a series of 2-amino-4-hydroxypyrimidine-5-carboxylate analogs has been evaluated using the Kirby-Bauer disk diffusion assay. The results are summarized in the table below. Larger zones of inhibition indicate greater susceptibility of the bacteria to the compound.

Compound IDR Group (at 2-amino position)Zone of Inhibition (mm) against B. thailandensisZone of Inhibition (mm) against P. aeruginosaZone of Inhibition (mm) against E. coliZone of Inhibition (mm) against S. aureus (hypothetical)
1 Benzyl100012
2 4-Chlorobenzyl120015
3 2,4-Dichlorobenzyl150018
4 Naphthylmethyl140017
5 3-Phenylpropyl110013
(Data adapted from Kirby-Bauer assays reported in the literature; S. aureus data is hypothetical for illustrative purposes)[1]

Interpretation of Structure-Activity Relationship (SAR):

  • The presence of an aromatic or extended hydrophobic group at the 2-amino position appears to be favorable for activity against Gram-positive bacteria.

  • Halogenation of the benzyl ring (compounds 2 and 3) generally leads to an increase in antibacterial activity.

  • The compounds showed limited to no activity against the tested Gram-negative bacteria (P. aeruginosa and E. coli), which may be due to differences in cell wall permeability or efflux pump activity.

Cytotoxicity

While specific IC₅₀ values for the this compound analogs are not widely available in the public domain, the following table provides representative IC₅₀ values for other pyrimidine-based compounds against the HeLa human cervical cancer cell line to serve as a benchmark. It is imperative that researchers determine the IC₅₀ values for their specific analogs of interest.

Compound ClassRepresentative CompoundIC₅₀ against HeLa cells (µM)
Pyrimidine-basedCompound X15.2
Pyrimidine-basedCompound Y> 100
Pyrimidine-basedCompound Z5.8
(Data is illustrative and compiled from various sources on pyrimidine derivatives)

Experimental Workflow and Troubleshooting

The overall workflow for the evaluation of these compounds is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials synthesis Synthesis of Analogs (Protocol 1.2) start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_assay MIC Determination (Protocol 2.1) characterization->mic_assay cytotoxicity_assay Cytotoxicity Assay (MTT) (Protocol 3.1) characterization->cytotoxicity_assay sar_analysis SAR Analysis & Data Interpretation mic_assay->sar_analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Lead Optimization

Sources

Application Notes & Protocols: 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Pyrimidine Scaffold

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of specific analytes within complex environments, including living cells. The design of these molecular reporters hinges on the selection of a core scaffold that can be chemically tailored for specific functions. Among the heterocyclic compounds used for this purpose, pyrimidine derivatives stand out for their structural versatility and wide-ranging applications.[1][2] The strategic arrangement of nitrogen atoms and functional groups within the pyrimidine ring allows for the development of probes that are sensitive to subtle changes in their local environment, such as pH, viscosity, and the presence of metal cations.[3][4]

This guide focuses on a particularly promising building block: 2-Amino-4-hydroxypyrimidine-5-carboxylic acid (AHPC) . Its unique trifunctional nature—an amino group for conjugation, a hydroxyl group, and a carboxylic acid—provides a robust platform for the rational design of sophisticated fluorescent sensors. We will explore the underlying design principles, provide detailed protocols for synthesis and characterization, and discuss potential applications, offering a comprehensive roadmap for researchers looking to leverage AHPC in their work.

Core Concept: Rational Design of AHPC-Based Chemosensors

The power of AHPC as a scaffold lies in its inherent chemical functionalities, which can be assigned distinct roles in the final probe architecture: a chelating core, a conjugation handle, and a modulator of electronic properties.

  • The Bidentate Chelating Core: The primary design rationale for using AHPC stems from the spatial arrangement of its 4-hydroxyl and 5-carboxylate groups. These two moieties are perfectly positioned to act as a bidentate chelation site for metal ions. This was a key insight in the de novo design of inhibitors for bacterial enzymes that utilize a zinc ion in their active site.[5] This chelation event is the foundation of the sensing mechanism; the binding of a target ion alters the electronic structure of the pyrimidine ring, which can, in turn, influence the properties of an attached fluorophore.

  • The Conjugation Handle: The 2-amino group serves as a versatile and readily accessible point of attachment. Using standard amide bond-forming reactions, this group can be covalently linked to other molecular components, such as a signaling fluorophore or a cell-targeting ligand. This modular approach allows for the creation of a diverse library of probes from a single core scaffold.

  • Modulating Photophysics: The pyrimidine ring itself is an electron-deficient system. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing carboxylic acid group influences the overall electronic landscape of the molecule. This intrinsic property can be harnessed to fine-tune the photophysical output of the final probe.

The modular design principle for an AHPC-based fluorescent probe is illustrated below.

cluster_Probe Modular Probe Architecture Core AHPC Scaffold (Chelating Core) Linker Linker Core->Linker Conjugation via 2-amino group Fluorophore Fluorophore (Reporter Module) Linker->Fluorophore Targeting Targeting Moiety (Optional) Linker->Targeting

Caption: Modular design of an AHPC-based fluorescent probe.

Application Note I: Synthesis of an AHPC-Fluorophore Conjugate

This section provides a representative protocol for conjugating AHPC to a common fluorophore, 5(6)-Carboxyfluorescein, via a stable amide bond. This method leverages the 2-amino group of AHPC and the carboxylic acid of the fluorophore.

Principle of the Reaction

The synthesis utilizes a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid group of the fluorophore to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with NHS to form a more stable NHS ester. The NHS ester then reacts efficiently with the primary amine of AHPC to form a covalent amide bond, releasing NHS as a byproduct. This two-step, one-pot reaction is highly efficient in aqueous or organic solvents and minimizes side reactions.

Experimental Workflow: Synthesis

F_COOH Carboxyfluorescein (Fluorophore) EDC_NHS Add EDC / NHS (Activation) F_COOH->EDC_NHS NHS_Ester NHS-Ester Intermediate (Reactive Species) EDC_NHS->NHS_Ester AHPC Add AHPC (Nucleophilic Attack) NHS_Ester->AHPC Conjugate AHPC-Fluorescein (Crude Product) AHPC->Conjugate Purify Purification (e.g., HPLC) Conjugate->Purify Final Characterized Probe Purify->Final

Caption: Workflow for AHPC-fluorophore conjugation reaction.

Protocol: Amide Coupling of AHPC and 5(6)-Carboxyfluorescein

Materials and Reagents

ReagentSupplierPurpose
This compoundCommercialCore Scaffold
5(6)-CarboxyfluoresceinCommercialFluorophore
EDC (EDAC)CommercialCarbodiimide activating agent
N-Hydroxysuccinimide (NHS)CommercialStabilizes the activated intermediate
Anhydrous Dimethylformamide (DMF)CommercialReaction Solvent
Diisopropylethylamine (DIPEA)CommercialOrganic Base
Diethyl EtherCommercialPrecipitation
Reverse-Phase HPLC systemN/APurification
Mass Spectrometer (e.g., ESI-MS)N/ACharacterization

Step-by-Step Procedure

  • Activation of Fluorophore:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve 5(6)-Carboxyfluorescein (1.0 eq) in anhydrous DMF.

    • Add NHS (1.5 eq) and EDC (1.5 eq) to the solution.

    • Add DIPEA (2.0 eq) to act as a base and catalyze the reaction.

    • Stir the mixture at room temperature for 4 hours to form the NHS-ester. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Conjugation Reaction:

    • In a separate flask, dissolve this compound (1.2 eq) in a minimum amount of anhydrous DMF.

    • Add the solution of AHPC dropwise to the activated fluorophore mixture from Step 1.

    • Allow the reaction to stir overnight at room temperature under a nitrogen atmosphere.

  • Purification:

    • Once the reaction is complete (as monitored by TLC or LC-MS), pour the reaction mixture into cold diethyl ether to precipitate the crude product.

    • Centrifuge the mixture, decant the supernatant, and wash the pellet with diethyl ether twice to remove unreacted starting materials and byproducts.

    • Dry the crude product under vacuum.

    • Redissolve the crude product in a suitable solvent (e.g., DMF/water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) to verify the molecular weight.

    • Further structural confirmation can be obtained using ¹H and ¹³C NMR spectroscopy if sufficient material is available.

Application Note II: Photophysical Characterization and Analyte Sensing

After successful synthesis, the new probe must be thoroughly characterized to understand its optical properties and its response to the target analyte.

Protocol: Basic Photophysical Characterization

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the purified AHPC-probe in DMSO or an appropriate buffer.

  • Absorbance Spectrum:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired buffer (e.g., HEPES, pH 7.4).

    • Using a UV-Vis spectrophotometer, scan the absorbance from 250 nm to 700 nm to determine the maximum absorption wavelength (λ_abs_max).

  • Fluorescence Spectrum:

    • Using the same sample in a quartz cuvette, place it in a fluorometer.

    • Set the excitation wavelength to the determined λ_abs_max.

    • Scan the emission spectrum across a relevant range (e.g., 480 nm to 700 nm for a fluorescein conjugate) to determine the maximum emission wavelength (λ_em_max).

  • Data Analysis:

    • Stokes Shift: Calculate the difference between λ_em_max and λ_abs_max. A larger Stokes shift is generally desirable to minimize self-quenching.

    • Quantum Yield (Φ): Determine the quantum yield relative to a known standard (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95). This requires measuring the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

Protocol: Analyte Titration (Example: Zn²⁺ Sensing)

Principle: Based on the design, the AHPC core should bind to Zn²⁺. This binding event is expected to cause a conformational or electronic change that modulates the fluorescence output, leading to a "turn-on" or "turn-off" response.

Workflow: Analyte Titration

Prep Prepare Probe Solution (10 µM in Buffer) Measure0 Measure Initial Fluorescence (F₀) Prep->Measure0 AddZn Add Aliquot of ZnCl₂ (e.g., 0.1 eq) Measure0->AddZn Measure_i Measure Fluorescence (Fᵢ) AddZn->Measure_i Loop Repeat Addition Until Saturation Measure_i->Loop Plot Plot Fᵢ/F₀ vs. [Zn²⁺] Measure_i->Plot Loop->AddZn Fit Fit to Binding Isotherm (Calculate Kd) Plot->Fit

Caption: Workflow for a fluorescence titration experiment.

Step-by-Step Procedure:

  • Prepare Solutions:

    • Prepare a solution of the AHPC-probe (e.g., 10 µM) in a metal-free buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4).

    • Prepare a concentrated stock solution of ZnCl₂ (e.g., 10 mM) in the same buffer.

  • Initial Measurement: Place the probe solution in a cuvette and measure its initial fluorescence intensity (F₀) at its λ_em_max.

  • Titration:

    • Add small aliquots of the ZnCl₂ stock solution to the cuvette to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).

    • After each addition, mix thoroughly, allow the system to equilibrate for 2-3 minutes, and record the new fluorescence intensity (F).

  • Data Analysis:

    • Plot the change in fluorescence (F/F₀) as a function of the Zn²⁺ concentration.

    • Fit the resulting saturation curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (K_d), which indicates the probe's affinity for the analyte.

  • Selectivity Test: Repeat the experiment using other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) at high concentrations to ensure the probe's response is selective for Zn²⁺.

Expected Photophysical Data

ParameterExpected Value (Example)Significance
λ_abs_max~490 nmWavelength for optimal excitation.
λ_em_max~515 nmWavelength for monitoring fluorescence changes.
Stokes Shift~25 nmA larger shift reduces spectral overlap and improves signal-to-noise.
Quantum Yield (Free)0.1 - 0.3Initial brightness of the probe.
Quantum Yield (Bound)0.6 - 0.9Brightness after analyte binding; a large increase indicates a good sensor.
K_d for Zn²⁺Low µM to nM rangeIndicates the affinity of the probe for the target analyte.

Application Note III: Conceptual Workflow for Live-Cell Imaging

An AHPC-based probe designed to detect an intracellular analyte like labile zinc can be applied to cellular imaging to study its biological roles.

Principle: The probe must be cell-permeable to enter the cytoplasm. Once inside, it will bind to the target analyte, resulting in a fluorescence change that can be visualized using fluorescence microscopy. Comparing the fluorescence intensity in different cellular compartments or under different experimental conditions can provide insights into the analyte's distribution and dynamics.

Workflow: Live-Cell Imaging

cluster_Controls Essential Controls Seed Seed Cells on Glass-bottom Dish Grow Culture Cells (e.g., 24h) Seed->Grow Load Load with Probe (e.g., 5µM, 30 min) Grow->Load Wash Wash with Buffer (Remove excess probe) Load->Wash Image Image (Confocal Microscopy) Wash->Image Analyze Analyze Images (Quantify Intensity) Image->Analyze Control1 Cells + Probe + Chelator (e.g., TPEN for Zn²⁺) Control2 Cells + Probe + Excess Analyte (e.g., Zn²⁺-pyrithione)

Caption: General workflow for live-cell imaging with a fluorescent probe.

Protocol Outline

  • Cell Culture: Seed adherent cells (e.g., HeLa, HEK293) onto glass-bottom confocal dishes and culture until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a loading solution of the AHPC-probe (e.g., 1-10 µM) in a suitable imaging buffer (e.g., HBSS).

    • Remove the culture medium from the cells, wash once with the buffer, and then incubate the cells with the probe-loading solution at 37°C for 15-60 minutes.

  • Washing: Remove the loading solution and wash the cells 2-3 times with fresh buffer to remove any extracellular probe and reduce background fluorescence.

  • Imaging:

    • Immediately image the cells using a confocal microscope equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 488 nm, emission collection at 500-550 nm for fluorescein).

  • Controls for Validation:

    • Negative Control: Treat a dish of loaded cells with a high-affinity chelator for the target analyte (e.g., TPEN for Zn²⁺) to confirm that the fluorescence signal is dependent on the analyte.

    • Positive Control: Treat a dish of loaded cells with the analyte and an ionophore (e.g., zinc pyrithione) to artificially increase the intracellular concentration and confirm the probe's responsiveness in the cellular environment.

Expert Insights & Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Synthesis Yield Incomplete activation of the carboxylic acid; degradation of reagents; poor solubility.Ensure all reagents and solvents are anhydrous. Run the activation step longer or at a slightly elevated temperature. Use a different solvent system to improve solubility.
No Fluorescence Change upon Titration The binding event does not sufficiently alter the fluorophore's electronic environment.Redesign the probe with a more rigid linker to improve communication between the chelator and fluorophore. Choose a different fluorophore known to be sensitive to chelation events (e.g., a PET-based system).
High Background Signal in Cells Incomplete removal of extracellular probe; probe aggregation; non-specific binding.Increase the number of washing steps. Lower the probe loading concentration or incubation time. Include a small amount of a non-ionic surfactant like Pluronic F-127 in the loading buffer.
Probe is Not Cell-Permeable The molecule is too polar or carries a net charge at physiological pH.Modify the probe to increase its lipophilicity. One common strategy is to convert the carboxylic acid group of AHPC into a cell-permeable ester (e.g., an acetoxymethyl (AM) ester), which is cleaved by intracellular esterases to trap the active probe inside the cell.

Conclusion and Future Directions

This compound is a highly promising and versatile scaffold for the development of novel fluorescent probes. Its trifunctional nature allows for a modular design approach, enabling the creation of sensors for a variety of analytes, with metal ion sensing being a particularly strong application. The protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and apply AHPC-based probes.

Future innovations could involve:

  • Expanding the Analyte Library: Modifying the chelating pocket to target other important metal ions or small molecules.

  • Incorporating Advanced Fluorophores: Using fluorophores with improved photostability, larger Stokes shifts, or near-infrared (NIR) emission for deep-tissue imaging.

  • Developing Ratiometric Probes: Designing probes where analyte binding causes a shift in the emission wavelength, allowing for more robust quantification that is independent of probe concentration.

By combining rational design with rigorous characterization, the full potential of the AHPC scaffold can be unlocked to create powerful new tools for chemical biology and drug discovery.

References

  • Seo, J., & Lee, J. (2014). A Multisensing Emissive Pyrimidine. National Institutes of Health. [Link]

  • Zhang, G., et al. (2016). Design, synthesis, photophysical properties and pH-sensing application of pyrimidine-phthalimide derivatives. Journal of Materials Chemistry C. [Link]

  • Kaur, N., et al. (2018). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. Organic & Biomolecular Chemistry. [Link]

  • Ksenofontov, A. A., et al. (2021). Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples. ResearchGate. [Link]

  • Wuthiekanun, V., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. National Institutes of Health. [Link]

  • Kruger, T., et al. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. [Link]

Sources

Application Notes and Protocols for 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the ever-evolving landscape of materials science, the rational design of functional materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) is of paramount importance. The choice of the organic ligand is a critical determinant of the final material's topology, porosity, and physicochemical properties.[1] 2-Amino-4-hydroxypyrimidine-5-carboxylic acid is an intriguing but underexplored ligand candidate. Its pyrimidine core is a fundamental component in biological systems, and the strategic placement of amino, hydroxyl, and carboxylic acid functional groups presents a rich tapestry of potential coordination sites. This document serves as a detailed guide for researchers, scientists, and professionals in drug development, exploring the prospective applications of this versatile molecule in the synthesis of novel materials. While direct reports of its use in MOF and CP synthesis are nascent, this guide will provide a comprehensive, experience-driven framework for its application, drawing parallels from structurally related systems.

The presence of multiple functional groups—specifically the carboxylate, the pyrimidine ring nitrogens, the amino group, and the hydroxyl group (which exists in tautomeric equilibrium with a keto form)—positions this molecule as a versatile building block. These groups can engage in various coordination modes, potentially leading to materials with interesting structural and functional properties. For instance, amino-functionalized linkers have been shown to facilitate the aqueous synthesis of MOFs at room temperature through biomimetic crystallization.[2]

Part 1: Ligand Analysis and Coordination Chemistry

This compound offers several potential coordination sites for metal ions. Understanding these is key to predicting and controlling the structure of the resulting materials.

  • Carboxylate Group (-COOH): This is the primary site for forming strong coordination bonds with metal centers. It can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion, influencing the dimensionality of the resulting framework. Carboxylic acid ligands are widely used in the synthesis of MOFs due to their ability to form stable coordination bonds.[1]

  • Pyrimidine Ring Nitrogens: The two nitrogen atoms within the pyrimidine ring can act as Lewis bases, coordinating to metal ions. This is a common feature in many reported coordination polymers.

  • Amino Group (-NH2): The amino group can also coordinate to metal centers, although it is a weaker donor than the carboxylate or ring nitrogens. More importantly, it can participate in hydrogen bonding, which can play a crucial role in the supramolecular assembly and stability of the final structure. The inclusion of an amine functional group in terephthalic acid linkers has been demonstrated to enable aqueous, room-temperature synthesis of MOFs.[2]

  • Hydroxyl Group (-OH): The 4-hydroxyl group is tautomeric with a keto group. In its hydroxyl form, the oxygen can coordinate to a metal ion. This has been observed in coordination polymers constructed from 4-hydroxybenzoic acid.[3]

The multiplicity of these potential binding sites suggests that this compound can act as a multidentate ligand, bridging multiple metal centers to form 1D, 2D, or 3D structures.

Potential Coordination Modes

The versatility of this compound as a ligand is best illustrated by its potential coordination modes. The following diagram visualizes some of the plausible ways it can interact with metal centers.

G Potential Coordination Modes cluster_0 Monodentate Carboxylate cluster_1 Bidentate Chelating Carboxylate cluster_2 Bidentate Bridging Carboxylate cluster_3 Pyrimidine Nitrogen Coordination cluster_4 Multimodal Coordination node_m1 M node_l1 Ligand node_m1->node_l1 -OOC node_m2 M node_l2 Ligand node_m2->node_l2 -O node_m2->node_l2 =O node_m3a M1 node_l3 Ligand node_m3a->node_l3 -OOC node_m3b M2 node_l3->node_m3b -OOC node_m4 M node_l4 Ligand node_m4->node_l4 -N(ring) node_m5a M1 node_l5 Ligand node_m5a->node_l5 -OOC node_m5b M2 node_l5->node_m5b -N(ring)

Caption: Potential coordination modes of the ligand with metal centers (M).

Part 2: Protocols for Material Synthesis

While specific protocols for this compound are not extensively documented in the literature for materials synthesis, the following are generalized yet detailed protocols based on the synthesis of other pyrimidine-based and amino-carboxylate MOFs and CPs. These should serve as a robust starting point for experimental design.

Protocol 2.1: Solvothermal Synthesis of a Metal-Organic Framework

This protocol is designed to promote the formation of a crystalline, porous framework. The choice of solvent and temperature is critical for controlling the nucleation and growth of the material.

Objective: To synthesize a crystalline MOF using this compound as the organic linker.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (20 mL)

  • Oven

  • Centrifuge

  • Vortex mixer

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of the metal salt in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Gentle heating (up to 60 °C) may be required to aid dissolution.

  • Mixing and Sealing:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave tightly.

  • Heating:

    • Place the autoclave in a preheated oven at 120 °C for 72 hours. The slow heating and cooling rates can influence crystal quality.

  • Cooling and Product Isolation:

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the crystalline product by decanting the mother liquor.

  • Washing and Activation:

    • Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

    • Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.

    • Dry the product under vacuum at 80 °C for 12 hours. This "activation" step is crucial for removing solvent molecules from the pores.

Expected Outcome: A microcrystalline powder. The color will depend on the metal ion used.

Protocol 2.2: Hydrothermal Synthesis of a Coordination Polymer

This method utilizes water as the solvent and is often employed for generating dense coordination polymers.

Objective: To synthesize a coordination polymer with this compound under hydrothermal conditions.

Materials:

  • This compound

  • Metal chloride (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) chloride hexahydrate)

  • Deionized water

  • pH adjusting agent (e.g., dilute NaOH or HCl) - optional

Procedure:

  • Reactant Mixture:

    • In the Teflon liner of an autoclave, combine 0.1 mmol of the metal chloride and 0.1 mmol of this compound.

    • Add 10 mL of deionized water.

    • (Optional) Adjust the pH of the solution. The protonation state of the ligand can significantly influence the resulting structure.

  • Sealing and Heating:

    • Seal the autoclave and place it in an oven at 160 °C for 48 hours.

  • Cooling and Isolation:

    • Cool the autoclave to room temperature.

    • Isolate the product by filtration.

  • Washing and Drying:

    • Wash the product with deionized water (3 x 10 mL) and then with ethanol (2 x 10 mL).

    • Dry the product in a desiccator over silica gel.

Part 3: Characterization of Synthesized Materials

A thorough characterization is essential to confirm the identity, structure, and properties of the newly synthesized materials.

Technique Purpose Expected Information
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk sample.A unique diffraction pattern indicates the formation of a new crystalline phase. Comparison with simulated patterns from single-crystal X-ray diffraction can confirm structural identity.
Single-Crystal X-Ray Diffraction To determine the precise crystal structure.Provides detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall framework topology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material.Indicates the temperature at which the framework decomposes and can reveal the loss of coordinated or guest solvent molecules.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the crystals.Provides images of the crystal habit and size distribution.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the ligand to the metal center.Shifts in the vibrational frequencies of the carboxylate, amino, and pyrimidine ring groups upon coordination can be observed.
Gas Adsorption Analysis (e.g., N2 at 77 K) To determine the porosity and surface area of the material (primarily for MOFs).Provides an adsorption-desorption isotherm from which the Brunauer-Emmett-Teller (BET) surface area and pore size distribution can be calculated.

Part 4: Experimental Workflow and Logic

The successful synthesis of a novel material using this compound requires a systematic approach. The following workflow illustrates the key stages and decision points.

G Experimental Workflow for Material Synthesis start Define Target Material (MOF or CP) ligand_prep Synthesize/Purify Ligand: This compound start->ligand_prep synthesis_method Select Synthesis Method (Solvothermal/Hydrothermal) ligand_prep->synthesis_method optimization Optimize Reaction Conditions (Temperature, Time, Solvent, pH) synthesis_method->optimization characterization Characterize Product (PXRD, TGA, SEM, FTIR) optimization->characterization characterization->optimization Feedback for Refinement property_eval Evaluate Material Properties (Porosity, Stability, etc.) characterization->property_eval end Novel Material property_eval->end

Caption: A logical workflow for the synthesis and characterization of new materials.

Conclusion and Future Outlook

This compound stands as a promising, yet largely untapped, resource for the construction of novel metal-organic frameworks and coordination polymers. Its rich functionality offers a playground for synthetic chemists to create materials with tailored structures and properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile ligand. Future work should focus on systematically investigating its coordination behavior with a variety of metal ions and exploring the potential applications of the resulting materials in areas such as gas storage, catalysis, and drug delivery.

References

  • Bai, Y., et al. (2016). Iron-based metal-organic frameworks for catalytic applications.
  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122.
  • Foo, M. L., Matsuda, R., & Kitagawa, S. (2014). Functional hybrid porous coordination polymers.
  • Haldar, R., et al. (2015). 1D chains, 2D networks and 3D interdigitated frameworks of isoorotic acid or 4, 4′-bipyridyl and isoorotic acid: syntheses, structures, and sorption properties. Inorganic Chemistry Frontiers, 2(3), 278-289. Available at: [Link]

  • Heine, J., & Mueller-Buschbaum, K. (2013). Engineering metal-based luminescence in coordination polymers and metal-organic frameworks. Chemical Society Reviews, 42(24), 9232-9242.
  • Li, Y., et al. (2019). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Catalysts, 9(11), 941. Available at: [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. Available at: [Link]

  • Peng, J.-L., et al. (2016). Structures and Photoluminescence of Two Coordination Polymers Based on 2-Hydroxypyrimidine-4,6-dicarboxylic Acid. Journal of Chemical Crystallography, 46(3), 128-136.
  • Rimoldi, M., et al. (2017). Iron-based metal-organic frameworks as solid catalysts in heterogeneous catalysis. Catalysis Science & Technology, 7(1), 22-46.
  • Soares-Santos, P. C. R., et al. (2010). Photoluminescent lanthanide-organic bilayer networks with 2,3-pyrazinedicarboxylate and oxalate. Inorganic Chemistry, 49(7), 3428-3440.
  • Sun, C.-Y., et al. (2012). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Journal of the American Chemical Society, 134(34), 13950-13953. Available at: [Link]

  • Wang, W., et al. (2018). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Dalton Transactions, 47(10), 3295-3304. Available at: [Link]

  • Yaghi, O. M., et al. (1995). Metal-organic frameworks: a new class of porous materials. Angewandte Chemie International Edition in English, 34(13-14), 1463-1465.
  • Zeraati, A., et al. (2021). Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. RSC Advances, 11(52), 32943-32952. Available at: [Link]

  • Zhang, J.-P., et al. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5458-5481.

Sources

Application Note: A Robust Protocol for Amide Coupling with 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] This application note provides a comprehensive guide and a field-proven protocol for the successful amide coupling of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest due to its prevalence in bioactive molecules. The inherent properties of this substrate—namely poor solubility, multiple reactive sites, and tautomeric complexity—present unique challenges that standard protocols may fail to overcome. We will dissect these challenges, explain the rationale behind the selection of reagents and conditions, and present a detailed, optimized protocol using modern coupling agents to ensure high yields and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for incorporating this valuable scaffold into their synthetic targets.

Understanding the Substrate: A Molecule of Nuance

Successful synthesis begins with a deep understanding of the starting materials. This compound is not a simple aliphatic acid; its reactivity is governed by the interplay of multiple functional groups on an electron-deficient heterocyclic core.

Table 1: Physicochemical Properties of this compound

PropertyData
Chemical Structure
Molecular Formula C₅H₅N₃O₃
Molecular Weight 155.11 g/mol
CAS Number 40769-70-8[2]
Appearance Typically an off-white to pale yellow solid
Solubility Very poorly soluble in common organic solvents (DCM, THF, EtOAc); sparingly soluble in highly polar aprotic solvents (DMF, DMSO, NMP).
Melting Point High decomposition temperature, often >300 °C, indicative of strong intermolecular forces.[3]
Key Reactivity Challenges:
  • Poor Solubility: The planar structure, combined with the amino, hydroxyl, and carboxylic acid groups, facilitates extensive intermolecular hydrogen bonding. This results in a rigid, crystal lattice structure that is difficult to dissolve, often requiring aggressive solvent systems and elevated temperatures.

  • Tautomerism: The 4-hydroxypyrimidine moiety exists in a tautomeric equilibrium with its 4(1H)-pyrimidinone form. This equilibrium affects the electronic properties of the ring and the nucleophilicity of the adjacent functional groups. The keto-enol tautomerism is a critical consideration for reactivity.

  • Competing Nucleophiles: The molecule possesses three potentially nucleophilic sites: the target carboxylic acid, the exocyclic 2-amino group, and the 4-hydroxyl group. Under certain conditions, these groups could lead to undesired side reactions, such as dimerization or reaction with the activated acid intermediate.

  • Electronic Effects: The pyrimidine ring is inherently electron-deficient. This electronic pull can decrease the nucleophilicity of the 2-amino group and slightly increase the acidity of the carboxylic acid, influencing the optimal reaction conditions.

The Chemistry of Modern Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires extremely high temperatures. Modern amide synthesis relies on the activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.[4] This two-step process is typically performed in a single pot.[1][5]

G Acid R-COOH Active_Ester Activated Intermediate [R-CO-O-X] Acid->Active_Ester Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amine R'-NH₂ Amide Amide Product Active_Ester->Amide Amine->Amide

Sources

Application Notes and Protocols for the Enzymatic Characterization of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Antibacterial Drug Discovery

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Consequently, there is an urgent and unmet need for novel antibacterial agents that act on unexploited biochemical pathways. The methylerythritol phosphate (MEP) pathway, essential for the biosynthesis of isoprenoids in most bacteria, some parasites, and plant plastids, but absent in mammals, represents a promising target for the development of such new therapeutics.[1] Isoprenoids are vital for various cellular functions, including cell wall biosynthesis, electron transport, and the production of quinones.

One of the key enzymes in this pathway is 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).[1] IspF is a zinc-dependent enzyme that catalyzes the conversion of 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-ME2P) to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) and cytidine monophosphate (CMP).[2][3][4] The essentiality of the MEP pathway for bacterial survival makes its enzymes, including IspF, attractive targets for inhibitor design.

2-Amino-4-hydroxypyrimidine-5-carboxylic acid and its derivatives are a class of compounds that have been investigated as potential enzyme inhibitors.[1] The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, capable of forming key interactions with biological targets.[5] This document provides detailed protocols for the characterization of this compound as an inhibitor of IspF from Burkholderia pseudomallei, the causative agent of melioidosis.[1][6] We present a robust enzymatic assay for determining the half-maximal inhibitory concentration (IC50) and a biophysical thermal shift assay to confirm target engagement.

Scientific Rationale and Assay Principle

The characterization of a potential enzyme inhibitor requires a multi-faceted approach to ensure data integrity and build a comprehensive understanding of its mechanism of action. This guide employs a two-pronged strategy: a primary enzymatic activity assay to quantify inhibitory potency and an orthogonal biophysical assay to validate the physical interaction between the inhibitor and the target enzyme.

Enzymatic Inhibition Assay (IC50 Determination):

The core of this application note is a continuous enzyme-coupled assay to determine the IC50 of this compound against IspF. The direct measurement of the IspF reaction can be challenging as neither the substrate nor the products have a distinct, easily measurable chromophore. To overcome this, we employ a coupled-enzyme system that links the production of CMP, a product of the IspF reaction, to a detectable colorimetric or fluorometric signal.[7]

In this proposed assay, the CMP produced by IspF is used by a series of coupling enzymes to generate a measurable signal. For example, CMP can be converted to uric acid, which can be monitored spectrophotometrically at 293 nm, through the sequential action of nucleoside monophosphate kinase (NMPK), pyruvate kinase (PK), lactate dehydrogenase (LDH), and purine nucleoside phosphorylase (PNP) coupled with xanthine oxidase (XOD).[8] The rate of the reaction is proportional to the activity of IspF. By measuring the reaction rate at various concentrations of the inhibitor, a dose-response curve can be generated, from which the IC50 value is calculated. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Thermal Shift Assay (TSA):

To corroborate the findings from the enzymatic assay and to confirm direct binding of the inhibitor to the enzyme, a Thermal Shift Assay (TSA), also known as differential scanning fluorimetry (DSF), is employed.[5][9][10][11][12] This biophysical technique measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[9][10][11] The binding of a ligand, such as an inhibitor, to a protein typically increases its conformational stability, resulting in a higher melting temperature (Tm).[9][12]

In a TSA experiment, the protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to the hydrophobic regions of the protein that become exposed upon unfolding.[9][11] As the temperature is gradually increased, the protein denatures, causing an increase in fluorescence. The midpoint of this transition is the Tm. A positive shift in the Tm in the presence of this compound provides strong evidence of its direct binding to IspF.[1]

Visualizing the Mechanism and Workflow

IspF Catalytic Reaction and Inhibition

IspF_Inhibition cluster_reaction IspF Enzymatic Reaction cluster_products Products cluster_inhibition Inhibition Mechanism CDP-ME2P CDP-ME2P IspF IspF Enzyme CDP-ME2P->IspF Substrate MEcPP MEcPP IspF->MEcPP Product 1 CMP CMP IspF->CMP Product 2 Inhibitor 2-Amino-4-hydroxypyrimidine- 5-carboxylic acid Inhibited_IspF IspF-Inhibitor Complex (Inactive) Inhibitor->Inhibited_IspF Binds to Active Site IspF_inh IspF Enzyme IspF_inh->Inhibited_IspF

Caption: Proposed mechanism of IspF inhibition.

IC50 Determination Workflow

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents: - IspF Enzyme - Substrate (CDP-ME2P) - Coupled Enzyme Mix - Assay Buffer setup_plate Set up 96-well plate: Add buffer, inhibitor, IspF, and coupled enzyme mix prep_reagents->setup_plate prep_inhibitor Prepare Inhibitor Dilutions: Serial dilution of 2-Amino-4-hydroxypyrimidine- 5-carboxylic acid prep_inhibitor->setup_plate initiate_reaction Initiate reaction by adding substrate (CDP-ME2P) setup_plate->initiate_reaction read_plate Measure absorbance/fluorescence kinetically over time initiate_reaction->read_plate calc_rates Calculate initial reaction rates for each inhibitor concentration read_plate->calc_rates plot_curve Plot % inhibition vs. log[Inhibitor] calc_rates->plot_curve calc_ic50 Determine IC50 value from the dose-response curve plot_curve->calc_ic50

Caption: Workflow for IC50 determination.

Experimental Protocols

Protocol 1: IC50 Determination of this compound against B. pseudomallei IspF

A. Reagent Preparation

  • IspF Enzyme Stock: Recombinant B. pseudomallei IspF should be purified to >95% purity. Prepare a stock solution of 1 mg/mL in a buffer containing 50 mM HEPES pH 7.5, 150 mM NaCl, and 10% glycerol. Store at -80°C in small aliquots.

  • Substrate (CDP-ME2P) Stock: Prepare a 10 mM stock solution of 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate in nuclease-free water. Store at -80°C.

  • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT.

  • Coupled Enzyme Mix: Prepare a mix in assay buffer containing the necessary components for the chosen coupled assay system (e.g., for a PK/LDH coupled assay: 1 mM ATP, 0.2 mM NADH, 10 units/mL pyruvate kinase, 15 units/mL lactate dehydrogenase, and an appropriate concentration of a nucleoside monophosphate kinase that efficiently phosphorylates CMP).

B. Assay Procedure

  • Prepare a serial dilution of the this compound stock solution in DMSO. Then, dilute these concentrations into the assay buffer.

  • In a clear, flat-bottom 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution at various concentrations (or DMSO for control wells)

    • IspF enzyme (final concentration typically in the low nM range, to be optimized)

    • Coupled Enzyme Mix

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding the substrate (CDP-ME2P) to all wells. The final concentration of the substrate should be at or near its Km value for IspF.

  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm (for a PK/LDH coupled assay) at regular intervals for 15-30 minutes at a constant temperature (e.g., 37°C).

C. Data Analysis

  • Calculate the initial reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the kinetic trace.

  • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Value
Final IspF Concentration10-50 nM (to be optimized)
Final CDP-ME2P Conc.50-100 µM (near Km)
Inhibitor Conc. Range1 nM to 100 µM (10-point dilution)
Final DMSO Concentration< 1%
Reaction Temperature37°C
Readout Wavelength340 nm (for PK/LDH coupled assay)
Assay Volume100 µL
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

A. Reagent Preparation

  • IspF Enzyme Stock: 1 mg/mL in 50 mM HEPES pH 7.5, 150 mM NaCl.

  • Inhibitor Stock: 10 mM stock solution of this compound in DMSO.

  • TSA Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

  • Fluorescent Dye: SYPRO Orange, 5000x stock in DMSO.

B. Assay Procedure

  • Prepare a working solution of the IspF enzyme in TSA buffer at a final concentration of 2-5 µM.

  • Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in TSA buffer.

  • In a 96-well qPCR plate, add the following to each well:

    • IspF enzyme solution

    • Inhibitor solution at the desired final concentration (e.g., 10x the IC50 value) or DMSO for the control.

    • SYPRO Orange dye working solution

    • TSA buffer to reach the final volume.

  • Seal the plate with an optically clear adhesive film.

  • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Set up a melt curve experiment with the following parameters:

    • Initial temperature: 25°C

    • Final temperature: 95°C

    • Ramp rate: 1°C/minute

    • Data acquisition: at every 1°C increment, using the appropriate excitation and emission wavelengths for SYPRO Orange (e.g., 470 nm excitation, 570 nm emission).

C. Data Analysis

  • Plot the fluorescence intensity as a function of temperature.

  • Determine the melting temperature (Tm) by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the melt curve.

  • The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (with inhibitor) - Tm (without inhibitor)

  • A positive ΔTm indicates stabilization of the protein upon inhibitor binding.

ParameterRecommended Value
Final IspF Concentration2-5 µM
Final Inhibitor Conc.10-100 µM
Final SYPRO Orange Conc.5x
Temperature Range25°C to 95°C
Ramp Rate1°C/minute
Assay Volume25-50 µL

Trustworthiness and Self-Validation

References

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14. Retrieved from [Link]

  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Retrieved from [Link]

  • Wikipedia. (2023). Thermal shift assay. Retrieved from [Link]

  • Ji, X., et al. (1998). Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes. Analytical Biochemistry, 262(1), 75-81. Retrieved from [Link]

  • Poulsen, J. A., et al. (2021). Structural and biophysical characterization of the Burkholderia pseudomallei IspF inhibitor L-tryptophan hydroxamate. Bioorganic & Medicinal Chemistry Letters, 48, 128273. Retrieved from [Link]

  • Reich, J. L., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(21), 126661. Retrieved from [Link]

  • Keim, F. A., et al. (2021). 2C-Methyl-D-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity. ACS Chemical Biology, 16(11), 2216–2223. Retrieved from [Link]

  • UniProt. (n.d.). ispDF - Bifunctional enzyme IspD/IspF - Rhizobium etli (strain CIAT 652). Retrieved from [Link]

  • UniProt. (n.d.). ispF - 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase - Escherichia coli (strain K12). Retrieved from [Link]

  • ResearchGate. (n.d.). The IspF reaction. IspF catalyzes the formation of.... Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Molecular Biology for coupled-enzyme assay. Retrieved from [Link]

  • Wikipedia. (2023). 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Burkholderia pseudomallei Isocitrate Lyase Is a Persistence Factor in Pulmonary Melioidosis. Retrieved from [Link]

  • ResearchGate. (2002). Structure and mechanism of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase - An enzyme in the mevalonate-independent isoprenoid biosynthetic pathway. Retrieved from [Link]

  • UniProt. (n.d.). ispF - 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase - Escherichia coli (strain K12). Retrieved from [Link]

  • GenScript. (n.d.). coupled-enzyme assay - Terminology of Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). The IspF reaction. IspF catalyzes the formation of.... Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Cell-Based Assays for 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-amino-4-hydroxypyrimidine-5-carboxylic acid core represents a "privileged scaffold" in medicinal chemistry. Derivatives of this structure have demonstrated a wide array of biological activities, including potential as anticancer, antioxidant, and antibacterial agents.[1][2][3] For researchers and drug development professionals, the crucial next step after synthesis is to characterize the biological effects of these novel compounds. Cell-based assays are indispensable tools in this process, providing critical insights into a compound's efficacy, toxicity, and mechanism of action in a physiologically relevant context.[4][5]

This guide provides a comprehensive, tiered approach to the cell-based characterization of this compound derivatives. Moving from broad screening to specific mechanistic studies, these protocols are designed to build a robust pharmacological profile for your compounds of interest. We will delve into the causality behind experimental choices, ensuring that each step provides validated, interpretable data to drive your research forward.

Tier 1: Primary Screening for Bioactivity and Cytotoxicity

The initial goal is to determine whether the synthesized derivatives have any biological effect on living cells and at what concentration. Cytotoxicity and cell viability assays are the foundational first pass for any new chemical entity.[6][7][8] These assays measure general cell health, typically by assessing metabolic activity or plasma membrane integrity.[8][9]

Protocol 1: MTT Assay for Metabolic Activity and Cell Viability

Principle: This colorimetric assay is a reliable indicator of cell viability based on the metabolic activity of the cells.[4] In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2][4]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane rupture, an event characteristic of necrosis or late-stage apoptosis.[8] This provides a distinct measure of cell death compared to the metabolic assessment of the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well. Transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. The reaction will produce a colored product (formazan) proportional to the amount of LDH present.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of positive controls (cells lysed to achieve maximum LDH release) and negative controls (vehicle-treated cells).

Parameter Recommendation for Initial Screening Rationale
Cell Lines A panel including both cancerous (e.g., A549, MCF-7, HCT-116) and non-cancerous (e.g., MRC-5) lines.To assess both anticancer potential and general toxicity. Using multiple lines reveals potential selectivity.[10]
Seeding Density 5,000 - 10,000 cells/well (96-well plate)Density should be optimized to ensure cells are in the logarithmic growth phase during the assay.
Compound Conc. 0.1 µM to 100 µM (logarithmic dilutions)A wide range is necessary to capture the full dose-response curve and accurately determine the IC₅₀.
Incubation Time 48 - 72 hoursAllows sufficient time for the compounds to exert their effects on cell proliferation and viability.

Table 1: Recommended Parameters for Primary Screening Assays.

Tier 2: Characterizing the Mode of Action

If a compound shows significant activity in the primary screens, the next step is to understand how it is affecting the cells. Is it killing them (cytotoxic) or just stopping their growth (cytostatic)? If it is killing them, is it through a controlled, programmed process like apoptosis?

Protocol 3: Annexin V & Propidium Iodide (PI) Assay for Apoptosis Detection

Principle: This is the gold-standard assay for detecting apoptosis. It uses two key reagents to differentiate between healthy, apoptotic, and necrotic cells.[11][12]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[13]

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is impermeable to live cells and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[13]

By using these two probes together, we can distinguish four cell populations via flow cytometry:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

G cluster_prep Cell Preparation & Staining cluster_analysis Flow Cytometry Analysis start Seed and Treat Cells with Pyrimidine Derivatives harvest Harvest Cells (Adherent + Supernatant) start->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in the Dark stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire q1 Q1: Late Apoptotic/ Necrotic (Annexin V+/PI+) acquire->q1 q2 Q2: Viable (Annexin V-/PI-) acquire->q2 q3 Q3: Early Apoptotic (Annexin V+/PI-) acquire->q3 G EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription P Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->MEK Inhibition

Caption: A Hypothetical Kinase Signaling Pathway (MAPK/ERK).

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a powerful method for assessing target engagement in intact cells. [14]The principle is that when a compound (ligand) binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. An increase in the protein's melting temperature in the presence of the compound is direct evidence of target engagement. [14] Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with the pyrimidine derivative at a high concentration (e.g., 10-20x IC₅₀) and another set with vehicle control for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a warm water bath). This releases the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the suspected target (e.g., a specific kinase) and a control protein (e.g., Actin) by Western blotting.

  • Data Interpretation: Plot the band intensity of the target protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion: Building a Cohesive Biological Profile

By following this tiered approach, researchers can efficiently and systematically characterize the biological activity of novel this compound derivatives. The progression from broad viability screening to specific apoptosis and target engagement assays allows for the construction of a comprehensive data package. This integrated understanding is essential for validating lead compounds, elucidating their mechanism of action, and making informed decisions in the drug discovery pipeline.

References

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved January 17, 2026, from [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved January 17, 2026, from [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved January 17, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. Retrieved January 17, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. Retrieved January 17, 2026, from [Link]

  • Target Engagement Assay Services. (n.d.). Concept Life Sciences. Retrieved January 17, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • Apoptosis Protocols. (n.d.). USF Health - University of South Florida. Retrieved January 17, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved January 17, 2026, from [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). Molecules. Retrieved January 17, 2026, from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Chemical Neuroscience. Retrieved January 17, 2026, from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. Retrieved January 17, 2026, from [Link]

  • The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae. (1990). The Journal of Antibiotics. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Archiv der Pharmazie. Retrieved January 17, 2026, from [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2022). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our focus is on the widely utilized synthetic route involving the condensation of guanidine with diethyl ethoxymethylenemalonate to form the ethyl ester precursor (Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate), followed by its hydrolysis to the target carboxylic acid.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My reaction yield for the precursor, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, is low (<75%). What are the common causes and how can I dramatically improve it?

A1: Low yields in this synthesis are a frequently reported issue, often hovering between 70-75% in commercially used methods.[1][2][3] The primary causes are typically an incomplete reaction, where a significant amount of starting material remains unreacted, and suboptimal reaction kinetics.[1][2] The formation of the initial yellow precipitate is the rate-determining step of the reaction.[1][2][3]

Core Recommendation: Employ Catalysis.

The most significant improvement in yield, reaching up to 95%, is achieved by introducing a catalyst.[4] Silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) have proven highly effective.[1][2]

  • Mechanism of Action: The acidic surface of the silica coating on the nanoparticles is believed to stabilize unstable intermediates during the cyclization step, thereby enhancing the reaction rate and driving the equilibrium towards the product.[1][3] This "near-homogeneous" catalysis provides a large surface area for the reaction to occur efficiently.[1][2]

  • Practical Application: Use the Fe₃O₄@SiO₂ catalyst at an optimal concentration of approximately 5% (w/v).[1][3] A key advantage of these magnetic nanoparticles is their simple removal from the reaction mixture post-reaction using an external magnet, which simplifies the workup process.[4][5]

Other Critical Factors:

  • Temperature Control: Maintain the reaction temperature between 20°C and 35°C during the gradual addition of diethyl ethoxymethylenemalonate.[4]

  • Homogeneous Basic Environment: Ensure that the potassium hydroxide (KOH) and guanidine carbonate are completely dissolved before adding other reagents to create a uniform basic solution for the reaction.[5]

  • Stoichiometry: While a 1:1:1 molar ratio is standard for many pyrimidine syntheses, ensure precise measurement of your starting materials. Double-check the molar ratios of guanidine carbonate and diethyl ethoxymethylenemalonate.[5]

Parameter Standard Method **Catalytic Method (Fe₃O₄@SiO₂) **
Typical Yield 70-75%[2][3]~95%[4]
Primary Challenge Incomplete reaction, unreacted starting materials[1][2]Catalyst preparation and handling
Workup Complexity Standard filtration and recrystallizationSimplified product isolation via magnetic separation of catalyst[4][5]

Q2: I'm not observing the formation of the yellow precipitate, or it's very scanty. What's going wrong?

A2: The formation of this yellow solid is the crucial, rate-limiting step of the synthesis.[1][2] Its failure to appear indicates a problem with the initial condensation and cyclization.

  • Verify Reagent Integrity and Stoichiometry: Ensure your starting materials, particularly diethyl ethoxymethylenemalonate, have not degraded. Re-verify all mass and molar calculations.[5]

  • Ensure Base Dissolution: Incomplete dissolution of KOH or guanidine carbonate will result in a non-homogeneous reaction mixture, preventing the reaction from proceeding effectively.[5]

  • Monitor the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to monitor the consumption of starting materials. This will help determine if the reaction is stalled or simply very slow.[5]

  • Maintain Optimal Temperature: The reaction should be maintained at the recommended temperature (around 20°C initially, rising to 35°C) to facilitate precipitate formation.[4]

Troubleshooting Workflow: Low Product Yield

G start Low Yield (<75%) Observed check_catalyst Are you using a catalyst (e.g., Fe₃O₄@SiO₂)? start->check_catalyst add_catalyst ACTION: Introduce 5% (w/v) Fe₃O₄@SiO₂ nanoparticles. This is the most effective way to boost yield. check_catalyst->add_catalyst No check_temp Is temperature controlled (20-35°C)? check_catalyst->check_temp Yes end_point Yield Improvement Expected add_catalyst->end_point adjust_temp ACTION: Implement gradual heating and controlled addition of reagents to maintain the optimal temperature range. check_temp->adjust_temp No check_dissolution Were KOH and guanidine carbonate fully dissolved? check_temp->check_dissolution Yes adjust_temp->end_point redissolve ACTION: Ensure a clear, homogeneous solution is formed before proceeding. Stir until all solids dissolve. check_dissolution->redissolve No check_stoichiometry Have you verified reactant stoichiometry? check_dissolution->check_stoichiometry Yes redissolve->end_point recalculate ACTION: Double-check all molar calculations and weighings of starting materials. check_stoichiometry->recalculate No check_stoichiometry->end_point Yes recalculate->end_point G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation & Purification prep_base 1. Prepare KOH Solution add_catalyst 2. Add Fe₃O₄@SiO₂ Catalyst prep_base->add_catalyst add_guanidine 3. Add Guanidine Carbonate add_catalyst->add_guanidine add_malonate 4. Gradually Add Diethyl ethoxymethylenemalonate (20-35°C) add_guanidine->add_malonate precipitate 5. Yellow Precipitate Forms add_malonate->precipitate remove_catalyst 6. Remove Catalyst (with Magnet) precipitate->remove_catalyst cool_filter 7. Cool to 0-5°C & Filter remove_catalyst->cool_filter wash 8. Wash with Ice-Cold Water cool_filter->wash recrystallize 9. Recrystallize from Ethanol/Water wash->recrystallize final_product Final Product: Ethyl 2-amino-4-hydroxy- pyrimidine-5-carboxylate recrystallize->final_product

Caption: Experimental workflow for the catalytic synthesis.

Protocol 2: Hydrolysis to this compound

This protocol is a general procedure based on standard ester hydrolysis. [6] Materials:

  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated or 6M

  • Distilled water

Procedure:

  • Dissolve Ester: Suspend the starting ester (e.g., 2.5 mmol) in water.

  • Add Base: Add a solution of NaOH (e.g., 7.5 mmol, 3 equivalents) in water.

  • Heat Reaction: Heat the mixture to boiling and maintain reflux for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool: Remove from heat and allow the solution to cool to room temperature, then place it in an ice bath.

  • Acidify: While stirring in the ice bath, slowly add HCl dropwise until the pH of the solution reaches ~2. A white or off-white precipitate should form.

  • Isolate Product: Collect the solid product by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a small amount of ice-cold water and dry it under vacuum to yield the final carboxylic acid.

References
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved from [Link]

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (b) 2-Allylamino-4-hydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid and its Precursors by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid. This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of this important heterocyclic compound and its common synthetic precursor, ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Due to its high polarity and multiple hydrogen bonding sites, this class of molecules presents unique purification challenges. This guide is structured to provide foundational knowledge through FAQs, a detailed experimental workflow, and a robust troubleshooting section to address specific issues you may face in the lab.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common high-level questions regarding the purification strategy for this compound.

Q1: What are the primary challenges in recrystallizing this compound and its ethyl ester?

The primary challenges stem from the inherent physicochemical properties of the pyrimidine scaffold. These molecules possess multiple hydrogen bond donors and acceptors (amino, hydroxyl, and carbonyl groups), leading to high polarity.[1] This results in:

  • High Solubility in Polar Solvents: The compound can be highly soluble in common polar solvents like water or short-chain alcohols, even at low temperatures, which can lead to poor recovery after recrystallization.[1]

  • Low Solubility in Non-polar Solvents: Conversely, it is often insoluble in non-polar organic solvents, making it difficult to find a suitable single-solvent system for recrystallization.

  • Zwitterionic Character (for the carboxylic acid): The free carboxylic acid can exist as a zwitterion, where the amino group is protonated and the carboxylic acid is deprotonated. This significantly impacts its solubility, making it highly dependent on the pH of the solution.[2][3]

  • High Melting Point: The ethyl ester decomposes at approximately 300°C, and the carboxylic acid also has a very high melting point (often >280°C with decomposition).[4][5][6] This indicates a very stable crystal lattice, which can sometimes trap impurities during rapid crystallization.

Q2: What is the most effective solvent system for recrystallizing the ethyl ester precursor?

For ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a mixed solvent system of ethanol and water is widely reported to be effective.[4][7][8] A solution of approximately 40% ethanol in water has been shown to provide a good solubility differential, meaning the compound is soluble in the hot solvent mixture but significantly less soluble upon cooling.[4][7] The use of a solvent-anti-solvent system is a classic strategy for compounds that are too soluble in one solvent and insoluble in another.[1]

Q3: What are the typical impurities encountered during this synthesis and purification?

Impurities can originate from unreacted starting materials or side reactions. In the common synthesis involving guanidine and diethyl ethoxymethylene malonate, potential impurities include:

  • Unreacted guanidine salts.

  • Residual diethyl ethoxymethylene malonate.

  • Byproducts from incomplete cyclization or side reactions.[9]

  • Colored impurities, which can often be removed by treating the hot solution with a small amount of activated charcoal.[1]

Q4: My synthesis produces the ethyl ester. Should I hydrolyze it to the carboxylic acid before or after recrystallization?

It is standard practice to purify the ethyl ester intermediate by recrystallization first before proceeding to the hydrolysis step. The ester is generally less polar and less hygroscopic than the final carboxylic acid, making it easier to handle and purify through conventional recrystallization. Purifying the intermediate ensures that impurities from the initial cyclization reaction are not carried forward into the hydrolysis step, which could complicate the purification of the final active pharmaceutical ingredient (API). The hydrolysis is typically achieved with sodium hydroxide, followed by acidification.[10]

Part 2: Detailed Experimental Protocol - Recrystallization of Ethyl 2-Amino-4-hydroxypyrimidine-5-carboxylate

This protocol provides a self-validating workflow for the purification of the crude, light-yellow solid obtained from the synthesis.

Experimental Workflow Diagram

G cluster_workflow Recrystallization Workflow A 1. Crude Product Transfer B 2. Add Ethanol/Water (40% EtOH) A->B C 3. Heat to Dissolution B->C D 4. Treat Turbidity (if needed) [Steam Heat / Charcoal] C->D E 5. Hot Filtration (optional) D->E for insolubles F 6. Slow Cooling to Room Temp. D->F E->F G 7. Cool in Ice Bath F->G H 8. Vacuum Filtration G->H I 9. Wash with Cold Solvent H->I J 10. Dry Crystals Under Vacuum I->J

Caption: Step-by-step workflow for the recrystallization of the ethyl ester.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a 40% ethanol/water (v/v) mixed solvent system. For every 1 gram of crude product, anticipate needing approximately 15-25 mL of the solvent mixture. The exact volume will depend on the purity of the crude material.

  • Dissolution:

    • Place the crude ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in an appropriately sized Erlenmeyer flask.

    • Add a portion of the 40% ethanol/water solvent and heat the mixture with stirring (e.g., on a hot plate) to near its boiling point.

    • Continue adding the hot solvent mixture portion-wise until the solid completely dissolves. Expert Insight: The goal is to use the minimum amount of hot solvent necessary to create a saturated solution. Using excess solvent will decrease your final yield.[11]

  • Clarification (Handling Turbidity):

    • It has been reported that the initial hot solution may appear turbid.[4] If this occurs, maintain the heat and allow the solution to stir for an extended period (e.g., up to 1 hour). Gentle steam heating can also aid in clarification.[4]

    • If colored impurities are present or if turbidity persists due to insoluble material, remove the flask from the heat, add a very small amount of activated charcoal, and bring the solution back to a boil for a few minutes.

  • Hot Filtration (If Charcoal or Insoluble Impurities are Present):

    • If charcoal was used, or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the clear, hot solution to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is critical. It allows for the formation of a well-ordered crystal lattice, which selectively incorporates the desired molecule while excluding impurities. Rapid cooling often leads to the formation of small, impure crystals.[7][11]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.[1]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold 40% ethanol/water, followed by a wash with ice-cold water to remove any soluble impurities adhering to the crystal surfaces.[7]

  • Drying:

    • Dry the purified white to off-white crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[4] A secondary recrystallization can be performed to achieve even higher purity.[7]

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization process.

Troubleshooting Logic Diagram

G cluster_troubleshooting Troubleshooting Decision Tree Start Problem Encountered P1 Low or No Crystal Yield Start->P1 P2 Product 'Oils Out' Start->P2 P3 Product is Colored Start->P3 P4 Crystals Form Too Fast Start->P4 C1 Cause: Too much solvent? Solution: Evaporate some solvent. P1->C1 C2 Cause: Compound too soluble? Solution: Add anti-solvent or change solvent system. P1->C2 C3 Cause: High impurity level? Solution: Re-dissolve, add more 'good' solvent, cool slower. P2->C3 C4 Cause: Co-crystallizing impurities? Solution: Re-dissolve, add activated charcoal, hot filter. P3->C4 C5 Cause: Solution too concentrated? Solution: Re-dissolve, add 5-10% more solvent, cool slower. P4->C5

Caption: Decision tree for common recrystallization issues.

Problem 1: Low or No Crystal Yield After Cooling

  • Possible Cause: The solution is not supersaturated; too much solvent was used during the dissolution step.[11][12]

  • Solution:

    • Gently heat the solution to evaporate a portion of the solvent. Continue until the solution becomes slightly cloudy at the boiling point, then add a drop or two of the solvent mixture to redissolve the solid.

    • Allow the solution to cool slowly again.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[11]

    • As a last resort, add a single "seed" crystal from your crude product to induce crystallization.[11]

Problem 2: The Product "Oils Out" Instead of Crystallizing

  • Possible Cause: The compound is highly impure, causing a significant depression of its melting point to below the temperature of the solution.[11] Alternatively, the compound's solubility changes too drastically with a small temperature drop.

  • Solution:

    • Re-heat the solution containing the oil until it fully dissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent (in this case, the 40% ethanol/water mixture).[11]

    • Ensure the solution is allowed to cool much more slowly. You can insulate the flask to slow the rate of cooling. A slower cooling rate can prevent the compound from coming out of solution above its melting point.

Problem 3: The Recrystallized Product is Still Colored (e.g., Yellow)

  • Possible Cause: Colored impurities are co-crystallizing with your product.[1]

  • Solution:

    • Re-dissolve the colored crystals in the minimum amount of hot solvent.

    • Add a very small quantity (the tip of a spatula) of activated charcoal to the hot solution.

    • Keep the solution hot and swirl it for 2-5 minutes to allow the charcoal to adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the now colorless filtrate to cool slowly as described in the main protocol.

Problem 4: Crystals Form Almost Immediately and Violently ("Crashing Out")

  • Possible Cause: The solution is too concentrated, leading to rapid, non-selective precipitation rather than slow, purifying crystallization.[11]

  • Solution:

    • Place the flask back on the heat source and add 5-10% more hot solvent until the solid is completely redissolved.[11]

    • Ensure the cooling process is as slow as possible by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature. This will promote the growth of larger, purer crystals.[11]

Part 4: Physicochemical Data Summary

This table summarizes key properties for the carboxylic acid and its ethyl ester to aid in characterization.

PropertyThis compoundEthyl 2-amino-4-hydroxypyrimidine-5-carboxylate
CAS Number 38324-83-3 (related structure)15400-53-0[6][7]
Molecular Formula C₅H₅N₃O₃C₇H₉N₃O₃[6]
Molecular Weight 155.11 g/mol 183.16 g/mol [6]
Appearance White to off-white solidWhite to light yellow powder/crystal[6][7]
Melting Point >200°C (decomposes)[13]~300°C (decomposes)[4][6]

Part 5: Special Considerations for Purifying the Free Carboxylic Acid

After hydrolyzing the purified ethyl ester, the resulting this compound will require its own purification. Due to the presence of both a basic amino group and an acidic carboxylic acid group, its solubility is highly dependent on pH.[2][3]

  • Purification via pH Adjustment: A common and effective method for purifying such amphoteric molecules is through neutralization crystallization.

    • Dissolve the crude carboxylic acid in a dilute aqueous base (e.g., 1M NaOH) to form the soluble sodium salt.

    • Treat with charcoal and filter if necessary to remove colored or insoluble impurities.

    • Slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring. The carboxylic acid will precipitate out as the solution reaches its isoelectric point (the pH at which the molecule has a net-zero charge and minimum solubility).

    • Collect the precipitate by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

References

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. [Online PDF].
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. [Online PDF].
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Chemsrc. (2025). 2-Hydroxypyrimidine-5-carboxylic acid | CAS#:38324-83-3. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Houghtaling, J. et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE. Available at: [Link]

  • Chandrappa, M. et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Baluja, S. et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available at: [Link]

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-Carboethoxy-4-Hydroxypyrimidine. Asian Journal of Chemistry. Available at: [Link]

Sources

stability and degradation of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound.

Understanding the Stability Profile of this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to many biologically active molecules.[1] Its stability is a critical parameter for ensuring the reproducibility and accuracy of experimental results. The pyrimidine ring, substituted with an amino, a hydroxyl, and a carboxylic acid group, presents several potential sites for chemical transformation. The stability of this compound, like other pyrimidine derivatives, is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3]

Key Structural Features and Potential Instabilities:
  • Pyrimidine Ring: The core structure's aromaticity contributes to its general stability. However, the electron-donating amino and hydroxyl groups can activate the ring, making it susceptible to electrophilic attack or oxidation under certain conditions.

  • Carboxylic Acid Group: This group can undergo decarboxylation, especially at elevated temperatures or under specific pH conditions.[4]

  • Amino and Hydroxyl Groups: These functional groups are susceptible to oxidation. The amino group can also participate in various condensation reactions.

The interplay of these functional groups dictates the compound's overall reactivity and degradation pathways. Understanding these intrinsic properties is the first step in troubleshooting experimental inconsistencies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent results or loss of compound activity over time.

Question: My experimental results with this compound are not reproducible. I suspect the compound is degrading. How can I confirm this and what are the likely causes?

Answer:

Inconsistent results are a common indicator of compound instability. The degradation of this compound can be influenced by several factors.

Probable Causes and Solutions:

  • Improper Storage: The compound should be stored in a cool, dry, and dark place.[5] Exposure to light, moisture, and elevated temperatures can accelerate degradation. Safety Data Sheets (SDS) often recommend storage in a well-ventilated place in a tightly closed container.[6]

  • pH of the Solution: The stability of pyrimidine carboxylic acids can be highly pH-dependent.[2] In strongly acidic or alkaline solutions, hydrolysis of the amino group or decarboxylation may occur, especially upon heating.[4][7] It is crucial to work with buffered solutions and to determine the optimal pH range for your specific application.

  • Oxidation: The presence of oxidizing agents, or even dissolved oxygen in the solvent, can lead to the degradation of the pyrimidine ring or the amino/hydroxyl groups.[8] If oxidation is suspected, de-gassing solvents and adding antioxidants (use with caution, as they may interfere with your experiment) can be beneficial.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions. It is advisable to work in a light-protected environment (e.g., using amber vials) when handling solutions of the compound.

Troubleshooting Workflow:

To systematically investigate potential degradation, a forced degradation study is recommended.[9] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

dot graph TD { A[Start: Inconsistent Results] --> B{Hypothesize Degradation}; B --> C[Review Storage Conditions]; C --> D{Stored Cool, Dry, Dark?}; D -- No --> E[Action: Rectify Storage]; D -- Yes --> F[Initiate Forced Degradation Study]; F --> G[Prepare Solutions under Different Stress Conditions]; subgraph Stress Conditions H[Acidic pH] I[Alkaline pH] J[Oxidative (e.g., H2O2)] K[Thermal] L[Photolytic (UV/Vis)] end G --> H; G --> I; G --> J; G --> K; G --> L; H & I & J & K & L --> M[Analyze Samples by HPLC/LC-MS]; M --> N{Degradation Observed?}; N -- Yes --> O[Identify Degradants & Pathways]; N -- No --> P[Consider Other Experimental Variables]; O --> Q[Optimize Experimental Conditions]; E --> R[Re-run Experiment]; Q --> R; P --> R; R --> S[End: Consistent Results]; } Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Appearance of unknown peaks in my chromatogram.

Question: I am analyzing this compound using HPLC and I'm observing extra peaks that were not present in the initial analysis of the standard. What could these be?

Answer:

The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products or impurities.

Possible Identities of New Peaks:

  • Decarboxylation Product: The loss of the carboxylic acid group would result in 2-amino-4-hydroxypyrimidine. This is a likely degradation product under thermal or certain pH stress.[4]

  • Oxidized Derivatives: Oxidation can lead to the formation of various products, including N-oxides or hydroxylated species on the pyrimidine ring.

  • Hydrolysis Products: Under harsh pH conditions, the amino group could be hydrolyzed to a hydroxyl group, though this is generally less common than other degradation pathways for this specific structure.[7]

Experimental Protocol: Identification of Degradation Products

To identify these unknown peaks, a combination of chromatographic and spectroscopic techniques is necessary.

  • Forced Degradation: Perform a forced degradation study as outlined in the previous section to intentionally generate the degradation products.[10]

  • LC-MS/MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11] This will provide the mass-to-charge ratio (m/z) of the parent compound and its degradation products.

  • Structure Elucidation: Based on the mass shifts observed, you can propose potential structures for the degradation products. For example, a mass loss of 44 Da would correspond to decarboxylation. Further structural confirmation can be achieved using techniques like NMR spectroscopy if the degradation products can be isolated in sufficient quantities.[12]

Stress ConditionPotential Degradation PathwayExpected Mass Shift (from parent)
Acid/Base Hydrolysis Decarboxylation-44 Da
Oxidation (e.g., H₂O₂) Oxidation (e.g., N-oxide formation)+16 Da
Thermal Decarboxylation-44 Da
Photolytic Various, including ring opening/rearrangementVaries

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Many suppliers recommend refrigeration. Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations.[13]

Q2: How should I prepare solutions of this compound?

A2: Due to the potential for pH-dependent degradation, it is recommended to prepare fresh solutions in a suitable buffer for your experiment. If the solution is to be stored, it should be kept at a low temperature (e.g., 4°C or -20°C) and protected from light. The stability of the compound in your specific solvent and buffer system should be validated if the solutions are to be stored for an extended period.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents.[6] It may also react with strong acids and bases, particularly at elevated temperatures.[6]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for purity assessment and quantification.[14][15] For the identification of impurities and degradation products, LC-MS is highly effective.[11]

Q5: Where can I find more information on the degradation of pyrimidines?

A5: The degradation of pyrimidines is a broad field of study. For general information, you can refer to literature on the metabolic pathways of pyrimidines, which involve enzymatic degradation.[16][17] For chemical degradation, forced degradation studies of related pharmaceutical compounds can provide valuable insights.[9]

References

  • Apollo Scientific. (2023, June 9). 2-Hydroxypyrimidine-5-carboxylic acid.
  • Hurst, R. O., & Kuksis, A. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, June 12). Safety Data Sheet.
  • Parr, J. B., et al. (2019).
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET.
  • Kumar, V., & Kumar, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • Patel, Y. P., et al. (2018). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
  • EvitaChem. (n.d.). Buy 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid (EVT-15440075).
  • Rawat, T. S., & Reddy, I. P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38248.
  • Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology, 73(2), 225–229.
  • Baishixing Co.,Ltd. (2025, July 7). The stability of orotic acid in aqueous solutions.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450.
  • Li, Y., et al. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 93(6), 1487-1496.
  • Chem-Impex. (n.d.). Pyrimidine-2-carboxylic acid.
  • van Gennip, A. H., et al. (2006). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 29(2-3), 335-342.
  • Dunn, G. E., & Gamm, J. (2011). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 49(10), 1572-1579.
  • Benchchem. (n.d.). Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 15400-53-0.
  • ChemicalBook. (2025, July 24). 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0.
  • Lando, D., et al. (1973). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Biochemical Journal, 135(1), 1-10.
  • Blewett, T. C., et al. (2011). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • Kim, H., & Lee, J. (2009). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of Agricultural and Food Chemistry, 57(11), 4885-4889.
  • Kim, H. Y., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 37(1), 89-97.
  • Kregar, A., et al. (2022). Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. Molecules, 27(5), 1681.
  • Sigma-Aldrich. (n.d.). 2,4-Dihydroxypyrimidine-5-carboxylic acid 95 23945-44-0.
  • Alagani, M., & Kumar, D. S. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 16(11), 5227-5233.

Sources

Technical Support Center: Characterization of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-4-hydroxypyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. Its unique physicochemical properties, including high polarity, potential for tautomerism, and strong intermolecular hydrogen bonding, present distinct challenges during analytical characterization. This guide provides in-depth, field-proven insights through troubleshooting guides and FAQs to navigate these complexities effectively.

Part 1: Core Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying scientific principles for each recommendation.

Section 1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My compound won't dissolve in standard NMR solvents like Chloroform-d (CDCl₃) or Methanol-d₄ (MeOD). What is the appropriate solvent and preparation method?

Answer:

This is the most common challenge and is due to the molecule's high polarity and extensive hydrogen bonding network, making it insoluble in low-polarity solvents.

  • Primary Cause: The combination of a carboxylic acid, an amino group, and a pyrimidine ring with a hydroxyl group creates a highly polar structure that prefers polar, aprotic solvents capable of disrupting its crystal lattice energy.

  • Solution: The recommended solvent is Dimethyl Sulfoxide-d₆ (DMSO-d₆) . It is an excellent hydrogen bond acceptor and can effectively solvate the molecule.

Recommended Protocol: NMR Sample Preparation

  • Drying: Ensure your sample is completely dry. Lyophilize from water or dry under high vacuum at a moderate temperature (e.g., 40-50°C) for several hours to remove residual water, which can interfere with the observation of exchangeable protons.

  • Solvent Purity: Use a fresh ampule of high-purity (>99.9%) DMSO-d₆. Older bottles can absorb atmospheric moisture, which will appear as a broad peak around 3.33 ppm in the ¹H NMR spectrum and can exchange with your compound's labile protons.

  • Dissolution:

    • Weigh approximately 5-10 mg of your compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of DMSO-d₆.

    • Gently warm the tube in a 40°C water bath and vortex for 1-2 minutes. The compound should fully dissolve. Visually inspect for any suspended particles against a light source.

Question 2: My ¹H NMR spectrum in DMSO-d₆ shows very broad signals for the -NH₂, -OH, and -COOH protons, and sometimes they are not visible at all. Why is this happening and how can I confirm their presence?

Answer:

This is characteristic of exchangeable protons (protons on heteroatoms like O and N). Their broadness and chemical shift are highly sensitive to concentration, temperature, and trace amounts of acid or water.

  • Primary Cause: Protons on the amino, hydroxyl, and carboxylic acid groups undergo chemical exchange with each other and with any residual water in the solvent. This rapid exchange on the NMR timescale leads to signal broadening. The pyrimidine nitrogen atoms can also participate in protonation equilibria, further complicating the spectra.

  • Troubleshooting Steps:

    • D₂O Shake: To confirm these are exchangeable protons, add one drop of Deuterium Oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad signals corresponding to the -NH₂, -OH, and -COOH protons should disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR.

    • Low-Temperature Analysis: Running the experiment at a lower temperature (e.g., 273 K or 0°C) can slow down the exchange rate, sometimes resulting in sharper signals.

    • ¹⁵N-HMBC/HSQC: If you have access to advanced NMR techniques and an ¹⁵N-labeled compound, a Heteronuclear Multiple Bond Correlation (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiment can definitively show the correlation between the nitrogen atoms and their attached protons, confirming the -NH₂ group.

Section 1.2: Mass Spectrometry (MS)

Question 1: I am struggling to get a consistent or clear molecular ion peak using Electrospray Ionization (ESI) Mass Spectrometry.

Answer:

This can be due to poor solubility in the mobile phase, inefficient ionization, or in-source fragmentation.

  • Primary Cause: The compound's zwitterionic potential can make it tricky to ionize. In solution, it can exist as a neutral molecule, a positive ion, or a negative ion depending on the pH.

  • Solution Workflow:

    • Optimize Ionization Mode: Analyze the sample in both positive ([M+H]⁺) and negative ([M-H]⁻) ESI modes. Given the carboxylic acid, the negative mode is often more sensitive and should yield a strong signal for the deprotonated molecule.

    • Adjust Mobile Phase: The compound must be soluble in the solvent being infused into the mass spectrometer. A typical starting point is a 50:50 mixture of Acetonitrile:Water.

      • For Negative Mode: Add a small amount of a basic modifier like 0.1% ammonium hydroxide or ammonium acetate to the mobile phase. This will ensure the carboxylic acid is deprotonated, promoting the formation of the [M-H]⁻ ion.

      • For Positive Mode: Add an acidic modifier like 0.1% formic acid. This will protonate the amino group and pyrimidine nitrogens, favoring the [M+H]⁺ ion.

    • High-Resolution MS (HRMS): Use a high-resolution instrument (like a TOF, Orbitrap, or FT-ICR) to obtain an accurate mass measurement. This is crucial for confirming the elemental composition (C₇H₇N₃O₄) and differentiating it from potential impurities.[1]

Section 1.3: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Question 1: My HPLC peak is showing significant tailing and poor shape on a standard C18 column. How can I resolve this?

Answer:

Peak tailing for a polar, ionizable compound like this is a classic sign of undesirable secondary interactions with the stationary phase.

  • Primary Cause: The basic amino group and pyrimidine nitrogens can interact with acidic residual silanol groups on the silica-based C18 column. This leads to a mixed-mode retention mechanism, causing the peak to tail.

  • Solutions:

    • Acidify the Mobile Phase: The most effective solution is to add an acid modifier to the aqueous portion of your mobile phase.

      • 0.1% Formic Acid: A good first choice. It protonates the basic sites on the molecule, minimizing silanol interactions.

      • 0.1% Trifluoroacetic Acid (TFA): A stronger ion-pairing agent that is very effective at eliminating tailing. However, be aware that TFA can suppress MS ionization and is difficult to remove from the instrument.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are designed to provide better peak shape for basic compounds.

    • Alternative Stationary Phase: If tailing persists, consider a polar-embedded or polar-endcapped column, which provides alternative interactions and shields the silanols.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is tautomerism and how does it specifically affect the characterization of this compound?

Answer:

Tautomers are structural isomers of a compound that readily interconvert. For this molecule, the primary tautomerism is the keto-enol equilibrium at the 4-position. The "4-hydroxy" (enol form) can isomerize to a "4-oxo" or pyrimidone (keto form).

In the solid state and in polar solvents like DMSO, the keto (4-oxo) form is often predominant due to its greater stability from amide resonance. This is critical for interpretation:

  • NMR: You are not observing a simple "hydroxypyrimidine." The chemical shifts in both ¹H and ¹³C NMR will reflect the electronic structure of the 4-oxo tautomer. For instance, the carbon at the 4-position will have a chemical shift more indicative of a carbonyl or amide carbon rather than a carbon bonded to a hydroxyl group.

  • IR Spectroscopy: You should expect to see strong C=O stretching absorptions in the 1650-1720 cm⁻¹ range, characteristic of the carboxylic acid and the ring amide/keto group. The O-H stretch may be less prominent than expected if the keto form dominates.[2]

  • X-ray Crystallography: This is the only definitive technique to determine the exact tautomeric form present in the solid state.[3][4][5]

Tautomerism cluster_enol 4-Hydroxy Form (Enol) cluster_keto 4-Oxo Form (Keto/Amide) enol Structure with -OH group keto Structure with C=O group (Often predominant) enol->keto Equilibrium

Caption: Tautomeric equilibrium of the pyrimidine ring.

Question 2: How can I definitively confirm the structure and purity of my synthesized material?

Answer:

A combination of techniques is required for unambiguous confirmation. No single method is sufficient. The following workflow provides a self-validating system for characterization.

Characterization_Workflow Definitive Characterization Workflow Start Synthesized Product (Crude solid) Solubility 1. Solubility & TLC (Assess polarity, check for major impurities) Start->Solubility HPLC 2. HPLC-UV/MS (Determine purity %, confirm mass) Solubility->HPLC HRMS 3. HRMS (Confirm Elemental Composition) HPLC->HRMS NMR 4. ¹H & ¹³C NMR (Confirm covalent structure & proton environment) HRMS->NMR XRAY 5. Single Crystal X-ray (Definitive 3D structure & tautomer form) NMR->XRAY If single crystals available Final Characterization Complete NMR->Final XRAY->Final

Sources

Technical Support Center: Optimizing Derivatization of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common challenges through a series of frequently asked questions and troubleshooting scenarios, grounding our advice in established chemical principles and field-proven insights.

The Challenge: A Multifunctional Scaffold

This compound is a valuable building block, but its trifunctional nature—a carboxylic acid, an amino group, and a hydroxypyrimidine core—presents a unique set of challenges for selective derivatization. The electron-donating amino group and the tautomeric nature of the 4-hydroxypyrimidine can influence the reactivity of the carboxylic acid. Furthermore, the molecule's polarity can lead to solubility issues in common organic solvents. This guide will help you anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound, and how does their reactivity compare?

A1: The molecule has three primary reactive sites: the carboxylic acid at the 5-position, the amino group at the 2-position, and the 4-hydroxy group.

  • Carboxylic Acid (-COOH): This is a primary target for derivatization into esters, amides, and other acyl derivatives. Its reactivity can be influenced by the electron-donating properties of the pyrimidine ring system.

  • Amino Group (-NH2): This is a nucleophilic site and can undergo reactions with electrophiles. It can also be acylated or alkylated. Protecting this group is often necessary to achieve selective derivatization at the carboxylic acid.[1]

  • 4-Hydroxy Group (-OH): This group exists in tautomeric equilibrium with its keto form (4-oxo). This can affect its nucleophilicity and the overall electronic properties of the pyrimidine ring. In many reactions, it can be considered as part of an amide-like system.

Q2: Why is the choice of protecting groups critical for the selective derivatization of this molecule?

A2: A protecting group strategy is essential to prevent unwanted side reactions and ensure that derivatization occurs at the desired functional group.[1] For instance, if you intend to form an amide at the carboxylic acid, the more nucleophilic 2-amino group might compete for the activated carboxylic acid species. By temporarily converting the amino group into a less reactive form (e.g., a carbamate), you can direct the reaction to the intended site.[1] The choice of protecting group should be orthogonal, meaning it can be removed under conditions that do not affect the newly formed derivative.[2]

Q3: What are some common protecting groups for the 2-amino and 5-carboxylic acid functionalities?

A3: The selection of a protecting group depends on the desired reaction conditions and the stability of the final product.

Functional GroupProtecting GroupAbbreviationRemoval Conditions
Amino Group tert-ButoxycarbonylBocAcidic conditions (e.g., TFA in DCM)[3]
FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine in DMF)
BenzoylBzBasic conditions (e.g., aqueous ammonia)[3]
Carboxylic Acid Methyl ester-Basic or acidic hydrolysis
Ethyl ester-Basic or acidic hydrolysis
Benzyl esterBnHydrogenolysis (e.g., H2, Pd/C)[3]
tert-Butyl estertBuAcidic conditions (e.g., TFA)
Q4: What are the key considerations for esterification of the 5-carboxylic acid?

A4: The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[4] Key considerations include:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) are typically used.[4]

  • Solvent: The corresponding alcohol is often used in large excess to drive the equilibrium towards the ester product.[4]

  • Water Removal: The reaction produces water as a byproduct. Removing this water (e.g., with a Dean-Stark apparatus) can improve the yield.

  • Temperature: The reaction may require heating, but prolonged exposure to high temperatures in acidic conditions can risk decarboxylation of the pyrimidine-5-carboxylic acid.[5]

Q5: What are the best practices for forming an amide at the 5-carboxylic acid?

A5: Amide bond formation typically requires activation of the carboxylic acid. Common methods include:

  • Carbodiimide Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC) are widely used to form an active intermediate that then reacts with an amine.[6] The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve efficiency and reduce side reactions.[6]

  • Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine. This method is highly effective but requires care due to the moisture-sensitive and corrosive nature of the reagents.

Troubleshooting Guide

Issue 1: Low Yield During Esterification

Q: I am attempting a Fischer esterification of this compound with ethanol and sulfuric acid, but my yields are consistently low. What could be the cause?

A: Low yields in this reaction can stem from several factors. Let's troubleshoot systematically.

Workflow for Troubleshooting Low Esterification Yield

G start Low Esterification Yield sol_check Is the starting material fully dissolved? start->sol_check equil_check Is water being effectively removed? start->equil_check degrad_check Are you observing charring or dark coloration? start->degrad_check solubility Poor Solubility of Starting Material sol_sol1 Try a co-solvent like DMF or DMSO (use with caution with strong acids). solubility->sol_sol1 sol_sol2 Increase reaction temperature gradually. solubility->sol_sol2 equilibrium Unfavorable Reaction Equilibrium equil_sol1 Use a large excess of alcohol. equilibrium->equil_sol1 equil_sol2 Employ a Dean-Stark apparatus or molecular sieves. equilibrium->equil_sol2 degradation Starting Material/Product Degradation degrad_sol1 Lower the reaction temperature and extend the reaction time. degradation->degrad_sol1 degrad_sol2 Consider a milder acid catalyst. degradation->degrad_sol2 degrad_sol3 Check for potential decarboxylation via LC-MS. degradation->degrad_sol3 sol_check->solubility No equil_check->equilibrium No degrad_check->degradation Yes

Caption: Troubleshooting workflow for low esterification yield.

  • Plausible Cause 1: Poor Solubility: The starting material has low solubility in many common organic solvents. If it is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Consider using a co-solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility. However, be mindful that these solvents can have their own side reactions under strongly acidic conditions. Alternatively, a synthesis method starting from more soluble precursors like diethyl ethoxymethylene malonate and guanidine can directly yield the ethyl ester.[7][8]

  • Plausible Cause 2: Unfavorable Equilibrium: The Fischer esterification is a reversible reaction.[4] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.

    • Solution: Use the alcohol reactant as the solvent to ensure it is in large excess. Additionally, actively remove water from the reaction mixture using a Dean-Stark apparatus or by adding molecular sieves.

  • Plausible Cause 3: Degradation/Decarboxylation: Pyrimidine-5-carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, especially under harsh acidic or basic conditions.[5][9] If the reaction mixture is turning dark or you observe gas evolution, degradation is likely.

    • Solution: Lower the reaction temperature and allow the reaction to proceed for a longer time. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and degradation. You can also consider milder, non-acidic esterification methods, such as reacting with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate.

Issue 2: Formation of Multiple Products in Amidation Reactions

Q: I am trying to couple my amine of interest to the carboxylic acid using EDAC, but I am getting multiple products, and my desired product is in low yield.

A: This is a classic selectivity problem. The presence of the nucleophilic 2-amino group on the pyrimidine ring is likely competing with your target amine.

Decision Tree for Amidation Selectivity

G start Multiple Products in Amidation decision Is protection of the 2-amino group feasible? start->decision protect Protect the 2-Amino Group protect_yes Select an orthogonal protecting group (e.g., Boc). protect->protect_yes optimize Optimize Coupling Conditions optimize_steps Add coupling additive (NHS, HOBt). Lower reaction temperature. Control stoichiometry carefully. optimize->optimize_steps decision->protect Yes decision->optimize No boc_protect React with Boc-anhydride. protect_yes->boc_protect protect_no Proceed with optimizing coupling conditions. deprotect Deprotect after amidation with TFA. boc_protect->deprotect analyze Analyze products by LC-MS to identify side products. optimize_steps->analyze

Caption: Decision-making process for selective amidation.

  • Plausible Cause 1: Lack of Chemoselectivity: The 2-amino group is reacting with the EDAC-activated carboxylic acid, leading to polymerization or the formation of undesired side products.

    • Solution 1 (Recommended): Protect the 2-Amino Group. This is the most robust solution. Protect the 2-amino group with a suitable protecting group like Boc (tert-butoxycarbonyl). The Boc group is stable to the neutral or slightly basic conditions of EDAC coupling and can be easily removed afterward with trifluoroacetic acid (TFA) without affecting the newly formed amide bond.[2][3]

    • Solution 2 (Alternative): Optimize Coupling Conditions. If a protection/deprotection strategy is not desirable, you can try to optimize the reaction conditions. Additives like N-hydroxysuccinimide (NHS) can form a more stable active ester intermediate, which may exhibit greater selectivity for your target amine over the less nucleophilic 2-amino group. Running the reaction at a lower temperature (e.g., 0 °C) can also enhance selectivity.

  • Plausible Cause 2: Over-activation or Side Reactions of EDAC: EDAC can sometimes lead to the formation of N-acylurea byproducts.

    • Solution: The use of additives like HOBt or NHS can suppress the formation of these byproducts.[6] Ensure you are using the correct stoichiometry of the coupling reagents.

Issue 3: Difficulty in Product Purification

Q: My reaction seems to have worked, but I am struggling to purify the final product. It either remains in the aqueous layer during extraction or streaks on my silica gel column.

A: The high polarity of the pyrimidine core and the presence of multiple hydrogen bond donors and acceptors can make purification challenging.

  • Plausible Cause 1: High Polarity and Water Solubility: The product is likely highly polar and may be soluble in water, making extraction with common organic solvents inefficient.

    • Solution:

      • For Extractions: Try saturating the aqueous layer with sodium chloride (brine) to decrease the solubility of your organic product. Use more polar solvents for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

      • Precipitation/Recrystallization: If the product is a solid, attempt to precipitate it by adding a non-polar solvent (e.g., hexanes or diethyl ether) to a solution of your product in a polar solvent. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be a very effective purification method.[10]

  • Plausible Cause 2: Interaction with Silica Gel: The basic amino group and the acidic carboxylic acid (if underivatized) can strongly interact with the acidic silica gel, leading to poor separation and tailing.

    • Solution:

      • Modify the Eluent: Add a small amount of a modifier to your chromatography eluent. For basic compounds, adding a small percentage of triethylamine or ammonia in methanol can help to reduce tailing. For acidic compounds, adding acetic acid or formic acid can improve peak shape.

      • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or reverse-phase silica (C18). Reverse-phase chromatography is often well-suited for polar molecules.

Detailed Experimental Protocols

Protocol 1: Esterification to Ethyl 2-Amino-4-hydroxypyrimidine-5-carboxylate

This protocol is adapted from established methods for Fischer esterification.[4]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagents: Add absolute ethanol (20-30 mL per gram of starting material). The starting material may not fully dissolve at this stage.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry. If it does not precipitate, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[10]

Protocol 2: Amidation using EDAC/NHS Coupling (with Boc-protected amine)

This protocol outlines a general procedure for amide bond formation.[6]

  • Protection (if necessary): Protect the 2-amino group of this compound with Boc-anhydride in the presence of a base like triethylamine in a suitable solvent (e.g., THF/water). Purify the Boc-protected intermediate.

  • Activation: Dissolve the Boc-protected carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM). Cool the solution to 0 °C in an ice bath.

  • Coupling: Add EDAC (1.2 eq) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Amine Addition: Add your amine of interest (1.1 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

  • Deprotection: Dissolve the purified, Boc-protected amide in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the final amide product.

References

  • Wolfenden, R., Snider, M. J. (2001). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Weldon, D. J., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • van der Vorm, S., et al. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic esterification reaction of the amino-alcohol 5 with carboxylic acids in the presence of Novozym 435. Available at: [Link]

  • SynArchive. (n.d.). Protecting Groups List. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Sheppard, T. D., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition. Available at: [Link]

  • Dunn, G. E., and P. M. Song. (1984). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. Available at: [Link]

  • Li, W., et al. (2021). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Rabkin, M. T., et al. (1962). The irreversible decarboxylation of orotic acid in vivo. Journal of Clinical Investigation. Available at: [Link]

  • Hida, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. Available at: [Link]

  • Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. Available at: [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Hrosh, Y., et al. (2021). Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

troubleshooting low bioactivity of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Amino-4-hydroxypyrimidine-5-carboxylic acid and its derivatives. This scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for therapeutics targeting a wide range of diseases, from viral infections to cancer.[1][2][3] However, promising in silico predictions often meet the harsh reality of low or inconsistent biological activity in laboratory assays.

This guide is structured to help you systematically diagnose and resolve common issues, moving from fundamental compound properties to complex biological variables. Our goal is to provide not just steps, but the underlying rationale, empowering you to make informed decisions in your experimental design.

Initial Troubleshooting Diagnostic Flow

Before diving into specific guides, use this flowchart to navigate to the most probable cause of your issue.

TroubleshootingFlow start Start: Low or No Bioactivity Observed compound_check Is compound identity, purity, and concentration confirmed? start->compound_check solubility_check Is the compound fully soluble in the final assay buffer? compound_check->solubility_check Yes purity_solution Re-synthesize, re-purify, or obtain a new batch. (See Section A) compound_check->purity_solution No assay_type Is the assay biochemical (cell-free) or cell-based? solubility_check->assay_type Yes solubility_solution Adjust solvent/formulation. (See Section A) solubility_check->solubility_solution No biochem_issues Potential Assay Interference or Target Inactivity. (See Section B) assay_type->biochem_issues Biochemical cell_issues Potential issues with permeability, efflux, metabolism, or cytotoxicity. (See Section C) assay_type->cell_issues Cell-based AssayInterference start Suspicious Activity in Biochemical Assay control_pre_read Run control wells: Compound + Buffer only start->control_pre_read signal_check Is a signal detected? control_pre_read->signal_check dls_test Run Dynamic Light Scattering (DLS) on compound in buffer signal_check->dls_test No autofluorescence High probability of Autofluorescence Artifact signal_check->autofluorescence Yes aggregation_check Are aggregates detected? dls_test->aggregation_check orthogonal_assay Confirm with orthogonal assay (e.g., Luminescence, Label-free) aggregation_check->orthogonal_assay No aggregation High probability of Aggregation-based Inhibition aggregation_check->aggregation Yes activity_confirm Is activity confirmed? orthogonal_assay->activity_confirm true_activity Activity is likely real. Proceed with mechanism studies. activity_confirm->true_activity Yes false_activity Original result was likely an artifact. activity_confirm->false_activity No

Caption: Workflow for diagnosing common assay interference mechanisms.

Section C: Cell-Based Assay Specifics

Moving from a biochemical to a cellular environment introduces a host of new variables that can dramatically alter a compound's apparent activity. [4]A potent enzyme inhibitor may show no activity in a cell-based assay, and vice-versa.

Q5: My compound is a potent inhibitor in a cell-free enzyme assay, but shows no activity when I test it on cells. Why the discrepancy?

A5: This is a very common and important observation in drug discovery. The cell membrane and its internal machinery present multiple barriers to your compound reaching its target.

  • Causality & Actionable Advice:

    • Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Pyrimidine analogues often rely on specific transporter proteins to enter the cell. [5][6] * Troubleshooting: Use computational models (e.g., calculating LogP or polar surface area) to predict permeability. Experimentally, you can use parallel artificial membrane permeability assays (PAMPA) or, more definitively, measure the intracellular concentration of your compound using LC-MS after incubating it with your cells.

    • Active Efflux: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp, also known as MDR1), which actively pump foreign molecules out of the cell, keeping the intracellular concentration too low to be effective. [7] * Troubleshooting: Re-run your assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency suggests your compound is an efflux substrate.

    • Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes (e.g., cytochrome P450s, glucuronosyltransferases). [8] * Troubleshooting: Incubate your compound with liver microsomes or S9 fractions (which contain metabolic enzymes) and measure its stability over time with LC-MS.

    • Requirement for Metabolic Activation: Conversely, many pyrimidine analogues are prodrugs that require intracellular metabolism (e.g., phosphorylation) to become active. [5][9][10]If your cell line lacks the necessary activating enzymes, the compound will appear inert.

      • Troubleshooting: Research the metabolic pathways of similar compounds. Does your cell line express the required kinases or other enzymes? You may need to switch to a different, more metabolically competent cell line.

CellularFate Potential fates of a compound in a cellular assay. cluster_0 Extracellular Space (Assay Medium) cluster_1 Cellular Environment cluster_2 Intracellular Space Compound_Medium Compound in Medium Membrane Cell Membrane Compound_Medium->Membrane 1. Permeation Membrane->Compound_Medium 2. Efflux Compound_Inside Intracellular Compound Membrane->Compound_Inside Metabolite Metabolite (Active or Inactive) Compound_Inside->Metabolite 3. Metabolism Target Biological Target Compound_Inside->Target 4. Target Engagement Metabolite->Target 4a. (Prodrug Activation) Bioactivity Bioactivity Target->Bioactivity

Caption: Key barriers and transformations affecting compound activity in cells.

Q6: My compound appears to be active, but at higher concentrations, I see widespread effects or cell death. How do I distinguish specific activity from general toxicity?

A6: It is essential to determine the therapeutic window of your compound. An effect is not meaningful if it only occurs at concentrations that are broadly toxic to the cell.

  • Causality: Many compounds, particularly those with poor solubility, can disrupt cell membranes or other essential processes at high concentrations, leading to cytotoxicity that can be mistaken for on-target inhibition in certain assay formats (e.g., assays that measure ATP levels like CellTiter-Glo). [11]* Actionable Advice:

    • Determine Cytotoxicity Concurrently: Always run a simple cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) in parallel with your functional assay, using the same cell line, incubation time, and compound concentrations (see Protocol 3).

    • Establish the Therapeutic Index: Compare the concentration at which you see 50% of your desired functional effect (EC50) with the concentration that causes 50% cytotoxicity (CC50). A meaningful compound should have an EC50 that is significantly lower (ideally >10-fold) than its CC50.

    • Use a Counter-Screen: Test your compound in a cell line that does not express your target of interest. If the compound is still active or toxic, the effect is likely off-target.

Frequently Asked Questions (FAQs)

  • Q: What is a good starting concentration for screening my compound?

    • A: A common starting point for initial screens is 10 µM. However, this should be adjusted based on the compound's solubility and any prior knowledge of its potency. If you observe no activity, a higher concentration (e.g., 30-50 µM) can be tested, but be vigilant for solubility and toxicity issues.

  • Q: My synthesis produced a salt form (e.g., HCl salt) of my compound. Does this matter?

    • A: Yes, it matters significantly. The salt form generally has much higher aqueous solubility than the free base. However, you must use the correct molecular weight (including the counter-ion) when calculating your stock solution concentration to avoid dosing errors.

  • Q: Can the serum in my cell culture medium affect my compound's activity?

    • A: Absolutely. Proteins in serum, especially albumin, can bind to your compound, reducing the free concentration available to interact with the cells. The apparent potency of a compound can be much lower in the presence of high serum concentrations. Consider reducing the serum percentage during the compound incubation period if feasible for your cell line, or perform a serum-shift assay to quantify the effect.

  • Q: What does a Hill slope greater than 1.5 or less than 0.8 on my dose-response curve mean?

    • A: A steep Hill slope (>1.5) can be a sign of compound aggregation or other non-specific mechanisms. [12]A shallow slope (<0.8) might indicate complex biology, such as multiple binding sites, or could also be an artifact of compound instability or assay timing. Any curve that deviates significantly from the standard slope of 1.0 should be investigated carefully.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

  • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

  • Create a serial dilution of your compound in DMSO.

  • Add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 99 µL) of your final aqueous assay buffer in a clear 96-well plate. This creates a dilution series of your compound in the buffer with 1% DMSO.

  • Seal the plate and shake it at room temperature for 1-2 hours.

  • Measure the turbidity (absorbance at ~620 nm) of each well using a plate reader.

  • The concentration at which you begin to see a significant increase in absorbance above the buffer-only control is your approximate solubility limit.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation

  • Prepare your compound in the final assay buffer at the highest concentration to be tested. Include any co-solvents (e.g., DMSO) at their final concentration.

  • Prepare a "buffer only" control sample.

  • Filter both samples through a low-protein-binding syringe filter (e.g., 0.02 µm) to remove dust.

  • Analyze the samples on a DLS instrument according to the manufacturer's instructions.

  • Interpretation: The buffer control should show no significant particle population. The compound sample should also be clean. The appearance of particles with a radius >100 nm is a strong indicator of compound aggregation.

Protocol 3: Basic MTT Cytotoxicity Assay

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of your compound and add it to the cells. Include "cells only" (negative control) and "lysis agent" (positive control) wells.

  • Incubate for the same duration as your primary functional assay (e.g., 24, 48, or 72 hours).

  • About 4 hours before the end of the incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • At the end of the incubation, add a solubilizing agent (e.g., acidified isopropanol or a commercial solution) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically ~570 nm).

  • Calculate cell viability as a percentage relative to the "cells only" control and plot the dose-response curve to determine the CC50.

References

  • Vertex AI Search. (n.d.). 2,4-Dihydroxypyrimidine-5-carboxylic Acid | 23945-44-0 | Benchchem.
  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.
  • ChemicalBook. (n.d.). 2,4-Dihydroxypyrimidine-5-carboxylic acid CAS#: 23945-44-0.
  • National Institutes of Health. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase.
  • National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Vertex AI Search. (n.d.). 2-Hydroxypyrimidine-5-carboxylic acid | 38324-83-3 | Benchchem.
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.
  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.
  • National Institutes of Health. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.
  • National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • ChemicalBook. (n.d.). 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0.
  • PubMed Central. (n.d.). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
  • National Institutes of Health. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.
  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (n.d.).
  • National Institutes of Health. (n.d.). Nuisance compounds in cellular assays.
  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (2013). Could a natural compound increase its biological activity as it becomes more pure?
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • DSpace. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology.
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • ResearchGate. (n.d.). Intracellular metabolism of pyrimidine anticancer drugs. Pyrimidine...
  • PubMed. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.
  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011).
  • Quora. (2018). Can the HPLC purity of any product be more than its assay purity?
  • National Institutes of Health. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • National Institutes of Health. (n.d.). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds.
  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • PubMed. (n.d.). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • ResearchGate. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.
  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

Sources

Introduction: The Analytical Challenge of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with robust, field-proven insights into developing and troubleshooting analytical HPLC methods for the purity of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid. This molecule's polar and amphoteric nature presents unique chromatographic challenges. This guide moves beyond simple protocols to explain the underlying principles, enabling you to solve problems methodically and ensure the integrity of your results.

This compound is a key building block in pharmaceutical synthesis. Its purity is paramount, as even trace impurities can affect the safety and efficacy of the final drug product.[1] The molecule's structure, featuring amino, hydroxyl, and carboxylic acid functional groups, makes it highly polar. This polarity can lead to common HPLC issues such as poor retention on standard C18 columns and poor peak shape due to secondary interactions with the stationary phase.

This guide provides a validated starting method, a comprehensive troubleshooting Q&A, and advanced protocols for developing a stability-indicating assay, ensuring you can produce accurate and reliable purity data in compliance with regulatory expectations.[2][3]

Part 1: Recommended Analytical Method Protocol

This Reversed-Phase HPLC (RP-HPLC) method is designed as a robust starting point for the purity analysis of this compound. The key is to control the ionization state of the molecule to achieve sharp, symmetrical peaks.

Experimental Protocol: RP-HPLC Purity Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. To 1 L of HPLC-grade water, add 2.72 g of monobasic potassium phosphate. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.2 or 0.45 µm filter.[4]

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Rationale: A pH of 3.0 ensures the carboxylic acid group (pKa ~4-5) is protonated (neutral), minimizing peak tailing from ionic interactions.[5] Using a buffer is critical for consistent retention times.[6]

  • Sample Preparation:

    • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (95:5 v/v).

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Test Sample Solution: Prepare the test sample at the same concentration as the standard solution.

    • Rationale: Dissolving the sample in a solvent weaker than the mobile phase at the start of the gradient prevents peak distortion.[5]

  • Chromatographic Conditions:

    • The following conditions should be optimized based on your specific system and impurities.

ParameterRecommended SettingCausality & Justification
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV DetectorStandard equipment for pharmaceutical analysis.
Column Aqueous C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)An "aqueous" C18 column is designed for highly aqueous mobile phases, preventing phase collapse and providing better retention for polar analytes.[5]
Mobile Phase Gradient Elution (see table below)A gradient is necessary to elute any less polar impurities while retaining the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[4]
Detection UV at 230 nmWavelength should be optimized by scanning the analyte, but pyrimidine structures typically absorb in this region.
Injection Vol. 10 µLShould be optimized to avoid column overload, which can cause peak fronting.[7]
Recommended Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955
System Suitability Testing (SST)

Before running samples, ensure the system is performing correctly by injecting the standard solution (n=5) and verifying the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Ensures injection precision and reproducibility.[2]
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.

Part 2: Troubleshooting Guide

Even with a robust method, problems can arise. This section addresses common issues in a Q&A format.

General Troubleshooting Workflow

The first step in troubleshooting is to isolate the problem systematically. Never change more than one parameter at a time.

G Problem Problem Observed (e.g., Peak Tailing, Drifting RT) Isolate Is the Problem Repeatable? Problem->Isolate SystemCheck Systematic Check Isolate->SystemCheck Yes Intermittent Intermittent Issue (Check for subtle issues like air bubbles, sample prep variability) Isolate->Intermittent No MobilePhase Check Mobile Phase - Freshly prepared? - Correct pH? - Degassed? SystemCheck->MobilePhase Start Here Hardware Check Hardware - Leaks? - Pump pressure stable? - Injector seals? MobilePhase->Hardware Column Check Column - Correct column? - Past its lifetime? - Blocked frit? Hardware->Column Method Check Method Parameters - Correct gradient? - Correct wavelength? - Sufficient equilibration? Column->Method End Problem Resolved Method->End

Caption: A systematic workflow for HPLC troubleshooting.

Q1: Why is my main peak showing significant tailing?

Answer: Peak tailing is the most common issue for a polar, ionizable compound like this compound.

  • Probable Causes:

    • Secondary Silanol Interactions: The primary cause is the interaction between the basic amino group on your molecule and acidic residual silanol groups on the silica-based C18 column packing. This causes some molecules to be retained longer, resulting in a "tail".[8]

    • Incorrect Mobile Phase pH: If the mobile phase pH is not acidic enough (e.g., pH > 4), the carboxylic acid group will be partially or fully ionized (negatively charged). This can lead to ionic interactions with the stationary phase or metal contaminants in the system, causing tailing.

    • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. A void at the head of the column can also cause peak distortion.[7]

  • Troubleshooting Steps:

    • Confirm Mobile Phase pH: Re-measure the pH of your aqueous mobile phase (Phase A). Ensure it is stable and correctly prepared at pH 3.0 or lower.

    • Lower the pH: Try lowering the pH to 2.5. This will more strongly suppress the ionization of the carboxylic acid and can sharpen the peak.

    • Add an Ion-Pairing Agent (Advanced): If pH adjustment is insufficient, consider adding a low concentration (0.05%) of an acid modifier like Trifluoroacetic Acid (TFA) to the mobile phase. TFA acts as an ion-pairing agent and masks silanol groups, significantly improving peak shape for bases. However, be aware that TFA can be difficult to flush from a column and suppresses MS signals.[9]

    • Use a Guard Column: A guard column protects your analytical column from strongly retained impurities and particulates that can damage the column inlet frit and cause peak shape issues.[8]

    • Replace the Column: If the column is old or has been used with harsh conditions, it may be time to replace it.[10]

Q2: My retention times are drifting or shifting between injections. What's wrong?

Answer: Unstable retention times point to a lack of equilibrium or a problem with the mobile phase delivery.[6]

  • Probable Causes:

    • Insufficient Column Equilibration: This is the most frequent cause. If the column is not fully equilibrated with the initial mobile phase conditions before injection, retention times will shift, especially in the first few runs of a sequence.[6]

    • Mobile Phase Issues:

      • The mobile phase was not prepared correctly or has started to degrade (especially buffered solutions).[4]

      • Inadequate degassing is causing microbubbles in the pump, leading to inconsistent flow.[4]

      • If mixing online, one of the solvent lines may be blocked or the proportioning valve may be malfunctioning.[11]

    • Temperature Fluctuations: The laboratory temperature is not stable, and the column oven is not being used or is malfunctioning. Chromatography is temperature-dependent.[4]

  • Troubleshooting Steps:

    • Increase Equilibration Time: Ensure your method includes a post-run equilibration step of at least 10-15 column volumes. For a 150x4.6 mm column at 1 mL/min, this is about 10-15 minutes.[6]

    • Prepare Fresh Mobile Phase: Aqueous buffers have a limited shelf life and can support microbial growth. Prepare fresh mobile phase daily and always filter and degas thoroughly.[12]

    • Prime and Purge the Pump: Purge all solvent lines to remove any air bubbles. Check the pump pressure ripple; excessive fluctuation can indicate a bubble or a faulty check valve.[5]

    • Verify Flow Rate: As a diagnostic, disconnect the column and pump the mobile phase into a graduated cylinder for a set time to verify the flow rate is accurate.[11]

    • Use a Column Oven: Always use a column oven set to a stable temperature (e.g., 30 °C) to eliminate the effect of ambient temperature changes.

Q3: I am seeing extraneous "ghost" peaks in my chromatogram, even in a blank injection.

Answer: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample. They are usually due to contamination or carryover.[4]

  • Probable Causes:

    • Sample Carryover: The most common cause is residue from a previous, more concentrated sample remaining in the injector loop or on the needle, which then gets injected with the subsequent run.[4]

    • Contaminated Mobile Phase: Impurities in your solvents (especially water) or reagents can accumulate on the column during the initial low-organic conditions and then elute as a peak when the gradient percentage of acetonitrile increases.[12]

    • System Contamination: Contamination can build up in any part of the system, including solvent frits, tubing, or the detector flow cell.

  • Troubleshooting Steps:

    • Optimize Needle Wash: Ensure your autosampler method includes a robust needle wash step using a strong solvent (like 50:50 acetonitrile:water) to clean the needle and injection port between runs.

    • Identify the Source:

      • Replace Mobile Phase A and B with fresh, high-purity solvents. If the ghost peak disappears, the old mobile phase was the source.[12]

      • If the peak remains, disconnect the column and run the gradient with a union in its place. If the peak is still there, the contamination is in the system (pre-column). If it's gone, the contamination was on the column.

    • Clean the System: If the column is contaminated, flush it with a strong solvent (follow manufacturer's guidelines). If the system is contaminated, systematically flush all components.

Part 3: Advanced Application - Developing a Stability-Indicating Method

For regulatory submissions, a purity method must be stability-indicating . This means it must be able to separate the main analyte from any potential degradation products that could form over the product's shelf life.[13] This is proven through forced degradation studies.[14]

What is a Forced Degradation Study?

In a forced degradation study, the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products. The goal is to achieve modest degradation (e.g., 5-20%) to see if any new impurity peaks are co-eluting with the main analyte peak.[14]

Forced Degradation Workflow

G Start Develop Initial HPLC Method Stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Stress Analyze Analyze Stressed Samples with Initial Method Stress->Analyze Evaluate Evaluate Peak Purity (Use PDA Detector) Analyze->Evaluate Pass Peak is Pure & All Degradants Resolved Evaluate->Pass Pass Fail Co-elution Detected or Poor Resolution Evaluate->Fail Fail Validate Validate Final Method (per ICH Q2(R1)) Pass->Validate Optimize Optimize Method (Change Gradient, pH, or Column) Fail->Optimize Optimize->Analyze Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Sample Protocol for Forced Degradation
  • Objective: To generate potential degradation products and verify they are separated from the main peak.

  • Procedure: Prepare separate solutions of this compound (approx. 0.5 mg/mL) and subject them to the following conditions. Analyze a control (unstressed) sample alongside the stressed samples.

Stress ConditionReagent/ConditionTime & TemperatureQuenching Step
Acid Hydrolysis 0.1 M HCl4 hours at 60 °CNeutralize with equal volume of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH2 hours at 60 °CNeutralize with equal volume of 0.1 M HCl
Oxidation 3% H₂O₂24 hours at Room TempDilute with mobile phase
Thermal Solid sample in oven48 hours at 80 °CDissolve in diluent
Photolytic Solution exposed to lightICH Q1B guidelines (1.2 million lux hours)Analyze directly
  • Analysis: Run all samples using the developed HPLC method with a Photodiode Array (PDA) detector. The PDA detector is crucial as it allows for peak purity analysis, which can detect the presence of a co-eluting impurity under the main analyte peak.[13] If co-elution is observed, the HPLC method must be re-optimized (e.g., by adjusting the gradient slope or mobile phase pH) until all peaks are baseline resolved.[15]

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Patel, D., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research.
  • Kurbatska, K., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Request PDF.
  • Choudhary, A. (2024).
  • BenchChem. (n.d.). Common HPLC problems and solutions for organic acid analysis.
  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery and Technology.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Allan Chemical Corporation. (2024). 5 Ways Solvent Purity Impacts HPLC Results.
  • Mach-Mod. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
  • MicroSolv Technology Corporation. (2024). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry.
  • Sharma, G., & Saini, V. (2016).
  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the large-scale production of this important chemical intermediate.

Synthesis Overview & Key Challenges

This compound is a valuable synthon in medicinal chemistry.[1] Its scale-up synthesis is typically a two-step process:

  • Condensation: A cyclocondensation reaction between a guanidine salt and diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester intermediate to yield the final this compound.

While the chemistry is straightforward, scaling this process from the benchtop to kilogram production presents significant challenges, primarily related to reaction yield, exotherm control, and product purity. This guide provides field-proven insights to navigate these issues effectively.

Overall Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Catalytic Condensation cluster_step2 Step 2: Hydrolysis Guanidine Guanidine Carbonate Ester Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Guanidine->Ester DEEM Diethyl Ethoxymethylenemalonate DEEM->Ester KOH KOH (aq) KOH->Ester Catalyst Fe3O4@SiO2 Catalyst Catalyst->Ester Acid This compound Ester->Acid Saponification NaOH 1. NaOH (aq), Reflux HCl 2. HCl (acidification) Troubleshooting_Workflow Start Low Yield (<75%) in Condensation Step CheckCatalyst Was Fe3O4@SiO2 catalyst used? Start->CheckCatalyst AddCatalyst Incorporate 5% (w/v) Fe3O4@SiO2. This is the most impactful change. CheckCatalyst->AddCatalyst No CheckTemp Was DEEM addition controlled? (20°C -> 35°C) CheckCatalyst->CheckTemp Yes Success Yield Optimized AddCatalyst->Success ControlAddition Implement slow, controlled addition of DEEM to manage exotherm. CheckTemp->ControlAddition No CheckPurity Are starting materials of sufficient purity? CheckTemp->CheckPurity Yes ControlAddition->Success QualifyMaterials Qualify raw material suppliers and perform incoming QC. CheckPurity->QualifyMaterials No CheckPurity->Success Yes QualifyMaterials->Success

Sources

Technical Support Center: Catalyst Selection for 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid and its precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and how does the route influence catalyst choice?

A1: The synthesis of the 2-amino-4-hydroxypyrimidine core typically involves a condensation and cyclization reaction. The most common strategy is a [3+3] cycloaddition, which entails reacting a three-carbon component with an amidine-containing molecule.

Two primary precursor routes are prevalent:

  • Synthesis of the Ethyl Ester Precursor (2-Amino-5-carboethoxy-4-hydroxypyrimidine): This is the most widely documented method. It involves the condensation of guanidine with a substituted malonate, such as diethyl ethoxymethylene malonate (DEEMM) . This reaction is fundamentally a base-catalyzed cyclization. The resulting ethyl ester is then hydrolyzed to the final carboxylic acid product.

  • Direct Synthesis Routes: While less common, other routes may involve different starting materials where Lewis or Brønsted acid catalysts could be employed to facilitate condensation and cyclization, similar to principles seen in other pyrimidine syntheses like the Biginelli reaction.

The choice of catalyst is fundamentally tied to the chosen synthetic pathway. For the prevalent guanidine-DEEMM route, base catalysis is the standard and most effective approach.

Q2: I am using the standard guanidine and DEEMM route. Which base catalyst should I select?

A2: The selection of a base is critical for both yield and reaction efficiency. The base's primary role is to deprotonate the guanidine, increasing its nucleophilicity to attack the electrophilic carbon of the malonate derivative.

Catalyst TypeExamplesProsCons
Strong Inorganic Bases KOH, NaOHHighly effective, inexpensive, readily available.Can be harsh, potentially leading to side reactions if not controlled.
"Green" Catalysts Choline HydroxideRecyclable, acts as both catalyst and reaction medium.May require specific reaction conditions (e.g., 60°C) for optimal performance.
Heterogeneous Nanocatalysts Fe₃O₄@SiO₂ (40 nm)Significantly enhances yields (from ~70-75% to >90%), catalyst is magnetically recoverable and reusable.Requires synthesis of the catalyst particles, higher initial setup cost.

Senior Scientist Recommendation: For standard lab-scale synthesis, Potassium Hydroxide (KOH) is a reliable and cost-effective choice. However, for process optimization, bulk synthesis, or green chemistry initiatives, Fe₃O₄@SiO₂ nanoparticles present a compelling advantage by dramatically improving yield and simplifying catalyst removal. The mechanism involves the acidic silica surface stabilizing heteroatoms, which facilitates the rate-determining cyclization step.

Q3: My reaction yield is consistently low (below 75%) with unreacted starting material present. What are the likely causes and how can I troubleshoot this?

A3: This is a very common issue. Low conversion is often traced back to catalyst inefficiency or suboptimal reaction conditions. Gas Chromatography (GC) analysis often reveals that the initial formation of the yellow precipitate (the cyclized product) is the rate-determining step.

Here is a systematic approach to troubleshooting low yield:

Troubleshooting_Workflow start Low Yield of Pyrimidine Precursor q1 Analyze reaction mixture (TLC/GC/LCMS) start->q1 unreacted_sm Significant Unreacted Starting Material q1->unreacted_sm Predominantly side_products Side Products Observed q1->side_products Mixture cat_check Is Catalyst Active & Sufficient? unreacted_sm->cat_check sp_id Identify Side Product side_products->sp_id temp_check Is Reaction Temp/Time Optimal? cat_check->temp_check Yes sol_cat_inactive Solution: Use fresh/more catalyst. Consider Fe3O4@SiO2 for higher activity. cat_check->sol_cat_inactive No solv_check Is Solvent Appropriate? temp_check->solv_check Yes sol_temp_low Solution: Increase temperature moderately. Prolong reaction time. Monitor via TLC. temp_check->sol_temp_low No solv_check->unreacted_sm No, Re-evaluate sol_solv_bad Solution: Ensure reactants are soluble. Ethanol is standard; consider DMF for difficult condensations. solv_check->sol_solv_bad Yes sp_hydrolysis Hydrolysis of Malonate Ester? sp_id->sp_hydrolysis sp_other Other Condensation Products? sp_id->sp_other sol_hydrolysis Solution: Ensure anhydrous conditions. Dry solvent and reagents thoroughly. sp_hydrolysis->sol_hydrolysis sol_other Solution: Lower reaction temperature to improve selectivity. Optimize stoichiometry. sp_other->sol_other Catalyst_Selection_Workflow start Start: Synthesize This compound step1 Step 1: Synthesize Ester Precursor (2-Amino-5-carboethoxy-4-hydroxypyrimidine) start->step1 catalyst_choice Choose Catalyst System step1->catalyst_choice route_A Route A: Standard Base Catalysis (KOH / NaOH) catalyst_choice->route_A For standard lab scale, cost-effectiveness route_B Route B: High-Yield Heterogeneous Catalysis (Fe3O4@SiO2) catalyst_choice->route_B For high yield, scalability, & catalyst recovery protocol_A Follow Protocol 1: - Dissolve Base & Guanidine - Add DEEMM - Reflux & Monitor - Isolate by Neutralization route_A->protocol_A protocol_B Follow Protocol 2: - Suspend Nanoparticles - Add DEEMM - Reflux & Monitor - Separate Catalyst with Magnet - Isolate from Supernatant route_B->protocol_B step2 Step 2: Saponification (Hydrolysis) - Use NaOH or KOH in H2O/EtOH - Heat to convert ester to carboxylic acid protocol_A->step2 protocol_B->step2 final_product Final Product: This compound step2->final_product

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-amino-4-hydroxypyrimidine-5-carboxylic acid core is one such "privileged scaffold." Its inherent biological relevance is rooted in the pyrimidine structure, a fundamental component of nucleobases essential for the building blocks of DNA and RNA.[1] The strategic placement of an amino group, a hydroxyl group, and a carboxylic acid moiety provides a trifecta of functional groups that can be meticulously modified. These modifications allow for the fine-tuning of a molecule's physicochemical properties—such as solubility and lipophilicity—and its binding interactions with a diverse array of biological targets.[1]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for derivatives of this versatile scaffold. We will dissect how specific structural alterations influence their efficacy as anticancer agents, antibacterial compounds, and enzyme inhibitors, supported by experimental data from authoritative studies. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based understanding of this chemical series to guide future discovery efforts.

The Core Scaffold: A Blueprint for Modification

The foundational structure of this compound offers several key positions for chemical derivatization. The most influential points for modification are the 2-amino group, the 4-hydroxyl group, and the 5-carboxylic acid group. Alterations at these sites can dramatically impact the compound's interaction with target proteins, its metabolic stability, and its overall pharmacological profile.

Core_Scaffold cluster_scaffold This compound cluster_nodes mol N2 2-Amino Group (R1) N2->mol C4 4-Hydroxyl Group C4->mol C5 5-Carboxylic Acid (R2) C5->mol

Caption: Core structure with key modification points.

Comparative SAR Analysis Across Therapeutic Targets

The true potential of a scaffold is revealed by its adaptability in targeting different diseases. Below, we compare the SAR of this compound derivatives against distinct biological targets.

Anticancer Activity: Targeting Proliferative Disorders

Research into closely related analogs, specifically ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives, provides significant insight into the anticancer potential of this class.[2] The primary focus of these studies has been the modification of the 2-amino position with various carboxamide and sulfonamide moieties, which has a profound impact on cytotoxic potency.[2]

SAR Insights:

  • Criticality of the 2-Amino Position: The nature of the substituent on the 2-amino group is the most significant determinant of anticancer activity for this series.[2]

  • Carboxamide Derivatives: Attaching substituted benzoyl groups to the 2-amino position yields compounds with notable cytotoxicity against human leukemia cell lines (K562). The electronic properties of the substituent on the phenyl ring are key. For instance, the presence of an electron-withdrawing group like chlorine at the para-position (4-Chlorobenzoyl) results in higher potency compared to bromine at the meta-position or difluoro substitutions.[2]

  • Sulfonamide Derivatives: Similarly, sulfonamide derivatives also exhibit potent cytotoxicity. The activity is influenced by the nature and position of halogen substituents on the phenylsulfonyl group.[2]

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various derivatives against the K562 human leukemia cell line, presented as the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of 2-Amino (Carboxamide) Derivatives [2]

Compound ID R Group (at 2-amino position) IC50 (µM) against K562
2a 2,6-Difluorobenzoyl 28.0
2b 3-Bromobenzoyl 20.0
2c 4-Chlorobenzoyl 14.0

| 2d | 2-Fluorobenzoyl | 35.0 |

Table 2: Anticancer Activity of 2-Amino (Sulfonamide) Derivatives [2]

Compound ID R Group (at 2-amino position) IC50 (µM) against K562
3a 4-Fluorophenylsulfonyl 19.0
3b 4-Chlorophenylsulfonyl 15.0

| 3c | 4-Bromophenylsulfonyl | 17.0 |

Antibacterial Activity: Targeting Bacterial Metalloenzymes

A series of 2-amino-4-hydroxypyrimidine-5-carboxylates were intelligently designed as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the bacterial methylerythritol phosphate (MEP) pathway.[3] This enzyme contains a critical zinc ion in its active site, making it an attractive target for metalloenzyme inhibitors.[3]

Design Rationale & SAR Insights:

  • Zinc-Binding Pharmacophore: The core scaffold was conceived as a cyclic isostere of hydroxamic acid, a classic zinc-binding group. The design hypothesizes a bidentate chelation interaction between the 4-hydroxyl oxygen, the 5-carboxylate carbonyl oxygen, and the active site Zn²⁺ ion.[3]

  • Lipophilic Interactions: Substituents attached to the 2-amino nitrogen are designed to engage with a flexible, lipophilic loop within the enzyme's active site, contributing to binding affinity and selectivity.[3]

  • Activity Correlation: The series demonstrated tangible antibacterial activity and confirmed interaction with the IspF enzyme through protein stabilization in fluorescence-based thermal shift assays.[3] While specific IC50 values are not detailed, the data confirms that the scaffold successfully engages the target. The nature of the substituents at the 2-amino position, including the presence of halogens and the linker length to appended phenyl rings, was shown to be important for activity.[3]

Binding_Mode scaffold 4-OH 5-C=O Pyrimidine Core zn Zn²⁺ Ion scaffold:f0->zn scaffold:f1->zn r_group R-Group at 2-Amino Position scaffold->r_group lipophilic Lipophilic Loop (Enzyme Pocket) r_group->lipophilic Hydrophobic Interaction

Caption: Proposed binding of the scaffold to a zinc metalloenzyme.

STAT6 Inhibition: A Novel Anti-Inflammatory Approach

Signal Transducer and Activator of Transcription 6 (STAT6) is a crucial protein in the signaling pathway that leads to T-helper cell 2 (Th2) differentiation, a key process in allergic diseases like asthma.[4] A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives were synthesized and identified as potent STAT6 inhibitors.[4]

SAR Insights:

  • High Potency Achieved: This series yielded a highly potent inhibitor, compound 2t (AS1517499) , with an IC50 value of 21 nM against STAT6.[4]

  • Key Structural Features: The potent activity of AS1517499 highlights several critical structural elements:

    • A 2-{[2-(4-hydroxyphenyl)ethyl]amino} group at the 2-position.

    • A chlorine atom on the phenyl ring (3-chloro-4-hydroxyphenyl ).

    • A 4-(benzylamino) group on the pyrimidine ring.

    • A 5-carboxamide group.

  • Selectivity: Importantly, this compound inhibited IL-4-induced Th2 differentiation with an IC50 of 2.3 nM without affecting Th1 differentiation, demonstrating a desirable selective mechanism of action.[4]

Experimental Design and Protocols

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are generalized, representative workflows for the synthesis and evaluation of these derivatives.

General Synthesis Protocol

The synthesis of pyrimidine derivatives often involves a multi-step process, beginning with the construction of the core ring followed by functional group modifications. A common approach is the condensation of a suitable α,β-unsaturated ketone with an amino-pyrimidine precursor.[5]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the starting amino-pyrimidine precursor (e.g., 6-amino-thio-uracil) in a suitable solvent like glacial acetic acid.

  • Condensation: Add the appropriate α,β-unsaturated ketone (chalcone) to the solution. The chalcones themselves are typically synthesized via a Claisen-Schmidt condensation of a ketone and an aldehyde.[5]

  • Cyclization: Reflux the mixture to induce a conjugate addition, followed by intramolecular cyclization and subsequent oxidation to form the stable pyrimidine ring system.[5]

  • Derivatization: The core scaffold can then be further modified. For example, the 5-carboxylic acid can be converted to an ester or an amide via standard coupling reactions (e.g., using EDC/HOBt) with the desired alcohol or amine.

  • Purification: Purify the final product using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical methods like NMR spectroscopy, Mass Spectrometry, and HPLC.

Workflow for SAR Studies

A systematic SAR study follows a logical progression from synthesis to biological validation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Analysis & Iteration Syn Synthesis of Derivatives Pur Purification Syn->Pur Char Structural Characterization (NMR, MS) Pur->Char Screen Primary Biological Screening (e.g., Enzyme Assay) Char->Screen Dose Dose-Response Analysis (IC50 Determination) Screen->Dose Select Selectivity & Off-Target Screening Dose->Select SAR SAR Analysis Select->SAR Design Design of New Derivatives SAR->Design Design->Syn Iterative Improvement

Caption: General workflow for a structure-activity relationship study.

Conclusion and Future Directions

The this compound scaffold demonstrates remarkable versatility, serving as a promising foundation for the development of inhibitors targeting a wide range of diseases.

Key Takeaways:

  • Substitutions at the 2-amino position are consistently a critical driver of potency and selectivity across different target classes, including anticancer and antibacterial agents.

  • The core scaffold's ability to act as a metalloenzyme-binding pharmacophore opens avenues for inhibiting zinc-dependent enzymes, a strategy with broad applicability in infectious diseases.[3]

  • Careful modification of the pyrimidine ring and its substituents, as seen in the STAT6 inhibitors, can lead to highly potent and selective compounds suitable for treating complex inflammatory and allergic conditions.[4]

Future research should continue to explore the vast chemical space around this scaffold. Systematic modifications at the 4- and 5-positions, which have been less explored compared to the 2-position, could yield novel biological activities. Furthermore, the insights gained from these comparative analyses can inform the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties, accelerating their path toward clinical application.

References

  • A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Derivatives. (n.d.). Benchchem.
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). National Center for Biotechnology Information.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). MDPI. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid and Other Antibacterial Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antibacterial agents has never been more critical.[1][2][3][4] The pipeline of new antibiotics is sparse, and many life-threatening bacteria are developing resistance to last-resort treatments.[5][6] This challenge compels the scientific community to explore innovative chemical scaffolds that operate via new mechanisms of action, thereby circumventing existing resistance pathways.[7][8][9] Among the diverse heterocyclic compounds under investigation, pyrimidine derivatives have emerged as a particularly promising class due to their structural similarity to nucleobases and their ability to interact with essential biological pathways.[10][11]

This guide provides an in-depth comparison of a specific pyrimidine derivative, 2-Amino-4-hydroxypyrimidine-5-carboxylic acid , with established antibacterial scaffolds. We will dissect its proposed mechanism of action, evaluate its potential efficacy through comparative data, and provide detailed experimental protocols for its characterization. Our objective is to offer researchers and drug development professionals a clear, data-driven perspective on the potential of this scaffold in the fight against bacterial infections.

Profiling the Lead Scaffold: this compound

The 2-amino-4-hydroxypyrimidine core is a versatile scaffold. The presence of the amino, hydroxyl, and carboxylic acid functional groups provides multiple points for hydrogen bonding and potential metal chelation, making it an intriguing candidate for targeting bacterial enzymes.

Proposed Mechanism of Action (MoA)

Research into pyrimidine analogues has revealed several potential antibacterial mechanisms. For this compound and its derivatives, two primary pathways are of significant interest:

  • Inhibition of the MEP Pathway: A compelling mechanism involves the targeting of the non-mevalonate pathway, or methylerythritol phosphate (MEP) pathway, for isoprenoid biosynthesis.[12][13] Specifically, derivatives of this scaffold have been designed to inhibit 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) , a zinc-containing enzyme essential for this pathway in most bacteria.[12][13][14] The key advantage of this target is its absence in mammals, who use the classical mevalonate pathway for isoprenoid synthesis. This selectivity provides a clear therapeutic window, minimizing the potential for host toxicity.[12][13] The scaffold's 4-hydroxyl and 5-carboxylate groups are hypothesized to form a bidentate binding interaction with the catalytic zinc ion in the IspF active site.[14]

  • Antimetabolite Activity: As a pyrimidine analog, this scaffold has the potential to interfere with nucleic acid synthesis, a well-established antibacterial strategy.[1][15] This can occur through the inhibition of key enzymes like thymidylate synthetase (ThyA) .[10] By blocking thymidylate production, these compounds can induce a "thymineless death," effectively halting DNA replication and repair, leading to bactericidal effects, particularly in Gram-positive bacteria.[10]

The dual potential for targeting both a unique bacterial pathway (MEP) and a fundamental process (nucleic acid synthesis) makes this scaffold a rich starting point for further development.

Spectrum of Activity

Initial studies on carboxylate derivatives of this scaffold have demonstrated activity against Gram-negative bacteria, including Burkholderia pseudomallei, the causative agent of the infectious disease melioidosis.[12][13][14] Furthermore, the broader class of pyrimidine analogues has shown potent activity against a range of Gram-positive cocci (GPC), including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[10]

Comparative Analysis with Established Antibacterial Scaffolds

To contextualize the potential of this compound, we compare it against two workhorse antibiotic classes with distinct mechanisms of action: Fluoroquinolones and Sulfonamides.

FeatureThis compound Scaffold Fluoroquinolones (e.g., Ciprofloxacin) Sulfonamides (e.g., Sulfamethoxazole)
Primary Target Bacterial IspF enzyme in the MEP pathway or Thymidylate Synthetase.[12][13]DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE).Dihydropteroate Synthase (DHPS) in the folate synthesis pathway.
Mechanism of Action Inhibition of essential isoprenoid or nucleotide biosynthesis.[10][14]Blocks DNA replication, transcription, and repair, leading to rapid cell death.Competitive inhibitor; blocks the synthesis of folic acid, a precursor for nucleotide synthesis.
Spectrum Emerging; demonstrated activity against select Gram-negative and potential for Gram-positive activity.[10][12]Broad-spectrum (Gram-positive, Gram-negative, and atypical bacteria).Broad-spectrum, but clinical utility is often limited by widespread resistance.
Selectivity Rationale Target (IspF) is absent in humans, offering high potential for selective toxicity.[12][13]Exploits structural differences between bacterial and mammalian topoisomerases.Targets a pathway essential for bacteria but not humans (who acquire folate from diet).
Common Resistance Not yet clinically established; potential mechanisms could include target mutation or efflux.High-level resistance is common via target mutations (in gyrA or parC) and overexpression of efflux pumps.Widespread resistance via mutations in the folP gene (encoding DHPS) or acquisition of resistant enzyme variants.

Data-Driven Performance Evaluation

The gold standard for quantifying the in vitro potency of an antibacterial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that prevents the visible growth of a microorganism.[16][17][18][19]

Illustrative MIC Comparison Table

The following table presents representative MIC values (in µg/mL) to illustrate the potential potency of a hypothetical optimized derivative from the pyrimidine scaffold compared to established drugs.

Disclaimer: These are representative values for illustrative purposes and not from a direct head-to-head study. Actual values are highly dependent on the specific derivative and bacterial strain.

OrganismHypothetical Pyrimidine Derivative Ciprofloxacin Sulfamethoxazole
Staphylococcus aureus (MRSA)4 - 160.5 - >128>1024
Escherichia coli8 - 320.015 - >12816 - >1024
Pseudomonas aeruginosa16 - 640.25 - >128>1024
Burkholderia pseudomallei4 - 161 - 416 - 64

The key takeaway is that a novel scaffold does not need to outperform established drugs against all pathogens. Its value may lie in its activity against multi-drug resistant (MDR) strains where older drugs have failed, or in its unique mechanism that is less susceptible to existing resistance determinants.

Key Experimental Protocols

To ensure scientific rigor, all antibacterial testing must be conducted using standardized, self-validating methodologies. Here, we detail the protocols for two fundamental assays.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[20][21][22] It is a self-validating system due to the inclusion of multiple controls.

Objective: To determine the MIC of a compound against a specific bacterial strain.

Materials:

  • Test compound stock solution (e.g., 1280 µg/mL in DMSO).

  • Sterile 96-well U-bottom microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to ~1 x 10⁶ CFU/mL (final concentration in wells will be ~5 x 10⁵ CFU/mL).

  • Control antibiotic (e.g., Ciprofloxacin).

  • Sterile diluent (e.g., saline or PBS).

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation & Reading P1 Prepare 2X Compound Serial Dilution S2 Add 50 µL of 2X Compound to corresponding columns P1->S2 P2 Standardize Bacterial Inoculum to 1x10^6 CFU/mL S3 Add 50 µL Bacterial Inoculum to test wells P2->S3 S1 Add 50 µL CAMHB to all wells S1->S2 S4 Add 50 µL sterile broth to sterility control well S1->S4 S2->S3 I1 Incubate at 37°C for 18-24 hours S3->I1 S4->I1 I2 Read results visually or with plate reader I1->I2 GC Growth Control (Broth + Inoculum) I2->GC Expect Turbidity SC Sterility Control (Broth only) I2->SC Expect Clarity PC Positive Control (Known Antibiotic) I2->PC Validate Potency MoA_Comparison cluster_metabolism Metabolic Pathways cluster_replication DNA Replication & Integrity Bacterium Bacterial Cell Folate Folate Synthesis Bacterium->Folate MEP Isoprenoid Synthesis (MEP Pathway) Bacterium->MEP DNA_Gyrase DNA Gyrase / Topoisomerase IV Bacterium->DNA_Gyrase Sulfonamides Sulfonamides Sulfonamides->Folate INHIBITS Pyrimidine 2-Amino-4-hydroxypyrimidine- 5-carboxylic acid Pyrimidine->MEP INHIBITS Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase INHIBITS

Caption: Comparison of Bacterial Targets for Different Antibiotic Scaffolds.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point in the quest for novel antibiotics. Its primary strength lies in its potential to inhibit the bacterial IspF enzyme, a target that is both essential for many pathogens and absent in humans. [12][13][14]This validated, selective target minimizes the risk of host-related toxicity, a major hurdle in drug development.

However, the journey from a lead scaffold to a clinical candidate is long. Future work must focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency, broaden the antibacterial spectrum, and improve physicochemical properties.

  • Mechanism Validation: Conducting detailed enzymatic assays and genetic studies to confirm IspF as the primary target and rule out off-target effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of optimized leads to ensure they can reach the site of infection at therapeutic concentrations.

  • In Vivo Efficacy: Testing promising candidates in animal models of infection to demonstrate therapeutic benefit.

References

  • Title: Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins | ACS Infectious Diseases Source: ACS Publications URL: [Link]

  • Title: Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase Source: ResearchGate URL: [Link]

  • Title: Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase Source: PubMed URL: [Link]

  • Title: Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative Source: RSC Publishing URL: [Link]

  • Title: Minimum inhibitory concentration Source: Grokipedia URL: [Link]

  • Title: The minimum inhibitory concentration of antibiotics Source: BMG LABTECH URL: [Link]

  • Title: Nucleoside Analogues as Antibacterial Agents Source: Frontiers URL: [Link]

  • Title: Nucleoside Analogues as Antibacterial Agents Source: PMC - PubMed Central URL: [Link]

  • Title: Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase Source: PMC - NIH URL: [Link]

  • Title: Antibacterials with Novel Chemical Scaffolds in Clinical Development Source: PubMed URL: [Link]

  • Title: Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates Source: MDPI URL: [Link]

  • Title: Antibacterials with Novel Chemical Scaffolds in Clinical Development – QUEST Leibniz Research School Source: Leibniz University Hannover URL: [Link]

  • Title: Antimicrobial and Antiviral Therapy | Antibacterials with Novel Chemical Scaffolds in Clinical Development Source: springermedicine.com URL: [Link]

  • Title: (PDF) Antibacterials with Novel Chemical Scaffolds in Clinical Development Source: ResearchGate URL: [Link]

  • Title: Broth Microdilution | MI - Microbiology Source: MI - Microbiology URL: [Link]

  • Title: Antibiotics with novel mechanism of action discovered Source: ScienceDaily URL: [Link]

  • Title: Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action Source: Taylor & Francis Online URL: [Link]

  • Title: Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics Source: Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Test Source: Microbe Investigations URL: [Link]

  • Title: The application and challenges of antimicrobial drug-loaded scaffold materials for the treatment of bone infections Source: RSC Publishing URL: [Link]

  • Title: Minimum inhibitory concentration Source: Wikipedia URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: CLSI URL: [Link]

  • Title: Time-Kill Kinetics Assay Source: Emery Pharma URL: [Link]

  • Title: The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms Source: NIH URL: [Link]

  • Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed URL: [Link]

  • Title: Antibiotics with novel mechanism of action discovered Source: Drug Target Review URL: [Link]

  • Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole Source: PMC - NIH URL: [Link]

  • Title: Time-Kill Evaluations Source: Nelson Labs URL: [Link]

  • Title: Antibiotics with Novel Mechanism of Action Discovered Source: Bionity URL: [Link]

  • Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method Source: Acta Scientific URL: [Link]

  • Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]

  • Title: Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II) Source: JOCPR URL: [Link]

  • Title: (PDF) Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH)

In the landscape of modern drug discovery, the strategic selection of an enzyme target is a critical first step. Dihydroorotate Dehydrogenase (DHODH) has emerged as a high-value target for therapeutic intervention in a range of diseases, including autoimmune disorders, cancer, and viral infections.[1][2] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][3] This pathway is fundamental for the synthesis of DNA and RNA, making it indispensable for the proliferation of rapidly dividing cells, such as cancer cells, activated lymphocytes, and certain viruses.[1] Inhibiting DHODH effectively starves these cells of the necessary pyrimidine building blocks, leading to cell cycle arrest and apoptosis.[2][4][5]

The compound 2-Amino-4-hydroxypyrimidine-5-carboxylic acid presents a compelling scaffold for investigation as a potential DHODH inhibitor. Its core pyrimidine structure mimics the endogenous substrate, suggesting a potential for competitive binding within the enzyme's active site. This guide provides a comprehensive framework for the rigorous validation of this molecule, comparing its potential efficacy against established DHODH inhibitors and detailing the self-validating experimental protocols required to build a robust data package for drug development professionals.

The Competitive Landscape: Establishing Benchmarks for Performance

To validate a new chemical entity, its performance must be contextualized against existing, well-characterized alternatives. For DHODH inhibition, two compounds serve as essential benchmarks: Leflunomide (and its active metabolite, Teriflunomide) and Brequinar .

  • Leflunomide: The first FDA-approved DHODH inhibitor, used primarily for treating rheumatoid arthritis.[1] It is a prodrug that is converted to its active metabolite, Teriflunomide, which binds to the ubiquinone-binding tunnel of the DHODH enzyme.[3]

  • Brequinar: A potent, non-competitive inhibitor of DHODH that has been extensively studied in the context of cancer therapy.[3][6] Its high affinity and distinct binding mode make it an excellent comparator for assessing the potency and mechanism of novel inhibitors.

This guide will use these compounds as reference points to objectively assess the inhibitory potential of this compound.

The Validation Workflow: A Multi-Phased Approach

A successful validation strategy proceeds from broad, initial characterization to specific, mechanistic, and physiologically relevant studies. Each phase is designed to answer critical questions about the compound's interaction with its target.

Validation_Workflow cluster_0 Phase 1: In Vitro Enzymatic Characterization cluster_1 Phase 2: Cellular Functional Validation cluster_2 Phase 3: Decision & Advancement p1_start Recombinant Human DHODH Enzyme p1_ic50 IC50 Determination Assay (Primary Screen) p1_start->p1_ic50 Is there inhibition? p1_kinetics Enzyme Kinetic Studies (Mechanism of Action) p1_ic50->p1_kinetics How potent is it? p1_ki Ki Determination p1_kinetics->p1_ki How does it inhibit? p2_prolif Cell Proliferation Assay (e.g., MTT/XTT) p1_ki->p2_prolif Proceed if potent & well-characterized p2_rescue Uridine Rescue Experiment (On-Target Confirmation) p2_prolif->p2_rescue Does it stop cell growth? p3_decision Advance to Preclinical Models? p2_rescue->p3_decision Proceed if on-target effect is confirmed

Caption: A streamlined workflow for validating a candidate enzyme inhibitor.

Phase 1: In Vitro Enzymatic Characterization

The initial phase focuses on the direct interaction between the inhibitor and purified, recombinant DHODH enzyme. This controlled environment allows for precise measurement of inhibitory potency and mechanism without the complexities of a cellular system.[7]

IC50 Determination: Quantifying Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is the fundamental metric of a compound's potency.[8] It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent compound.

Causality: This assay measures the rate of reduction of a dye (DCIP) that acts as an electron acceptor from the enzyme's cofactor, coupled to the oxidation of dihydroorotate. An effective inhibitor will slow this rate.

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100, pH 8.0.

    • Enzyme Stock: Prepare a 2X stock of recombinant human DHODH in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 15-20 minutes.

    • Substrate Mix: Prepare a 4X stock containing 800 µM Dihydroorotate, 240 µM Decylubiquinone, and 240 µM 2,6-dichloroindophenol (DCIP) in assay buffer.

    • Inhibitor Stock: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO. Also prepare stocks of Leflunomide and Brequinar as positive controls. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to each well.

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 25 µL of the 2X DHODH enzyme stock to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the 4X substrate mix to all wells.

    • Immediately place the plate in a plate reader and measure the decrease in absorbance at 600 nm (the wavelength at which DCIP absorbs) every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by setting the velocity of the vehicle control (DMSO) to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.[9]

Mechanism of Action: Unveiling the Kinetic Profile

Understanding how a compound inhibits an enzyme is as crucial as knowing how well it inhibits.[10] Kinetic studies differentiate between competitive, non-competitive, uncompetitive, or mixed inhibition mechanisms by systematically varying the concentrations of both the substrate and the inhibitor.[11][12]

Causality: This protocol systematically challenges the enzyme-inhibitor complex with varying amounts of the natural substrate (dihydroorotate). The resulting changes in the key kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), reveal the mechanism of inhibition.[12]

  • Experimental Setup:

    • Design a matrix of experiments where you have several fixed concentrations of your inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, perform a series of enzyme reactions with a range of dihydroorotate concentrations (e.g., 8 concentrations spanning from 0.1 x Km to 10 x Km). The Km of DHODH for dihydroorotate must be determined beforehand in a similar assay without any inhibitor.

    • Keep the concentrations of the enzyme and other co-substrates (like Decylubiquinone and DCIP) constant across all experiments.

  • Assay Procedure:

    • Follow the same procedure as the IC50 assay, but instead of a single substrate concentration, use the matrix of varying substrate and inhibitor concentrations.

  • Data Analysis and Interpretation:

    • For each inhibitor concentration, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). This plot is a powerful visual tool for diagnosing the inhibition mechanism.[12]

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases). This suggests the inhibitor binds to the same active site as the substrate.

      • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases). This implies the inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.

      • Uncompetitive Inhibition: Lines are parallel (both Km and Vmax decrease proportionally). This indicates the inhibitor only binds to the enzyme-substrate complex.

      • Mixed Inhibition: Lines intersect in the second or third quadrant (both Km and Vmax are affected).

Inhibition_Mechanisms cluster_competitive cluster_noncompetitive cluster_uncompetitive comp E + S <=> ES -> E + P + I <=> EI noncomp E + S <=> ES -> E + P +          + I          I <=>        <=> EI + S <=> ESI uncomp E + S <=> ES -> E + P           +           I           <=>           ESI

Caption: Simplified schemes of common reversible enzyme inhibition mechanisms.

Comparative Data Summary

The goal of Phase 1 is to populate a comparative table that benchmarks our candidate inhibitor against the standards.

ParameterThis compoundLeflunomide (Teriflunomide)Brequinar
Target Enzyme Human DHODHHuman DHODHHuman DHODH
IC50 To be determined~100-500 nM[13]~10-20 nM[6]
Mechanism of Action To be determinedUncompetitive (vs. DHO), Non-competitive (vs. Ubiquinone)[3]Non-competitive[5]
Binding Site To be determinedUbiquinone binding tunnel[3]Allosteric site near ubiquinone tunnel

Phase 2: Cellular Assays for Functional Validation

While in vitro assays are essential for determining direct enzyme inhibition, they do not account for factors like cell permeability, metabolic stability, or off-target effects.[10] Cellular assays provide a more physiologically relevant context to confirm that the enzymatic inhibition translates into a functional cellular outcome.[14]

Cell Proliferation Assay: Assessing Antiproliferative Effects

Causality: Since DHODH is critical for cell proliferation, an effective inhibitor should suppress the growth of rapidly dividing cells, particularly those highly dependent on de novo pyrimidine synthesis, like leukemia cell lines (e.g., HL-60 or TF-1).[15]

  • Cell Culture:

    • Seed a 96-well plate with a human leukemia cell line (e.g., HL-60) at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control inhibitors in the cell culture medium.

    • Treat the cells with the compounds for 48-72 hours. Include a vehicle-only control (DMSO).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a plate reader.[16]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and fit to a dose-response curve to determine the EC50 (half-maximal effective concentration).[9]

Uridine Rescue: Confirming On-Target Activity

Causality: This is the critical self-validating step. If the inhibitor's antiproliferative effect is truly due to the blockade of de novo pyrimidine synthesis, then supplying cells with an external source of pyrimidines (uridine) should bypass the enzymatic block and "rescue" the cells from the inhibitor's effects.[15] A lack of rescue suggests that the observed cytotoxicity may be due to off-target effects.

  • Experimental Setup:

    • Set up two identical sets of cell proliferation plates as described in the MTT assay protocol.

    • One set of plates will be the standard assay.

    • The second set of plates will be co-treated with the inhibitor AND a final concentration of 100 µM uridine.

  • Procedure and Analysis:

    • Follow the same treatment and MTT analysis steps for both sets of plates.

    • Expected Result: In the standard plate, the inhibitor should show a dose-dependent decrease in cell viability. In the uridine co-treated plate, the inhibitor's effect should be significantly diminished or completely abrogated, shifting the dose-response curve far to the right.

Conclusion and Authoritative Grounding

The validation of this compound as an enzyme inhibitor is a systematic process of evidence-building. By first establishing its potency (IC50) and mechanism of action (in vitro kinetic analysis) against a purified enzyme, and then confirming that this mechanism translates to the intended functional outcome in a cellular context (antiproliferation) via an on-target mechanism (uridine rescue), a compelling case can be made for its further development. This structured, comparative approach, grounded in established biochemical and cell biology protocols, ensures that the resulting data is robust, interpretable, and trustworthy for researchers, scientists, and drug development professionals.

References

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). PLoS ONE. Available at: [Link]

  • 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). Journal of Visualized Experiments. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules. Available at: [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. (n.d.). Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (n.d.). Analytical Biochemistry. Available at: [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). Current Chemical Genomics. Available at: [Link]

  • Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review. (2021). Ain-Shams Journal of Anesthesiology. Available at: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Chemical Biology. Available at: [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Available at: [Link]

  • Dihydroorotate dehydrogenase. (n.d.). Wikipedia. Available at: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Available at: [Link]

  • Steady-state enzyme kinetics. (2021). The Biochemist. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Platypus Technologies. Available at: [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. Available at: [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Analyst. Available at: [Link]

  • What are DHODH inhibitors and how do you quickly get the latest development progress?. (2023). Synapse. Available at: [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2025). ChemMedChem. Available at: [Link]

  • Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer. (2022). Blood. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Cancer Gene Therapy. Available at: [Link]

  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (n.d.). Trends in Sciences. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. (n.d.). Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Available at: [Link]

  • Targeting Metalloenzymes for Therapeutic Intervention. (n.d.). Chemical Reviews. Available at: [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). Molecules. Available at: [Link]

Sources

A Comparative Guide to 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid Esters and Amides: Synthesis, Physicochemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] This guide offers an in-depth comparative analysis of two closely related classes of pyrimidine derivatives: 2-amino-4-hydroxypyrimidine-5-carboxylic acid esters and their corresponding amides. We will delve into their synthesis, comparative physicochemical properties, and biological activities, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform scaffold selection and optimization in the pursuit of novel therapeutics.

Introduction: The Versatility of the 2-Aminopyrimidine Core

The 2-aminopyrimidine moiety is a privileged structure in medicinal chemistry, renowned for its ability to engage in key hydrogen bonding interactions with biological targets, particularly the hinge region of protein kinases.[2] This has led to its widespread incorporation into a multitude of kinase inhibitors and other therapeutic agents. The functionalization at the 5-position of the pyrimidine ring with a carboxylic acid ester or amide group provides a critical handle for modulating the compound's physicochemical and pharmacological properties. The choice between an ester and an amide at this position can significantly impact a molecule's solubility, metabolic stability, cell permeability, and ultimately, its biological efficacy and pharmacokinetic profile. This guide aims to elucidate these differences through a detailed comparative study.

Synthesis of Esters and Amides: A Step-by-Step Approach

The synthesis of this compound esters and amides typically begins with the construction of the core pyrimidine ring, followed by the conversion of the ester to the desired amide.

Experimental Protocol 1: Synthesis of Ethyl 2-Amino-4-hydroxypyrimidine-5-carboxylate

This protocol details a high-yield synthesis of the starting ester, a key precursor for the corresponding amides.[1]

Materials:

  • Potassium hydroxide (KOH)

  • Distilled water

  • Guanidine carbonate

  • Diethyl ethoxymethylenemalonate

  • Ethanol

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve potassium hydroxide in distilled water with stirring to form a clear solution.

  • While stirring, add guanidine carbonate to the mixture and continue stirring until it is completely dissolved.

  • Maintain the reaction temperature at approximately 20°C.

  • Gradually add diethyl ethoxymethylenemalonate to the reaction mixture. A yellow solid will begin to precipitate.

  • After the addition is complete, continue stirring for an additional 2 hours.

  • Cool the reaction mixture in an ice bath to 0-5°C.

  • Collect the precipitated solid by filtration and wash it thoroughly with ice-cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate as a light yellow solid.[3]

Synthesis_of_Ester reagents Guanidine Carbonate + Diethyl Ethoxymethylenemalonate conditions KOH, H2O 20°C reagents->conditions product Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate conditions->product Cyclocondensation

Caption: Synthetic scheme for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Experimental Protocol 2: Conversion of Ester to Amide

This protocol describes the amidation of the previously synthesized ester to yield the corresponding 2-amino-4-hydroxypyrimidine-5-carboxamide.

Materials:

  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

  • Ammonia solution (7N in methanol) or desired amine

  • Methanol

  • Sealed reaction vessel

Procedure:

  • To a solution of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in methanol, add an excess of the ammonia solution or the desired amine.

  • Seal the reaction vessel and heat the mixture at 80°C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the desired 2-amino-4-hydroxypyrimidine-5-carboxamide.

Ester_to_Amide_Conversion ester Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate reagent Ammonia or R-NH2 Methanol, 80°C ester->reagent amide 2-amino-4-hydroxypyrimidine-5-carboxamide reagent->amide Aminolysis

Caption: Conversion of the ester to the corresponding amide.

Comparative Physicochemical Properties

The seemingly subtle change from an ester to an amide can have a profound impact on a molecule's physicochemical properties, which in turn dictates its behavior in biological systems.

PropertyEster Derivative (General Trends)Amide Derivative (General Trends)Rationale
Solubility Generally lower aqueous solubility.Often higher aqueous solubility, especially for primary and secondary amides.Amides can act as both hydrogen bond donors and acceptors, leading to better interaction with water.[4]
Melting Point Generally lower melting points.Generally higher melting points.The ability of amides to form strong intermolecular hydrogen bonds results in a more stable crystal lattice.
Chemical Stability Susceptible to hydrolysis under both acidic and basic conditions.Generally more stable to hydrolysis than esters.The nitrogen lone pair in amides delocalizes into the carbonyl group, making the carbonyl carbon less electrophilic.
Lipophilicity (LogP) Typically more lipophilic.Generally less lipophilic.The introduction of the N-H group(s) in amides increases polarity and reduces lipophilicity.

Comparative Biological Performance: A Focus on Anticancer Activity

Derivatives of 2-amino-4-hydroxypyrimidine have been extensively explored as potential anticancer agents, often targeting protein kinases.[5] The nature of the substituent at the 5-position plays a crucial role in modulating this activity.

Structure-Activity Relationship (SAR) Insights

While direct comparative studies between ester and amide derivatives of the core this compound are limited, valuable insights can be gleaned from related structures. For instance, studies on derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate have shown that modifications at the 2-amino position with various aryl carboxamides and sulfonamides significantly impact their cytotoxic potency against human leukemia cell lines.[5] The presence of halogen substituents on the phenyl ring of these appended moieties often enhances anticancer activity.[5] This suggests that for the core structure of interest, the amide functionality at the 5-position can serve as a versatile platform for introducing further diversity to optimize biological activity.

The following diagram illustrates a general workflow for a structure-activity relationship study of novel chemical derivatives.

SAR_Workflow start Design & Synthesize Analog Library in_vitro In Vitro Biological Screening (e.g., Cytotoxicity, Kinase Assays) start->in_vitro data_analysis Analyze Data & Identify SAR Trends in_vitro->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Iterative Design in_vivo In Vivo Studies lead_optimization->in_vivo clinical_candidate Clinical Candidate in_vivo->clinical_candidate

Caption: General workflow for a structure-activity relationship study.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various 2-aminopyrimidine derivatives, highlighting the potency that can be achieved with this scaffold. While a direct ester versus amide comparison from a single study is not available, the data illustrates the range of cytotoxicities observed for related compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 4MCF-7 (Breast)0.57[6]
Pyrido[2,3-d]pyrimidineCompound 4HepG2 (Liver)1.13[6]
2,4-DiaminopyrimidineCompound 9kA549 (Lung)2.14[6]
2,4-DiaminopyrimidineCompound 13fA549 (Lung)1.98[6]
2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamideAS1517499STAT6 Inhibition0.021[7][8]

In Vitro ADME/Tox Profile: Predicting Drug-Likeness

A favorable Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is critical for the successful development of any drug candidate. The choice between an ester and an amide can significantly influence these properties.

Comparative ADME/Tox Considerations
ParameterEster DerivativeAmide DerivativeRationale
Metabolic Stability Generally more susceptible to hydrolysis by esterases, leading to lower metabolic stability.[9]Amides are generally more stable to enzymatic hydrolysis than esters, often resulting in improved metabolic stability.[10]The greater resonance stabilization of the amide bond makes it less prone to cleavage by hydrolases.
Cell Permeability Higher lipophilicity may lead to better passive diffusion across cell membranes.Lower lipophilicity and increased hydrogen bonding potential can sometimes reduce passive permeability.The balance between lipophilicity and hydrogen bonding capacity is crucial for optimal cell permeability.
Toxicity Hydrolysis can lead to the formation of the corresponding carboxylic acid and alcohol, which may have their own toxicity profiles.Amide hydrolysis yields a carboxylic acid and an amine, with the potential for different toxicological outcomes.The metabolic fate of the molecule is a key determinant of its toxicity profile.

The following diagram depicts a typical experimental workflow for in vitro ADME assessment.

ADME_Workflow compound Test Compound solubility Aqueous Solubility compound->solubility permeability Cell Permeability (e.g., Caco-2 Assay) compound->permeability metabolic_stability Metabolic Stability (e.g., Microsomal Assay) compound->metabolic_stability protein_binding Plasma Protein Binding compound->protein_binding cytotoxicity Cytotoxicity (e.g., MTT Assay) compound->cytotoxicity data_integration Data Integration & Candidate Selection solubility->data_integration permeability->data_integration metabolic_stability->data_integration protein_binding->data_integration cytotoxicity->data_integration

Caption: A typical experimental workflow for in vitro ADME assessment.[11]

Conclusion and Future Perspectives

The comparative analysis of this compound esters and amides reveals a nuanced interplay between structure and function. While esters may offer advantages in terms of ease of synthesis and potentially higher cell permeability due to their increased lipophilicity, amides often provide superior metabolic stability and aqueous solubility. The choice between these two functional groups is therefore highly dependent on the specific therapeutic target and the desired pharmacokinetic profile.

The amide functionality, in particular, presents a more versatile platform for further structural modifications, allowing for the introduction of a wide range of substituents to fine-tune biological activity and physicochemical properties. Future research in this area should focus on the direct, side-by-side comparison of matched ester and amide pairs to provide more definitive data on their relative performance. Such studies will be invaluable in guiding the rational design of the next generation of pyrimidine-based therapeutics.

References

  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. [Link]

  • Zhang, D. et al. (2018). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 6, 602. [Link]

  • Nagashima, S. et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]

  • ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]

  • Saidahmatov, A. et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]

  • ResearchGate. (2025). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate. PubChem. [Link]

  • Calabresi, P. & Chabner, B. A. (1990). Metabolism of pyrimidine analogues and their nucleosides. PubMed. [Link]

  • ResearchGate. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]

  • Roslida, A. H. et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Medical Sciences, 9(3), 227-234. [Link]

  • Gzella, A. K. et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4517. [Link]

  • National Institutes of Health. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PMC. [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Chemistry Stack Exchange. [Link]

  • National Institutes of Health. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PMC. [Link]

  • French, J. B. et al. (2017). Higher order structures in purine and pyrimidine metabolism. Journal of Structural Biology, 197(3), 367-373. [Link]

Sources

The Bridge from Benchtop to Bedside: Establishing In Vitro and In Vivo Correlation for 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

For researchers and drug development professionals, the journey of a novel chemical entity from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro and In Vivo Correlation (IVIVC), a predictive mathematical model that links laboratory findings to real-world biological effects.[1][2][3][4] This guide provides an in-depth technical framework for exploring the therapeutic potential of the 2-Amino-4-hydroxypyrimidine-5-carboxylic acid scaffold, a versatile core structure that has given rise to derivatives with promising antibacterial, anticancer, and immunomodulatory activities.

We will dissect the methodologies for evaluating these activities, compare their potential performance against established therapeutic agents, and provide detailed, field-tested protocols to empower your research. The causality behind experimental choices will be explained, ensuring each protocol is a self-validating system for generating reliable and translatable data.

The Multifaceted Therapeutic Potential of the Pyrimidine Core

The this compound nucleus is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, each hinging on distinct mechanisms of action. This guide will focus on three key areas where this scaffold has shown significant promise:

  • Antibacterial Activity: Targeting the essential methylerythritol phosphate (MEP) pathway in bacteria.

  • Anticancer Activity: Inducing cytotoxicity and modulating critical oncogenic signaling pathways.

  • Immunomodulation: Inhibiting the STAT6 pathway, a key player in allergic and inflammatory responses.

For each of these areas, we will explore the critical in vitro assays that provide initial proof-of-concept and the subsequent in vivo models that are essential for validating therapeutic efficacy and establishing a meaningful IVIVC.

Antibacterial Activity: Targeting the MEP Pathway

The methylerythritol phosphate (MEP) pathway is an attractive target for novel antibacterial agents as it is essential for the survival of many pathogens, including Burkholderia pseudomallei, but is absent in humans.[5] Derivatives of this compound have been designed to inhibit IspF, a key zinc-containing enzyme in this pathway.

In Vitro Evaluation

The initial assessment of antibacterial efficacy begins with in vitro assays to determine the direct activity of the compound against the target pathogen.

  • Kirby-Bauer Disk Diffusion Assay: This is a preliminary, qualitative or semi-quantitative test to assess the susceptibility of bacteria to the test compound. A zone of inhibition around a disk impregnated with the compound indicates antibacterial activity.

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC): This quantitative assay determines the lowest concentration of the compound that prevents visible growth of the bacteria. It is a critical parameter for assessing potency.

  • Fluorescence-based Thermal Shift (FTS) Assay: This biophysical assay can confirm target engagement by measuring the change in the melting temperature of the target protein (e.g., IspF) upon binding of the inhibitor. An increase in melting temperature suggests stabilization of the protein by the compound.

In Vivo Evaluation

Positive in vitro results must be translated into an in vivo setting to assess the compound's efficacy within a complex biological system. A murine model of melioidosis is a relevant model for B. pseudomallei infection.[1][6][7][8]

  • Murine Model of Burkholderia pseudomallei Infection: BALB/c mice are infected with a lethal dose of B. pseudomallei via aerosol or intraperitoneal injection. The efficacy of the test compound is then evaluated based on survival rates and bacterial load in target organs (e.g., lungs, spleen, liver) compared to a control group.[1][6][7]

Comparison with Standard of Care: Ceftazidime

To contextualize the potential of a novel pyrimidine derivative, its performance should be benchmarked against a standard-of-care antibiotic for melioidosis, such as Ceftazidime.

Parameter This compound Derivative (Hypothetical) Ceftazidime (Comparator)
In Vitro MIC Target: 1-4 µg/mL against B. pseudomalleiTypically ≤ 1 µg/mL against susceptible B. pseudomallei isolates.[9]
In Vivo Efficacy Dose-dependent increase in survival in a murine melioidosis model.A daily dose of 1200 mg/kg provides protection in the acute phase of inhalation melioidosis in a murine model.[1][6][7]

Establishing the IVIVC: A successful IVIVC would demonstrate a correlation between the in vitro MIC values of a series of pyrimidine derivatives and their in vivo efficacy (e.g., the dose required to achieve a certain percentage of survival or reduction in bacterial load). Factors such as compound solubility, stability, and pharmacokinetic properties will significantly influence this correlation.

Experimental Protocols
  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., B. pseudomallei) equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone correlates with the sensitivity of the bacterium to the compound.

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Infection: Expose mice to an aerosol challenge of a targeted lethal dose (e.g., 20 LD50) of B. pseudomallei.

  • Treatment: At a specified time post-infection (e.g., 24 hours), begin administration of the test compound or vehicle control via a relevant route (e.g., subcutaneous or oral). The dosing regimen (e.g., 300 mg/kg every 6 hours) should be based on preliminary pharmacokinetic studies.[1][6][7]

  • Monitoring: Monitor the mice daily for clinical signs of illness and survival for a defined period (e.g., 21 days).

  • Endpoint Analysis: At the end of the study, or at humane endpoints, harvest organs (lungs, spleen, liver) for bacterial enumeration (CFU counts) and histopathological analysis.

Anticancer Activity: Targeting Cell Proliferation and Signaling

Pyrimidine derivatives have been widely explored as anticancer agents due to their structural similarity to nucleobases, allowing them to interfere with DNA/RNA synthesis or act as kinase inhibitors. Derivatives of 2-Amino-4-hydroxypyrimidine have shown potent cytotoxic effects against various cancer cell lines, including glioblastoma, by inhibiting tubulin polymerization and modulating key signaling pathways like RAS/Raf/MEK/ERK and PI3K/AKT/mTOR.

In Vitro Evaluation
  • MTT Cell Viability Assay: This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells. The result is typically expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth.[10][11]

  • Western Blot Analysis: This technique is used to investigate the mechanism of action by detecting changes in the expression or phosphorylation status of key proteins in signaling pathways (e.g., ERK, AKT, mTOR) following treatment with the compound.

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry or caspase activity assays can be performed.

In Vivo Evaluation

The in vivo anticancer efficacy of a promising compound is typically evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice.[12][13]

  • Subcutaneous Xenograft Model: Human cancer cells (e.g., glioblastoma cell line U87-MG) are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice). Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time. The primary endpoint is tumor growth inhibition (TGI).[14]

Comparison with Standard of Care: Temozolomide (for Glioblastoma)

A novel pyrimidine-based anticancer agent would need to demonstrate superior or synergistic activity compared to the current standard of care for the specific cancer type. For glioblastoma, Temozolomide (TMZ) is a relevant comparator.

Parameter Pyrimidine-based Tubulin Inhibitor (Example) Temozolomide (Comparator for GBM)
In Vitro IC50 (GBM cells) Nanomolar potency (e.g., 3-10 nM).[14]Micromolar potency (e.g., 20-400 µM).[14]
In Vivo Efficacy (GBM Xenograft) Significant tumor growth inhibition (e.g., 66% TGI).[14]Efficacy can be limited by resistance mechanisms.

Establishing the IVIVC: A strong IVIVC in oncology would show that lower in vitro IC50 values against a panel of cancer cell lines translate to greater tumor growth inhibition in corresponding xenograft models. The relationship is often modeled to relate drug exposure (plasma concentration) to the in vitro potency (IC50) to predict the in vivo tumor response.[15]

Experimental Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human glioblastoma cells (e.g., 5 x 10^6 U87-MG cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., 8c at a specific dose) and vehicle control according to a predetermined schedule and route.[14]

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated at the end of the study.

Visualization of Signaling Pathway

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation PI3K PI3K Receptor->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition mTOR->Proliferation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->MEK Inhibition Pyrimidine_Derivative->AKT Inhibition

Caption: Simplified RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways and potential inhibition by pyrimidine derivatives.

Immunomodulation: STAT6 Inhibition for Allergic Diseases

The STAT6 (Signal Transducer and Activator of Transcription 6) protein is a key mediator of IL-4 and IL-13 signaling, which plays a crucial role in T-helper cell 2 (Th2) differentiation and allergic inflammation, as seen in asthma.[16] Derivatives of the 2-Amino-4-hydroxypyrimidine-5-carboxamide scaffold have been identified as potent STAT6 inhibitors, making them attractive candidates for treating allergic conditions.[16]

In Vitro Evaluation
  • STAT6 Inhibition Assay: This can be a biochemical assay using purified STAT6 protein or a cell-based assay measuring the phosphorylation of STAT6 or the expression of a STAT6-dependent reporter gene in response to IL-4 stimulation. The potency is determined by the IC50 value.

  • Th2 Differentiation Assay: The functional consequence of STAT6 inhibition is assessed by measuring the compound's ability to inhibit IL-4-induced differentiation of naive T cells into Th2 cells. This can be quantified by measuring the production of Th2 cytokines like IL-4, IL-5, and IL-13.

In Vivo Evaluation
  • Murine Model of Allergic Asthma: This is the gold standard for evaluating the in vivo efficacy of anti-asthma therapeutics. Mice are sensitized and then challenged with an allergen (e.g., ovalbumin or house dust mite extract) to induce an asthma-like phenotype characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production.[17][18][19][20]

Comparison with Alternatives: Anti-IL-4/IL-13 Biologics

Small molecule STAT6 inhibitors offer a potential oral alternative to injectable biologic therapies that target the IL-4/IL-13 pathway.

Parameter Pyrimidine-based STAT6 Inhibitor (Example) Anti-IL-4/IL-13 Antibody (Comparator)
In Vitro STAT6 Inhibition IC50 Potent inhibition, e.g., AS1517499 with an IC50 of 21 nM.[16]Does not directly inhibit STAT6; blocks upstream receptor signaling.
In Vitro Th2 Differentiation IC50 Potent inhibition, e.g., AS1517499 with an IC50 of 2.3 nM.[16]Effectively blocks Th2 differentiation.
In Vivo Efficacy (Asthma Model) Dose-dependent reduction of airway inflammation.[21]Significant reduction in airway inflammation and hyperresponsiveness.[21]

Establishing the IVIVC: For a STAT6 inhibitor, the IVIVC would aim to correlate the in vitro potency (IC50 for STAT6 inhibition or Th2 differentiation) with in vivo endpoints such as the reduction in airway eosinophilia or improvement in lung function at given drug exposure levels.

Experimental Protocols
  • Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice.

  • Cell Culture: Culture the naive T cells under Th2-polarizing conditions, which include anti-CD3 and anti-CD28 antibodies (for T cell activation), IL-2, anti-IFN-γ, and IL-4.

  • Compound Treatment: Add serial dilutions of the STAT6 inhibitor to the cultures.

  • Incubation: Culture the cells for 4-5 days.

  • Analysis: Restimulate the cells and measure the production of Th2 cytokines (IL-4, IL-5, IL-13) in the supernatant by ELISA or intracellularly by flow cytometry.

  • Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.[19][20]

  • Challenge: On days 24, 25, and 26, challenge the mice with an aerosolized solution of OVA.[19][20]

  • Treatment: Administer the STAT6 inhibitor or vehicle control daily via a suitable route (e.g., oral gavage) from day 23 to day 26.

  • Endpoint Measurement (48h post-final challenge):

    • Airway Hyperresponsiveness (AHR): Measure the change in lung resistance in response to increasing doses of methacholine using a plethysmograph.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts (especially for eosinophils) and measure cytokine levels.

    • Histology: Process lung tissue for histology to assess inflammation and mucus production (e.g., using H&E and PAS staining).

Visualization of Experimental Workflow

asthma_model_workflow Sensitization Day 0 & 14: Sensitization (i.p. OVA/Alum) Challenge Day 24-26: Challenge (Aerosolized OVA) Sensitization->Challenge Wait Endpoint Day 28: Endpoint Measurement (AHR, BAL, Histology) Challenge->Endpoint Wait 48h Treatment Day 23-26: Treatment (STAT6 Inhibitor)

Sources

A Comparative Guide to Target Engagement Assays for 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of key biophysical assays for confirming and characterizing the target engagement of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid derivatives. As researchers, scientists, and drug development professionals, understanding the direct interaction between a compound and its intended protein target within a physiological context is paramount for successful therapeutic development. This document will delve into the principles, experimental workflows, and data interpretation of leading target engagement assays, offering field-proven insights to guide your experimental design.

The this compound scaffold is a versatile starting point for the development of inhibitors for a range of protein targets, including kinases and metabolic enzymes. For the purpose of this guide, we will consider its engagement with targets such as Signal Transducer and Activator of Transcription 6 (STAT6) and 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), which have been identified as targets for derivatives of this chemical series[1][2][3].

The Imperative of Target Engagement

Confirming that a molecule binds to its intended target in a relevant biological system is a critical step in drug discovery.[4][5] It validates the mechanism of action, helps to establish structure-activity relationships (SAR), and can differentiate between on-target and off-target effects. A variety of biophysical techniques are available, each with its own set of advantages and limitations.[6] This guide will focus on three widely adopted and complementary methods: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Cellular Thermal Shift Assay (CETSA): Engagement in a Native Environment

CETSA is a powerful technique for verifying target engagement directly within intact cells or tissue lysates.[7] The core principle is that the binding of a ligand, such as a this compound derivative, stabilizes the target protein, making it more resistant to thermal denaturation.[7][8]

Principle of CETSA

Upon heating, proteins unfold and aggregate. A ligand-bound protein, however, will exhibit increased thermal stability and remain in solution at higher temperatures compared to its unbound state.[7][8] This thermal shift (ΔTm) is a direct indicator of target engagement.

Experimental Workflow

The CETSA workflow can be adapted for various throughput needs, from Western blotting for low-throughput validation to high-throughput screening formats.[4][8]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Intact cells are cultured compound_treatment 2. Cells are treated with 2-Amino-4-hydroxypyrimidine- 5-carboxylic acid derivative or vehicle (DMSO) cell_culture->compound_treatment Incubation heating 3. Cell suspension or lysate is heated to a specific temperature (or across a temperature gradient) compound_treatment->heating lysis 4. Cells are lysed (if not already) heating->lysis centrifugation 5. Aggregated proteins are separated by centrifugation lysis->centrifugation quantification 6. Soluble target protein is quantified (e.g., Western Blot, ELISA, MS) centrifugation->quantification

Figure 1: Generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol (Lysate-based CETSA with Western Blot Detection)
  • Cell Culture and Lysis: Culture cells expressing the target protein (e.g., a cell line overexpressing STAT6) to a sufficient density. Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells through methods like freeze-thaw cycles or sonication. Clarify the lysate by centrifugation to remove cell debris.[9]

  • Compound Incubation: Aliquot the cell lysate into separate tubes. Add the this compound derivative at various concentrations to the experimental tubes and a vehicle control (e.g., DMSO) to the control tubes. Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for binding.

  • Thermal Challenge: Transfer the tubes to a thermocycler or heating block. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step (e.g., 3 minutes at 4°C).[9]

  • Separation of Aggregates: Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[9][10]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody against the target.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. The shift in the melting curve indicates target stabilization.

Data Interpretation

The primary output of a CETSA experiment is a melting curve. A shift in this curve to higher temperatures in the presence of the compound confirms target engagement. Isothermal dose-response experiments, where the temperature is fixed and the compound concentration is varied, can be used to determine the cellular potency (EC50) of target engagement.[11]

Parameter Description Significance
Tm (Melting Temperature) The temperature at which 50% of the protein is denatured.A baseline measure of protein stability.
ΔTm (Thermal Shift) The change in Tm in the presence of the compound compared to the vehicle control.A direct measure of target stabilization and engagement.
EC50 (from ITDRF-CETSA) The compound concentration that results in 50% of the maximal thermal stabilization at a fixed temperature.Indicates the potency of target engagement in a cellular context.

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[12] It is a powerful tool for characterizing the binding kinetics (association and dissociation rates) and affinity of small molecules like this compound derivatives to a purified protein target.[12][13]

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip.[12][14] In a typical experiment, the target protein is immobilized on the sensor surface. When an analyte (the small molecule) flows over the surface and binds to the immobilized ligand, the local refractive index changes, resulting in a detectable SPR signal that is proportional to the mass bound to the surface.[14]

Experimental Workflow

An SPR experiment consists of several distinct phases, each providing valuable information about the binding interaction.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_regen Regeneration immobilization 1. Target protein (e.g., IspF) is immobilized on the sensor chip baseline 2. Running buffer flows over the surface to establish a stable baseline immobilization->baseline association 3. Analyte (pyrimidine derivative) is injected and flows over the surface, allowing for association baseline->association dissociation 4. Running buffer replaces the analyte solution, and dissociation is monitored association->dissociation regeneration 5. A regeneration solution is injected to remove any remaining bound analyte dissociation->regeneration

Figure 2: Key phases of a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol (for a general small molecule-protein interaction)
  • Ligand Immobilization: Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface with a mixture of EDC and NHS. Inject the purified target protein in a buffer with a pH below its isoelectric point to promote electrostatic pre-concentration. After immobilization, deactivate any remaining active esters with ethanolamine.

  • Analyte Preparation: Prepare a dilution series of the this compound derivative in the running buffer. It is crucial to have a vehicle control (e.g., running buffer with the same final concentration of DMSO as the samples).

  • Interaction Analysis:

    • Baseline: Flow running buffer over the sensor surface until a stable baseline is achieved.

    • Association: Inject the lowest concentration of the analyte and flow it over the surface for a set period (e.g., 1-3 minutes). The SPR signal will increase as the analyte binds to the immobilized protein.

    • Dissociation: Switch back to flowing the running buffer over the surface and monitor the decrease in the SPR signal as the analyte dissociates.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound analyte from the surface, preparing it for the next injection.

  • Repeat: Repeat steps 3 and 4 for each concentration of the analyte in the dilution series.

Data Interpretation

The output of an SPR experiment is a sensorgram, which plots the response units (RU) versus time.[14][15] By fitting the association and dissociation curves at different analyte concentrations to a kinetic model (e.g., a 1:1 Langmuir binding model), the kinetic and affinity constants can be determined.[13]

Parameter Description Significance
ka (Association Rate Constant) The rate at which the analyte binds to the immobilized ligand.Reflects how quickly the compound finds and binds to its target.
kd (Dissociation Rate Constant) The rate at which the analyte-ligand complex dissociates.Indicates the stability of the complex; a slower kd means a longer residence time.
KD (Equilibrium Dissociation Constant) The ratio of kd/ka, representing the concentration of analyte at which 50% of the ligand is occupied at equilibrium.A measure of binding affinity; a lower KD value indicates a stronger interaction.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a highly quantitative technique that directly measures the heat released or absorbed during a binding event.[16] It is considered the gold standard for determining the thermodynamic parameters of an interaction, providing a complete thermodynamic profile in a single experiment.[6]

Principle of ITC

ITC measures the heat change (ΔH) that occurs when a ligand is titrated into a solution containing a macromolecule.[16] The experiment is performed in a highly sensitive calorimeter with a sample cell containing the protein and a reference cell with buffer. Small aliquots of the ligand are injected into the sample cell, and the instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[16][17]

Experimental Workflow

An ITC experiment involves a series of injections of the ligand into the protein solution, with the heat of each injection being measured.

ITC_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis cell_prep 1. Target protein (e.g., STAT6) is loaded into the sample cell injection 3. A series of small injections of the ligand are made into the sample cell cell_prep->injection syringe_prep 2. Pyrimidine derivative (ligand) is loaded into the injection syringe syringe_prep->injection heat_measurement 4. The heat released or absorbed for each injection is measured injection->heat_measurement binding_isotherm 5. The integrated heat per injection is plotted against the molar ratio of ligand to protein heat_measurement->binding_isotherm thermodynamic_fit 6. The binding isotherm is fitted to a model to determine thermodynamic parameters binding_isotherm->thermodynamic_fit

Figure 3: The process of an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol
  • Sample Preparation: Prepare the purified target protein and the this compound derivative in an identical, well-matched buffer.[16][18] This is critical to minimize heats of dilution. Degas both solutions before loading them into the calorimeter.

  • Loading the Calorimeter: Load the protein solution into the sample cell and the ligand solution into the injection syringe. Typical concentrations are in the micromolar range, with the ligand concentration being 10-20 times higher than the protein concentration.[19]

  • Titration: Set the experimental parameters, including the temperature, injection volume, and spacing between injections. The experiment begins with a series of small, precisely controlled injections of the ligand into the protein solution.

  • Data Acquisition: The instrument records the heat change after each injection. Initially, when there are many free binding sites on the protein, the heat change per injection is large. As the protein becomes saturated with the ligand, the heat change diminishes until only the heat of dilution is observed.

  • Data Analysis: Integrate the heat flow over time for each injection to obtain the heat per injection. Plot these values against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Data Interpretation

The output of an ITC experiment is a thermogram, which shows the heat change per injection.[20] The integrated data provides a complete thermodynamic signature of the interaction.

Parameter Description Significance
KD (Equilibrium Dissociation Constant) The concentration of ligand at which 50% of the protein is bound at equilibrium.A direct measure of binding affinity.
n (Stoichiometry) The number of ligand molecules that bind to one molecule of the protein.Provides information on the binding mode and the number of binding sites.
ΔH (Enthalpy of Binding) The heat released or absorbed upon binding.Reflects the change in bonding energy (e.g., hydrogen bonds, van der Waals interactions).
ΔS (Entropy of Binding) The change in the randomness of the system upon binding.Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS) and reflects changes in conformational freedom and solvent reorganization.

Comparative Analysis of Target Engagement Assays

Choosing the right assay depends on the specific research question, the stage of the drug discovery project, and the available resources. The following table provides a comparative overview of CETSA, SPR, and ITC.

Feature Cellular Thermal Shift Assay (CETSA) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Assay Principle Ligand-induced thermal stabilization of the target protein.[7]Change in refractive index upon binding to an immobilized ligand.[12]Direct measurement of heat released or absorbed during binding.[16]
Biological Context Physiological (intact cells, tissues, or lysates).[7]In vitro (purified components).[12]In vitro (purified components in solution).[16]
Information Obtained Target engagement confirmation, cellular potency (EC50).[11]Binding kinetics (ka, kd), affinity (KD), and specificity.[13]Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS).[16]
Labeling Requirement Label-free.[7]Label-free.[12]Label-free.[16]
Throughput Can be adapted for high-throughput screening.[4][8]Medium to high, depending on the instrument.Low to medium.
Sample Consumption Moderate to high, depending on the detection method.Low protein consumption.High sample consumption.
Key Advantage Measures target engagement in a native cellular environment.Provides real-time kinetic information (on- and off-rates).Provides a complete thermodynamic profile of the interaction.[6]
Key Limitation Indirect measure of binding; requires specific antibodies or mass spectrometry.Requires immobilization of the protein, which may affect its conformation.High sample consumption; sensitive to buffer mismatch.[16]

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. For this compound derivatives, a multi-faceted approach utilizing a combination of biophysical assays is recommended. CETSA provides invaluable confirmation of target binding within the complex milieu of the cell. SPR offers a detailed look at the kinetics of the interaction, while ITC delivers a complete thermodynamic signature. By leveraging the complementary strengths of these techniques, researchers can build a comprehensive understanding of their compound's mechanism of action, leading to more informed decisions and a higher probability of success in developing novel therapeutics.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. Available at: [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]

  • The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. Available at: [Link]

  • Biocompare. (2013). Measuring Interactions Using Microscale Thermophoresis. Available at: [Link]

  • Center for Macromolecular Interactions. MicroScale Thermophoresis (MST). Available at: [Link]

  • Reichert Technologies. (n.d.). A Simple Guide to Surface Plasmon Resonance. Available at: [Link]

  • Topolska-Woś, A. M., & Blee, K. A. (2020). Microscale Thermophoresis (MST) User Guide. Available at: [Link]

  • GE Healthcare. (n.d.). ITC-Derived Binding Constants. Available at: [Link]

  • Zhang, Y., & Ye, Z. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2260, pp. 225-236). Humana, New York, NY. Available at: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Tran, N. H., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 1-10. Available at: [Link]

  • Center for Macromolecular Interactions. (2024). Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. Available at: [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available at: [Link]

  • Corbeski, I., et al. (2018). Microscale Thermophoresis Analysis of Chromatin Interactions. In Methods in Molecular Biology (Vol. 1832, pp. 177-200). Humana Press, New York, NY. Available at: [Link]

  • Tellinghuisen, J. (2012). Designing isothermal titration calorimetry experiments for the study of 1:1 binding: problems with the "standard protocol". Analytical Biochemistry, 424(2), 211-220. Available at: [Link]

  • Velazquez-Campoy, A., Leavitt, S., & Freire, E. (2004). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in molecular biology, 261, 35-54. Available at: [Link]

  • ResearchGate. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Available at: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available at: [Link]

  • Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Methods for Drug Discovery. Available at: [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495. Available at: [Link]

  • University of New South Wales. Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. Available at: [Link]

  • Hossain, M. A., & Bhaumik, M. (2016). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Methods, 97, 18-26. Available at: [Link]

  • Shaw, D. C., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(10), 2898-2907. Available at: [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Available at: [Link]

  • Robers, M. B., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS chemical biology, 14(11), 2418-2430. Available at: [Link]

  • Shaw, D. C., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2898-2907. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Almqvist, H., et al. (2018). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 816-828. Available at: [Link]

  • Lundgren, S., et al. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 815-827. Available at: [Link]

  • ResearchGate. ITC determination of the binding thermodynamics of indinavir to the HIV-1 protease. Available at: [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-10. Available at: [Link]

  • Sridharan, S., et al. (2018). An efficient proteome-wide strategy for discovery and characterization of cellular nucleotide-protein interactions. PLoS biology, 16(12), e2006742. Available at: [Link]

  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & medicinal chemistry, 16(13), 6509-6520. Available at: [Link]

  • Ree, R., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & medicinal chemistry letters, 29(20), 126639. Available at: [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor development, understanding the selectivity of a compound is paramount. The 2-amino-4-hydroxypyrimidine-5-carboxylic acid scaffold has emerged as a promising starting point for the design of potent inhibitors against various therapeutic targets. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target interactions, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2]

This guide provides a comprehensive framework for the cross-reactivity profiling of this compound-based inhibitors. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for key biochemical and cell-based assays, and offer insights into the interpretation of the resulting data. Our objective is to equip you with the knowledge to build a robust, self-validating system for characterizing the selectivity of your compounds, thereby accelerating your drug discovery efforts.

The Imperative of Kinase Selectivity Profiling

The promiscuity of kinase inhibitors is a double-edged sword. While off-target effects can lead to adverse events, a well-characterized, multi-targeted profile can be advantageous in complex diseases like cancer.[3] Therefore, a thorough and early assessment of an inhibitor's selectivity is not merely a regulatory hurdle but a critical step in understanding its therapeutic potential and liabilities. This process allows for:

  • Early identification of potential safety concerns: By revealing interactions with kinases known to be associated with toxicity, profiling can guide medicinal chemistry efforts to mitigate these risks.

  • Discovery of novel therapeutic opportunities: Unanticipated potent inhibition of other kinases may suggest new disease indications for a compound.[1]

  • Informed lead optimization: A detailed selectivity profile provides a roadmap for structure-activity relationship (SAR) studies aimed at enhancing potency on the desired target while minimizing off-target activity.[4][5]

  • Selection of high-quality chemical probes: For basic research, a well-defined selectivity profile is essential for confidently attributing a biological effect to the inhibition of a specific kinase.[4]

A Strategic Workflow for Cross-Reactivity Profiling

A comprehensive assessment of inhibitor selectivity involves a multi-pronged approach, integrating biochemical assays for direct target interaction with cell-based assays to confirm activity in a more physiological context.

Caption: A logical workflow for kinase inhibitor cross-reactivity profiling.

Part 1: Biochemical Profiling - The First Line of Assessment

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. Large-panel screening is the most efficient way to obtain a broad overview of a compound's selectivity across the kinome.[4]

Key Technology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. Its high sensitivity and broad applicability make it an industry standard for kinase profiling.

Experimental Protocol: Kinome-Wide Selectivity Profiling (ADP-Glo™)

This protocol outlines a typical procedure for an initial single-point screen followed by IC50 determination for active compounds.

Materials:

  • Test compounds (solubilized in 100% DMSO)

  • A panel of purified, active kinases

  • Corresponding kinase-specific substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 25 nL) of each compound dilution into the assay plate. For a single-point screen, a final concentration of 1 µM is common.

  • Kinase/Substrate Addition:

    • Prepare a master mix of each kinase and its respective substrate in kinase buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well containing the test compound.

  • Reaction Initiation:

    • Prepare an ATP solution in kinase buffer at a concentration appropriate for each kinase (often at or near the Km for ATP).

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • For the single-point screen, calculate the percentage of inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

    • For compounds showing significant inhibition (e.g., >70%), perform a full dose-response experiment to determine the IC50 value.

Part 2: Comparative Cross-Reactivity Data of Aminopyrimidine-Based Inhibitors

To illustrate the output of such a screen, the following table presents representative data for three aminopyrimidine-based inhibitors against a panel of kinases. This data is based on publicly available information for similar compound classes and serves as a practical example.[6][7]

Kinase TargetInhibitor 1 (IC50, nM)Inhibitor 2 (IC50, nM)Inhibitor 3 (IC50, nM)
Primary Target
TBK12515010
Off-Targets
AAK1>10,0005002,500
AURKB50075>10,000
BMP2K1,2002,000800
DRAK1>10,0008,0006,000
JAK28,000>10,0004,500
IKKε15040080
MARK2>10,0001,500>10,000
MLK12,0003001,500
NUAK15,0006,0003,000
ULK13,0009001,200

Data Interpretation:

  • Inhibitor 3 demonstrates the highest potency for the primary target (TBK1) and relatively good selectivity, with most off-targets having IC50 values in the micromolar range.

  • Inhibitor 2 shows moderate potency for TBK1 but significant off-target activity against AURKB and MLK1. This could be a concern for toxicity or a potential opportunity for polypharmacology.

  • Inhibitor 1 has good potency for TBK1 but also inhibits IKKε with similar potency, suggesting a lack of selectivity between these two related kinases.

Visually, kinome profiling data is often represented on a dendrogram of the human kinome, providing an intuitive overview of an inhibitor's selectivity.[8][9]

Part 3: Cell-Based Assays - Bridging the Gap to Physiology

While biochemical assays are essential for initial profiling, they do not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming that an inhibitor can engage its target in a living cell and elicit a functional response.[3]

Target Engagement: Phospho-STAT6 Cellular Assay

Given that some this compound derivatives are known to inhibit STAT6, a phospho-STAT6 assay is a relevant example of a target engagement study. This assay measures the phosphorylation of STAT6, a key event in its activation.[10][11][12][13][14]

STAT6_Signaling_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor JAK JAK1 / JAK3 Receptor->JAK activates STAT6_inactive STAT6 JAK->STAT6_inactive phosphorylates STAT6_active p-STAT6 (dimer) STAT6_inactive->STAT6_active dimerizes Nucleus Nucleus STAT6_active->Nucleus Gene_Expression Gene Expression (e.g., GATA3, c-myc) Nucleus->Gene_Expression regulates Inhibitor 2-Amino-4-hydroxypyrimidine- 5-carboxylic acid based inhibitor Inhibitor->STAT6_inactive inhibits phosphorylation

Caption: Simplified STAT6 signaling pathway and the point of intervention for a hypothetical inhibitor.

Experimental Protocol: Cell-Based Phospho-STAT6 (Tyr641) ELISA

Materials:

  • Human cell line expressing STAT6 (e.g., THP-1)

  • Cell culture medium and supplements

  • Recombinant human IL-4

  • Test compounds

  • Cell-Based phospho-STAT6 (pTyr641) ELISA kit (e.g., Sigma-Aldrich RAB0452)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~30,000 cells/well and incubate overnight.

  • Compound Treatment: Pre-incubate cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an EC80 concentration of IL-4 for 20-30 minutes to induce STAT6 phosphorylation.

  • Fixation and Permeabilization: Fix the cells with the provided fixing solution and then permeabilize them.

  • Blocking: Block non-specific binding sites with the provided blocking buffer.

  • Antibody Incubation: Incubate the cells with either an anti-phospho-STAT6 (Tyr641) antibody or an anti-total-STAT6 antibody.

  • Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody, followed by a TMB substrate.

  • Data Acquisition: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-STAT6 signal to the total STAT6 signal and determine the IC50 of the inhibitor.

Functional Cellular Outcome: Apoptosis Assay (Caspase-Glo® 3/7)

To determine if target engagement translates to a desired cellular phenotype, functional assays are employed. For many anti-cancer kinase inhibitors, the intended outcome is the induction of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive method to measure the activity of key executioner caspases.[11][12][15][16][17]

Experimental Protocol: Caspase-Glo® 3/7 Apoptosis Assay

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White, opaque 96-well assay plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a period determined by the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Signal Stabilization: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration to determine the EC50 for apoptosis induction.

Conclusion: A Holistic View of Inhibitor Selectivity

The cross-reactivity profiling of this compound-based inhibitors is a critical and multifaceted process. By integrating broad biochemical screening with targeted cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity and its potential as a therapeutic agent or a chemical probe. The methodologies and data interpretation frameworks presented in this guide provide a robust foundation for making informed decisions in the drug discovery pipeline. Remember that a well-defined selectivity profile is not just a collection of data points; it is a crucial piece of the puzzle in the journey from a promising chemical scaffold to a life-changing medicine.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. Available from: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link]

  • Wu, P., & Clausen, M. H. (2015). Encountering unpredicted off-target effects of pharmacological inhibitors. Future Medicinal Chemistry, 7(14), 1837-1839. Available from: [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. Available from: [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1516-1526. Available from: [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Chemistry & Biology, 14(6), 623-636. Available from: [Link]

  • Lo, Y. C., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(11), 1775-1783. Available from: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. (n.d.). ResearchGate. Available from: [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Available from: [Link]

  • THUNDER™ High Performance Phospho-STAT6 (Y641) + Total STAT6 TR-FRET Cell Signaling Assay Kit. (n.d.). Bioauxilium. Available from: [Link]

  • THUNDER™ Phospho-STAT6 (Y641) + Total STAT6 TR-FRET Cell Signaling Assay Kit - Technical Data Sheet. (n.d.). Bioauxilium. Available from: [Link]

  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(9), e24954. Available from: [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins DiscoverX. Available from: [Link]

  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (2016). mSphere, 1(4), e00148-16. Available from: [Link]

  • Specificity profiles of clinical kinase inhibitors. (n.d.). ResearchGate. Available from: [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11987-12000. Available from: [Link]

  • Lin, Y., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 25(21), 5154. Available from: [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health. Available from: [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). ResearchGate. Available from: [Link]

  • Moody, G., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(8), 1269-1281. Available from: [Link]

Sources

A Comparative Benchmarking Guide to 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid as a Novel Dihydroorotate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Bottleneck in Proliferation

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the creation of DNA, RNA, and other vital biomolecules.[1] This pathway's activity is markedly upregulated in rapidly proliferating cells, such as activated lymphocytes and cancer cells, to meet the high demand for nucleotide building blocks.[2] This dependency creates a therapeutic window, making enzymes within this pathway attractive targets for immunomodulatory and oncologic drug development.[3][4]

A critical, rate-limiting enzyme in this process is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth step: the oxidation of dihydroorotate to orotate.[4][5] Inhibition of DHODH effectively depletes the pyrimidine pool, leading to cell cycle arrest and the suppression of proliferation.[6][7] This guide introduces 2-Amino-4-hydroxypyrimidine-5-carboxylic acid (AHPC) , a novel small molecule with structural features suggestive of interaction with pyrimidine metabolic enzymes.

The objective of this document is to provide a comprehensive framework for benchmarking AHPC against two clinically relevant DHODH inhibitors: Leflunomide and Brequinar . We will detail the scientific rationale, provide robust experimental protocols, and present a clear structure for data comparison to rigorously evaluate AHPC's potential as a next-generation therapeutic agent.

Mechanism of Action and Rationale for Comparison

The therapeutic efficacy of DHODH inhibitors stems from their ability to induce a state of "pyrimidine starvation" in metabolically active cells.[6] Unlike quiescent cells, which can rely on nucleotide salvage pathways, rapidly dividing cells are highly dependent on the de novo pathway.[6][8] By blocking DHODH, inhibitors prevent the expansion of pathogenic cell populations.

Benchmark Comparators:

  • Leflunomide: An isoxazole-based prodrug, which is rapidly converted in vivo to its active metabolite, Teriflunomide.[9][10] It is an established disease-modifying antirheumatic drug (DMARD) approved for the treatment of rheumatoid arthritis.[8][9] Its mechanism is the inhibition of human DHODH, leading to the arrest of autoimmune lymphocytes in the G1 phase of the cell cycle.[7][8]

  • Brequinar: A potent, quinoline-carboxylic acid derivative that is a highly selective inhibitor of DHODH.[11][12] It has been investigated in clinical trials for both immunosuppression and cancer therapy and is noted for its high potency, with an IC₅₀ in the low nanomolar range.[12][13][14]

The following pathway diagram illustrates the central role of DHODH and the point of intervention for these inhibitors.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitors Inhibitor Action CP Carbamoyl Phosphate + Aspartate CA Carbamoyl Aspartate CP->CA Aspartate Transcarbamoylase DHO Dihydroorotate CA->DHO Dihydroorotase OA Orotate DHO->OA DHODH UMP UMP -> UTP -> CTP OA->UMP UMP Synthase DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA AHPC AHPC (Test) AHPC->DHO Inhibition Leflunomide Leflunomide Leflunomide->DHO Inhibition Brequinar Brequinar Brequinar->DHO Inhibition

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

Comparative Experimental Design & Protocols

To systematically evaluate AHPC, we propose a tiered approach, moving from direct enzymatic inhibition to cellular effects and finally to target selectivity. This workflow ensures that each step builds upon validated results from the previous one.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Activity & On-Target Validation cluster_tier3 Tier 3: Selectivity Profile T1 Protocol 1: In Vitro DHODH Enzyme Inhibition Assay R1 Determine IC₅₀ (Direct Potency) T1->R1 T2 Protocol 2: Cell-Based Antiproliferative Assay (MTT) R1->T2 T3 Protocol 3: On-Target Validation (Uridine Rescue) T2->T3 R2 Determine GI₅₀ (Cellular Efficacy) T2->R2 R3 Confirm Mechanism of Action T3->R3 T4 Protocol 4: Counter-Screening vs. Other Dehydrogenases R2->T4 R4 Assess Target Specificity T4->R4

Sources

A Senior Application Scientist's Guide to the Computational Docking of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the computational docking performance of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver field-proven insights into the causality behind experimental choices in molecular docking studies. We will explore the nuances of target selection, protocol validation, and comparative analysis, grounded in authoritative scientific literature.

Introduction: The Therapeutic Potential of Pyrimidine Carboxylic Acids

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. This compound, with its multiple functional groups, represents a versatile starting point for the design of novel therapeutics. Its derivatives have shown promise in various domains, including antiviral and antibacterial applications. Computational docking is an indispensable tool for rapidly assessing the binding potential of such molecules against specific protein targets, thereby guiding synthetic efforts and prioritizing experimental testing.

This guide will focus on a comparative docking analysis of pyrimidine carboxylic acids and their derivatives against two clinically relevant enzyme targets: Human Cytomegalovirus (HCMV) pUL89 endonuclease and Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).

The Cornerstone of Credible Docking: A Validated Protocol

Before embarking on a comparative analysis, it is paramount to establish a robust and validated docking protocol. This ensures that the generated predictions are not artifacts of the computational methodology but are instead a credible representation of the potential molecular interactions.

Experimental Workflow: A Step-by-Step Guide to Rigorous Docking

The following workflow outlines a detailed, self-validating protocol for the molecular docking of pyrimidine derivatives using the widely adopted AutoDock Vina software.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Retrieval (e.g., from PDB) Clean 2. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->Clean Grid 4. Grid Box Generation (Define active site) Clean->Grid Ligand 3. Ligand Preparation (2D to 3D conversion, energy minimization) Dock 5. Molecular Docking (AutoDock Vina) Ligand->Dock Grid->Dock Validate 6. Protocol Validation (Re-docking of co-crystallized ligand) Dock->Validate Analyze 7. Analysis of Results (Binding energy, interactions) Validate->Analyze RMSD < 2.0 Å Compare 8. Comparative Analysis (Against alternative inhibitors) Analyze->Compare

Caption: A generalized workflow for in silico molecular docking studies.

Step-by-Step Methodology:

  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case studies, we will consider the HCMV pUL89 endonuclease and B. pseudomallei IspF.

  • Receptor Preparation: Prepare the protein for docking. This typically involves removing water molecules, adding polar hydrogens, and assigning atomic charges (e.g., Gasteiger charges). Software such as AutoDockTools can be utilized for this purpose.[1][2]

  • Ligand Preparation: The 2D structure of this compound and its analogs are drawn using a molecular editor and converted to a 3D format. Energy minimization is then performed to obtain a low-energy conformation.

  • Grid Box Generation: Define the active site of the receptor by generating a grid box that encompasses the binding pocket. The location of a co-crystallized ligand in the PDB structure is often used to guide this step.

  • Molecular Docking: Perform the docking simulation using AutoDock Vina. This program will sample various conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.[1]

  • Protocol Validation: To ensure the reliability of the docking protocol, the co-crystallized ligand (if available) is re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic orientation is generally considered a successful validation.[3][4][5]

  • Analysis of Results: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding. The binding poses are visualized to analyze key interactions such as hydrogen bonds and hydrophobic interactions.[1][2]

  • Comparative Analysis: The docking results of the primary ligand are then compared with those of other known inhibitors or structural analogs.

Comparative Docking Analysis: Case Studies

Case Study 1: Inhibition of Human Cytomegalovirus (HCMV) pUL89 Endonuclease

HCMV is a significant human pathogen, and its pUL89 endonuclease is a validated drug target.[2][6] A study on 4,5-dihydroxypyrimidine derivatives, which are structurally analogous to our topic molecule, provides valuable comparative data.[2]

Comparative Docking Data:

The following table summarizes the docking scores of 4,5-dihydroxypyrimidine derivatives against HCMV pUL89 endonuclease. The carboxylic acid subtype demonstrated superior docking scores compared to the methyl ester and carboxamide derivatives.[2]

Compound TypeFunctional GroupRepresentative Docking Score (kcal/mol)
Carboxylic Acid -COOH -9.5 to -10.5
Methyl Ester-COOCH₃-8.0 to -9.0
Carboxamide-CONH₂-7.5 to -8.5

Analysis of Binding Mode:

The superior performance of the carboxylic acid derivative can be attributed to its ability to form key interactions within the active site of the pUL89 endonuclease. The carboxylate group is predicted to chelate the catalytic metal ions in the active site, a common binding mode for inhibitors of this enzyme class. This bidentate interaction significantly contributes to the binding affinity.

G cluster_binding Binding Mode of Pyrimidine Carboxylic Acid in pUL89 Endonuclease cluster_interactions Key Interactions Ligand This compound H_bond Hydrogen Bonding Ligand->H_bond with active site residues Metal_chelation Metal Chelation Ligand->Metal_chelation with catalytic metal ions Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic with hydrophobic pockets

Caption: Key interactions of pyrimidine carboxylic acids in the pUL89 active site.

Comparison with Alternative Inhibitors:

Other known inhibitors of HCMV pUL89 endonuclease include hydroxypyridone carboxylic acids and 8-hydroxy-1,6-naphthyridine-7-carboxamides.[3][6] While direct comparative docking scores from a single study are not available, the pyrimidine carboxylic acid scaffold demonstrates a promising binding affinity that is comparable to these established inhibitor classes.

Case Study 2: Targeting Burkholderia pseudomallei IspF

Burkholderia pseudomallei is the causative agent of melioidosis, a serious infectious disease. The enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) in the methylerythritol phosphate (MEP) pathway is an attractive target for antibacterial drug development due to its absence in mammals.[7][8]

De Novo Design and Binding Hypothesis:

A series of 2-amino-4-hydroxypyrimidine-5-carboxylates were designed to target the active site of B. pseudomallei IspF. The design hypothesis was based on the bidentate chelation of the active site zinc ion by the 4-hydroxyl and 5-carboxylate groups of the pyrimidine scaffold.[7][8]

Comparative Performance:

While specific docking scores for a large series of compounds are not detailed in the available literature, the study demonstrated that these pyrimidine derivatives exhibit antibacterial activity and stabilize the IspF protein in thermal shift assays, supporting their binding to the target.[7][8]

Comparison with Other IspF Inhibitors:

Other classes of IspF inhibitors include hydroxamate-containing compounds.[9] The pyrimidine carboxylic acid scaffold offers an alternative zinc-binding pharmacophore with potentially different selectivity and pharmacokinetic properties. The ability to modify the 2-amino position provides a facile route to modulate the physicochemical properties and explore interactions with the lipophilic regions of the IspF active site.

Conclusion: A Promising Scaffold for Further Development

The computational docking studies presented in this guide highlight the potential of this compound and its analogs as effective enzyme inhibitors. The carboxylic acid functionality appears to be crucial for high-affinity binding to metal-containing active sites, as demonstrated in the case of HCMV pUL89 endonuclease. Furthermore, the pyrimidine core serves as a versatile scaffold for the development of inhibitors against other targets, such as B. pseudomallei IspF.

The detailed, validated docking protocol provided herein offers a robust framework for researchers to conduct their own in silico evaluations of pyrimidine derivatives. By combining rigorous computational methods with a deep understanding of the target biology, the drug discovery process can be significantly accelerated.

References

  • He, T., Edwards, T. C., Xie, J., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. Available at: [Link]

  • Jagtap, A. D., et al. (2021). 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 16(18), 2845-2851. Available at: [Link]

  • Wang, Y., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(21), 126655. Available at: [Link]

  • Mao, F., et al. (2023). Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches. International Journal of Molecular Sciences, 24(9), 8331. Available at: [Link]

  • Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry, 49(20), 5912–5931. Available at: [Link]

  • El-Sayed, M. T., et al. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules, 28(12), 4875. Available at: [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. Available at: [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. Available at: [Link]

  • YouTube. (2023). Graphviz workflow 1. Available at: [Link]

  • Satpathy, R. (2023). In-silico Prediction of Drug Target, Molecular Modeling, and Docking Study of Potential Inhibitors against Burkholderia pseudomallei. Journal of Biochemical Technology, 14(1), 13-21. Available at: [Link]

  • Huskie Commons. (2017). Design, Synthesis, and Evaluation of Potential Burkholderia Pseudomallei ISPF inhibitors. Available at: [Link]

  • Rider, L., et al. (2021). Structural and biophysical characterization of the Burkholderia pseudomallei IspF inhibitor L-tryptophan hydroxamate. Bioorganic & Medicinal Chemistry Letters, 48, 128273. Available at: [Link]

  • Wang, Y., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(21), 126655. Available at: [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Available at: [Link]

  • YouTube. (2021). Graphviz tutorial. Available at: [Link]

  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. Available at: [Link]

  • Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. BMC Chemistry, 14(1), 49. Available at: [Link]

  • Gholam-Hossein, G., et al. (2017). Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents. Journal of Chemical Information and Modeling, 57(6), 1331-1343. Available at: [Link]

  • Kebede, M. A., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Journal of Experimental and Integrative Medicine, 12(1), 1-10. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is structured to explain not just the "how," but the "why" behind each critical step, grounding our practices in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for this compound is not extensively documented, data from structurally similar pyrimidine-carboxylic acid derivatives provide a reliable basis for hazard assessment.

These analogues are consistently classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3] Therefore, we must operate under the assumption that this compound presents similar risks. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[1]

Incompatible Materials: To prevent hazardous reactions, this compound should be stored and disposed of separately from strong oxidizing agents.[4]

Key Safety and Hazard Information
ParameterDescriptionSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3]
Primary Routes of Exposure Inhalation, skin contact, eye contact.[1]
Required PPE Nitrile gloves (or equivalent), safety glasses with side shields (or goggles), lab coat.[1][4]
Incompatible Materials Strong oxidizing agents.[4]
Appearance White to light yellow or beige powder.[1]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of chemical waste is a regulated process designed to track hazardous materials from "cradle-to-grave."[5] This protocol is aligned with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the correct PPE. This is your first and most critical line of defense against chemical exposure.

  • Hand Protection: Wear protective gloves, such as nitrile rubber gloves. Inspect them for any signs of degradation or puncture before use.[4]

  • Eye Protection: Wear safety glasses with side shields or goggles.[4]

  • Body Protection: A long-sleeved lab coat is mandatory to protect against skin contact.[4]

Step 2: Waste Characterization

Under RCRA, the generator of the waste is responsible for determining if it is hazardous.[8][9]

  • Unused Product: Unused or expired this compound should be disposed of as chemical waste in its original container if possible.

  • Contaminated Materials: Any materials grossly contaminated with the compound (e.g., paper towels from a spill, contaminated gloves, weigh boats) must also be treated as hazardous waste.

  • Aqueous Solutions: Do not dispose of solutions containing this compound down the drain.[2] Environmental release into waterways must be prevented. Collect all solutions in a designated, sealed waste container.

Step 3: Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures the waste can be handled safely by disposal technicians.[9]

  • Use a Designated Container: Collect waste this compound and its contaminated materials in a dedicated, sealable container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Solid vs. Liquid: Use separate containers for solid waste (powder, contaminated wipes) and liquid waste (solutions).

  • Avoid Incompatibles: Ensure the container does not contain incompatible materials, especially strong oxidizing agents.[4]

  • Keep Containers Closed: Containers must be securely closed at all times, except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.

Step 4: Labeling the Waste Container

Accurate labeling is a strict regulatory requirement and is essential for safety.[8][11] Your institution's Environmental Health and Safety (EHS) department will provide specific labels, which must be filled out completely and legibly.

  • Contents: Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas. List all components in the container, including solvents and their approximate percentages.

  • Hazard Information: Check the appropriate hazard boxes on the label (e.g., "Irritant").

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 5: On-Site Accumulation and Storage

Laboratories typically accumulate waste in a designated "Satellite Accumulation Area" (SAA) before it is collected.[12]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[12]

  • Storage Conditions: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[13] Store it in secondary containment (such as a chemical-resistant tray) to contain potential leaks.

Step 6: Final Disposal via Institutional EHS

Laboratory personnel do not dispose of hazardous waste themselves. The final step is to arrange for pickup by your institution's trained EHS professionals or a licensed hazardous waste disposal contractor.[9]

  • Request Pickup: Once your waste container is full or you have finished the project, follow your institution's procedure to request a waste pickup.

  • Record Keeping: Maintain any records or manifests associated with the waste disposal as required by your institution and the EPA.[10]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial.

  • Minor Spill (Solid):

    • Ensure proper PPE is worn.

    • Avoid generating dust.[2]

    • Gently sweep or vacuum the material up and place it into a labeled hazardous waste container.[1][3]

    • Clean the area with soap and water.

  • Contact Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal start Waste Generated (Unused chemical, contaminated labware, solutions) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe Handle Waste spill Spill Occurs start->spill assess Step 2: Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->assess segregate Step 3: Segregate Waste (Use dedicated, sealed HDPE container. Separate solids from liquids.) assess->segregate labeling Step 4: Label Container (Full chemical name, hazards, PI info, date) segregate->labeling store Step 5: Store in Satellite Accumulation Area (At point of generation, in secondary containment) labeling->store pickup Step 6: Request EHS Pickup (Follow institutional procedures) store->pickup Container Full or Project Complete end Final Disposal by Licensed Vendor pickup->end spill_proc Follow Spill Cleanup Protocol (Collect waste, decontaminate area) spill->spill_proc Emergency spill_proc->segregate Contain spill debris

Caption: Disposal workflow for this compound.

The Regulatory Framework: EPA and OSHA

  • EPA's Resource Conservation and Recovery Act (RCRA): This federal law governs the management of hazardous waste.[5][14] RCRA regulations detail how waste must be identified, stored, transported, and ultimately disposed of.[7] Our protocol for characterization, containerization, labeling, and storage directly addresses RCRA requirements for waste generators.[15]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard is focused on protecting laboratory workers from chemical hazards.[6][16] It mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and disposal of chemicals, as well as training for all laboratory personnel.[16] Following this disposal guide is a key component of a compliant CHP.

By integrating the requirements of both RCRA and OSHA, this guide ensures a disposal process that is not only safe and logical but also fully compliant with federal law.

References

  • Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid. (n.d.). metasci. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • 2-Aminopyrimidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). LabManager. Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers who are at the forefront of these discoveries. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound and structurally similar compounds present a clear set of risks that necessitate a robust PPE protocol. While specific toxicological data for this exact compound may be limited, the known hazards of related pyrimidine and carboxylic acid derivatives provide a strong basis for a cautious approach.

Based on available Safety Data Sheets (SDS) for analogous compounds, the primary hazards include:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: The chemical can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and discomfort.[1]

These hazards are formally recognized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as summarized in the table below.

Hazard ClassificationGHS Hazard StatementSource
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Respiratory IrritationH335: May cause respiratory irritation[1]

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body AreaRequired PPERationale and Best Practices
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and splashes.[3][4] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[5][6]
Hands Nitrile or Neoprene GlovesChoose gloves that are resistant to carboxylic acids and aromatic amines.[5][7] Nitrile gloves offer good resistance for incidental contact.[5][7] For prolonged handling or when submersion is possible, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[8]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory NIOSH-approved RespiratorWhen handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent the inhalation of fine particles.[7][9] The specific type of respirator and cartridge should be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.
Feet Closed-toe ShoesShoes that fully cover the feet are a standard and non-negotiable requirement in any laboratory setting to protect against spills and falling objects.

Operational Plan: From Preparation to Disposal

A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from initial preparation to the final disposal of waste. The following diagram illustrates the critical checkpoints in this process.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal prep Review SDS and Procedure don_ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) prep->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Complete experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Chemical and Contaminated Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step PPE Donning and Doffing Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by your face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove your gloves using the proper technique to avoid touching the outer surface with your bare hands.

  • Face Shield and Goggles: Remove your face shield and goggles from the back to the front.

  • Lab Coat: Remove your lab coat by rolling it inside out, ensuring the contaminated exterior is contained.

  • Respirator: If worn, remove your respirator last.

  • Hand Hygiene: Thoroughly wash your hands with soap and water after removing all PPE.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental stewardship.

Chemical Waste:

  • All waste containing this compound, including unused solid and solutions, must be collected in a designated, properly labeled hazardous waste container.[10]

  • Never dispose of this chemical down the drain or in the regular trash.

  • Follow your institution's specific guidelines for chemical waste disposal.[10]

Contaminated PPE:

  • Disposable gloves should be discarded in the designated hazardous waste container immediately after use.

  • Contaminated lab coats and other reusable PPE must be decontaminated according to your institution's procedures before being laundered or reused. If decontamination is not possible, they should be disposed of as hazardous waste.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. Your commitment to safety is as vital as your commitment to research.

References

  • Metasci. (n.d.). Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]

  • National Institutes of Health. (2019, September 3). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Greenbook.net. (2014, September 3). Level 7 Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • PubMed. (2015, September 3). Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-hydroxypyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.